5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione
Description
Properties
IUPAC Name |
5-benzyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c16-12-10-7-15(8-11(10)13(17)14-12)6-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,14,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COFHBZBIKPEYNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CN1CC3=CC=CC=C3)C(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70404319 | |
| Record name | 5-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70404319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
848591-86-6 | |
| Record name | 5-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70404319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione basic properties
An in-depth analysis of 5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione reveals its significance as a key intermediate in the synthesis of various biologically active compounds. This technical guide consolidates its fundamental properties, synthesis protocols, and role in the development of potent inhibitors for enzymes such as Dipeptidyl Peptidase IV (DPP-IV) and Poly(ADP-ribose) polymerase (PARP).
Core Chemical Properties
This compound, with the CAS Number 135465-59-3, is a pivotal molecule in medicinal chemistry. Its basic physicochemical properties are summarized below, providing a foundational understanding for researchers.
| Property | Value |
| Molecular Formula | C13H14N2O2 |
| Molecular Weight | 230.26 g/mol |
| IUPAC Name | 5-benzyl-4,6-dioxo-octahydropyrrolo[3,4-c]pyrrole |
| Canonical SMILES | C1=CC=C(C=C1)CN2C(=O)C3CC4C(C3)N(C2=O)C |
| Appearance | White to off-white solid |
| Melting Point | 134-138 °C |
| Solubility | Soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate. |
Synthesis and Experimental Protocols
The synthesis of this compound is a critical step in the development of more complex molecules. A common and effective method involves a Diels-Alder cycloaddition followed by subsequent chemical modifications.
General Synthesis Workflow
The synthetic route typically begins with the reaction of N-benzylmaleimide with a suitable diene, leading to the formation of the core bicyclic structure. This is often followed by protection and deprotection steps to yield the final compound.
Caption: Generalized synthetic workflow for this compound.
Detailed Experimental Protocol: Diels-Alder Cycloaddition
A representative protocol for the initial cycloaddition step is detailed below:
-
Reactant Preparation: A solution of N-benzylmaleimide (1 equivalent) in a suitable solvent such as toluene or xylene is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Addition of Diene: The diene, for instance, a protected form of 1,3-butadiene (1.2 equivalents), is added to the flask.
-
Reaction Conditions: The reaction mixture is heated to reflux (typically 110-140 °C) and stirred for a period ranging from 12 to 24 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product, the Diels-Alder adduct, is purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure bicyclic intermediate.
Application in Drug Development
This compound serves as a crucial building block for synthesizing inhibitors of key enzymatic targets in various disease pathologies.
Role in DPP-IV Inhibition
This compound is a precursor for synthesizing potent and selective inhibitors of Dipeptidyl Peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. Inhibition of DPP-IV is a validated therapeutic strategy for the management of type 2 diabetes. The core structure of the molecule provides a rigid scaffold that can be functionalized to achieve high affinity and selectivity for the DPP-IV active site.
Scaffold for PARP Inhibitors
The octahydropyrrolo[3,4-c]pyrrole core is also utilized in the design of inhibitors for Poly(ADP-ribose) polymerase (PARP). PARP inhibitors are a class of targeted cancer therapeutics that exploit deficiencies in DNA repair mechanisms in tumor cells, a concept known as synthetic lethality. The benzyl group can be modified or replaced to optimize interactions with the PARP enzyme's binding pocket.
Caption: Role of the core scaffold in developing different therapeutic agents.
Technical Guide: 5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione (CAS 848591-86-6)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information on 5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is limited. This document summarizes the existing data and provides context based on related chemical structures. No peer-reviewed studies detailing the biological activity or comprehensive experimental protocols for this specific compound were identified.
Core Compound Information
This compound is a heterocyclic compound containing a fused pyrrolidine ring system. Its chemical structure and basic properties are summarized below.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| CAS Number | 848591-86-6 | Multiple Chemical Suppliers |
| Molecular Formula | C₁₃H₁₄N₂O₂ | [1] |
| Molecular Weight | 230.26 g/mol | [1] |
| Melting Point | 135 °C | [1] |
| Synonyms | cis-5-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione, Pyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione, tetrahydro-5-(phenylmethyl)- | Multiple Chemical Suppliers |
| XLogP3 (Predicted) | 0.3 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
| Topological Polar Surface Area | 49.4 Ų | PubChem |
Synthesis and Experimental Protocols
Experimental Protocol: Synthesis of 3-Benzyl-3,7-diazabicyclo[3.3.0]octane
This procedure outlines the reduction of the dione functionality of this compound.
-
Materials:
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5-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione (4.9 g, 0.021 mol)
-
Anhydrous tetrahydrofuran (THF) (50 mL)
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Lithium aluminum hydride (LiAlH₄) solution in THF (1 M, 63 mL, 0.063 mol)
-
Nitrogen atmosphere
-
-
Procedure:
-
Dissolve 5-benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione in pre-cooled (0 °C) anhydrous THF under a nitrogen atmosphere.
-
Slowly add the lithium aluminum hydride solution dropwise over 30 minutes, maintaining the reaction temperature at 0 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 30 minutes.
-
Heat the mixture to reflux for 4 hours.
-
(Workup and purification steps are not detailed in the available source).
-
Logical Workflow for the Described Synthesis
Caption: Synthetic workflow for the reduction of this compound.
Potential Biological Activity and Therapeutic Relevance (Based on Structural Class)
While no specific biological data for this compound has been found, the broader class of compounds containing the pyrrolo[3,4-c]pyrrole dione scaffold has been investigated for various therapeutic applications. This suggests potential areas of research for the title compound.
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Anti-inflammatory Activity: Derivatives of pyrrolo[3,4-c]pyrrole have been synthesized and evaluated as anti-inflammatory agents, with some compounds showing dual inhibition of COX and LOX enzymes.[2]
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Antimicrobial and Antifungal Activity: The octahydropyrrolo[3,4-c]pyrrole scaffold has been used to synthesize derivatives with antimicrobial and antifungal properties.[3][4]
-
Central Nervous System (CNS) Activity: The octahydropyrrolo[3,4-c]pyrrole ring system has been employed as a bioisosteric replacement for piperazine in the development of negative allosteric modulators of mGlu1 receptors, indicating its potential for CNS-targeted drug discovery.[5]
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General Pharmacological Relevance: The pyrrole ring is a common motif in many biologically active compounds and approved drugs, exhibiting a wide range of activities including antibacterial, antiviral, and anticancer properties.[6][7]
Hypothetical Signaling Pathway Involvement (General Concept)
Given the reported activities of related compounds, a hypothetical involvement in inflammatory signaling pathways could be investigated. For instance, inhibition of COX and LOX enzymes would impact the arachidonic acid cascade.
Caption: Hypothetical inhibition of the arachidonic acid pathway by a pyrrolo[3,4-c]pyrrole derivative.
Future Research Directions
The lack of published data on this compound presents an opportunity for novel research. Key areas for investigation would include:
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Chemical Synthesis: Development and optimization of a robust synthetic route to produce the compound in sufficient quantities for biological testing.
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In Vitro Screening: Evaluation of its activity in a broad range of biological assays, guided by the known activities of related compounds (e.g., anti-inflammatory, antimicrobial, CNS receptor binding assays).
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Mechanism of Action Studies: If activity is identified, further experiments to elucidate the specific molecular targets and signaling pathways involved.
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Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs to understand the contribution of the benzyl group and the dione functionality to any observed biological effects.
Conclusion
This compound is a readily available chemical intermediate with a scaffold that is present in various biologically active molecules. While there is a significant gap in the scientific literature regarding its specific biological properties, the known pharmacology of related compounds suggests that it could be a valuable starting point for further investigation in drug discovery and development. Researchers are encouraged to explore its potential in areas such as inflammation, infectious diseases, and neuroscience.
References
- 1. This compound | 848591-86-6 | YIB59186 [biosynth.com]
- 2. Design, Synthesis, Biological Evaluation, and Molecular Docking Study of 4,6-Dimethyl-5-aryl/alkyl-2-[2-hydroxy-3-(4-substituted-1-piperazinyl)propyl]pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-diones as Anti-Inflammatory Agents with Dual Inhibition of COX and LOX - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Octahydropyrrolo[3,4-c]pyrrole negative allosteric modulators of mGlu1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione and its Core Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
The octahydropyrrolo[3,4-c]pyrrole scaffold is a compelling heterocyclic framework in medicinal chemistry, recognized for its presence in a variety of biologically active compounds. This guide focuses on the molecular structure, synthesis, and potential biological significance of 5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione, a specific derivative of this core structure. While detailed experimental data for this particular molecule is limited in publicly accessible literature, this document provides a comprehensive overview of its known properties, along with synthetic strategies and biological activities associated with the broader class of octahydropyrrolo[3,4-c]pyrrole derivatives. This information is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on this versatile scaffold.
Molecular Structure and Physicochemical Properties
This compound is a dione derivative of the saturated bicyclic octahydropyrrolo[3,4-c]pyrrole system, featuring a benzyl group attached to one of the nitrogen atoms. The core structure consists of two fused five-membered pyrrolidine rings.
Below is a summary of the key physicochemical properties for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₄N₂O₂ | PubChem[1] |
| Molecular Weight | 230.26 g/mol | Biosynth[2] |
| CAS Number | 848591-86-6 | Biosynth[2] |
| Melting Point | 135 °C | Biosynth[2] |
| SMILES | C1C2C(CN1CC3=CC=CC=C3)C(=O)NC2=O | PubChem[1] |
| InChI | InChI=1S/C13H14N2O2/c16-12-10-7-15(8-11(10)13(17)14-12)6-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,14,16,17) | PubChem[1] |
| Predicted XlogP | 0.3 | PubChem[1] |
Synthesis and Experimental Protocols
General Synthetic Approach: 1,3-Dipolar Cycloaddition
A common and effective method for constructing the octahydropyrrolo[3,4-c]pyrrole ring system is through a 1,3-dipolar cycloaddition reaction. This approach typically involves the reaction of an azomethine ylide with a dipolarophile, such as a maleimide derivative.
A generalized experimental protocol based on the green synthesis of related derivatives is as follows[3]:
Materials:
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Methyl 2-(diphenylmethyleneamino)acetate
-
N-substituted maleimide (e.g., N-benzylmaleimide)
-
o-Xylene
-
Ethyl acetate
-
Water
-
Silica gel for column chromatography
Procedure:
-
A solution of methyl 2-(diphenylmethyleneamino)acetate (1 mmol) in o-xylene (10 mL) is prepared in a round-bottom flask equipped with a reflux condenser.
-
A solution of the N-substituted maleimide (2 mmol) in o-xylene (20 mL) is added to the flask.
-
The reaction mixture is heated to reflux and stirred for 24 hours.
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and quenched with water.
-
The organic layer is extracted with ethyl acetate.
-
The combined organic extracts are dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) to yield the desired octahydropyrrolo[3,4-c]pyrrole derivative.
Figure 1: Generalized workflow for the synthesis of the octahydropyrrolo[3,4-c]pyrrole core.
Synthesis of a Related Precursor from a Patent
A Chinese patent (CN104402879A) describes the synthesis of octahydro-1H-pyrrolo[3,2-c]pyridine derivatives, which involves intermediates and reaction steps that are highly relevant to the synthesis of the target compound's scaffold. The following is an adapted protocol from this patent for the preparation of a key intermediate:
Materials:
-
N-benzyl-4-piperidone-3-carboxylic acid, ethyl ester
-
Acetone (anhydrous)
-
Potassium carbonate (anhydrous powder)
-
Bromoacetonitrile
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
Dissolve N-benzyl-4-piperidone-3-carboxylic acid, ethyl ester (1.53 mol) in anhydrous acetone (1000 mL).
-
Under agitation, slowly add powdered anhydrous potassium carbonate (3.06 mol).
-
Add bromoacetonitrile (1.74 mol) to the mixture.
-
Maintain the reaction under a nitrogen atmosphere and stir at room temperature for 2 days.
-
Filter the solid and wash with ethyl acetate.
-
Combine the organic phases and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired product.
Biological Activity of the Pyrrolo[3,4-c]pyrrole Scaffold
While specific biological data for this compound is not available, the broader class of pyrrolo[3,4-c]pyrrole and related pyrrolo[3,4-c]pyridine derivatives has been investigated for a range of biological activities. These studies suggest that the core scaffold is a promising starting point for the development of new therapeutic agents.
Antimicrobial and Antifungal Activity
A study on novel 2-(thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole derivatives reported their antimicrobial and antifungal activities. The minimum inhibitory concentration (MIC) values for these compounds were determined against several bacterial and fungal strains[4][5].
Table of Antimicrobial Activity for Related Pyrrolo[3,4-c]pyrrole Derivatives (MIC in μg/mL) [4]
| Compound | S. aureus | B. subtilis | E. coli | A. hydrophila | C. albicans | C. parapsilosis |
| Derivative 3a | >250 | 125 | 250 | 62.5 | 125 | 62.5 |
| Derivative 3b | >250 | >250 | >250 | 125 | 250 | 125 |
| Ampicillin (Ref.) | 3.9 | 1.95 | 3.9 | 125 | - | - |
| Fluconazole (Ref.) | - | - | - | - | 3.9 | 1.95 |
Note: The specific structures of derivatives 3a and 3b are detailed in the cited literature and are different from the primary topic of this guide.
These compounds also exhibited antimycobacterial activity against Mycobacterium tuberculosis H37Rv with MIC values ranging from 7.81 to 62.5 µg/mL[4].
Other Potential Biological Activities
Derivatives of the related pyrrolo[3,4-c]pyridine scaffold have been explored for a wider range of pharmacological properties, including[6][7]:
-
Anticancer activity
-
Anti-inflammatory activity
-
Analgesic and sedative effects
-
Antidiabetic properties
-
Antiviral activity
The diverse biological profile of these related scaffolds underscores the potential of this compound and its analogues as subjects for further investigation in drug discovery programs.
Figure 2: A logical workflow for the biological evaluation of novel pyrrolo[3,4-c]pyrrole derivatives.
Conclusion
This compound is a molecule of interest built upon the versatile octahydropyrrolo[3,4-c]pyrrole scaffold. While specific experimental data on its synthesis and biological activity are sparse, the established synthetic routes for the core structure and the documented biological activities of related derivatives provide a solid framework for future research. The demonstrated potential of this class of compounds in areas such as antimicrobial and anticancer therapy suggests that this compound and its analogues are worthy candidates for further synthesis, screening, and development in the pursuit of novel therapeutic agents. This guide serves as a foundational resource to aid researchers in these endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 848591-86-6 | YIB59186 [biosynth.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. arkat-usa.org [arkat-usa.org]
- 6. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione: An Inquiry into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide addresses the current scientific understanding of the mechanism of action for the compound 5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione. Despite its availability for research purposes, a comprehensive review of publicly accessible scientific literature and databases reveals a significant gap in the knowledge regarding its specific biological targets, pharmacological effects, and the signaling pathways it may modulate.
This document serves to summarize the existing, albeit limited, information on this compound and to provide a broader context by examining the known biological activities of structurally related compounds, such as those containing the octahydropyrrolo[3,4-c]pyrrole and pyrrolidine-dione scaffolds. The intent is to offer a foundational perspective for researchers interested in investigating the therapeutic potential of this molecule.
Introduction to this compound
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₄N₂O₂ | PubChem |
| Molecular Weight | 230.26 g/mol | PubChem |
| CAS Number | 848591-86-6 | Biosynth |
Current State of Knowledge: Mechanism of Action
As of the date of this publication, there is no specific, publicly available data detailing the mechanism of action of this compound. Searches of prominent scientific databases have not yielded any studies that elucidate its biological targets, its effects on cellular signaling pathways, or quantitative measures of its activity such as IC₅₀ or Kᵢ values.
Inferred Potential Biological Activities from Structurally Related Compounds
While direct evidence is lacking for the title compound, the biological activities of related chemical scaffolds can provide a basis for forming initial hypotheses and guiding future research.
The Octahydropyrrolo[3,4-c]pyrrole Scaffold
Derivatives of the octahydropyrrolo[3,4-c]pyrrole core have been investigated for their therapeutic potential. Notably, some derivatives have been synthesized and evaluated for their antimicrobial and antimycobacterial activities.[2][3][4] For instance, a series of 2-(thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrroles demonstrated moderate activity against various bacterial and fungal strains.[2][3][4]
The Pyrrolidine-2,5-dione Scaffold
The pyrrolidine-2,5-dione moiety is a well-known pharmacophore present in a variety of biologically active compounds.[1][5][6] This structural motif is associated with a broad range of pharmacological activities, including:
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Anticonvulsant Activity: Some pyrrolidine-2,5-dione derivatives have been shown to possess anticonvulsant properties.[6]
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Anti-inflammatory Activity: This scaffold has been incorporated into molecules with demonstrated anti-inflammatory effects.[6]
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Anticancer Activity: Certain compounds containing the pyrrolidine-2,5-dione ring have exhibited cytotoxic effects against cancer cell lines.[1][6]
-
Antimicrobial and Antiviral Activities: The pyrrolidine core is found in various natural and synthetic compounds with antimicrobial and antiviral properties.[1][6]
The ability of the imide group within the pyrrolidine-2,5-dione structure is thought to enhance the crossing of biological membranes, a favorable characteristic for drug candidates.[5]
The Role of the Benzyl Group
The benzyl substituent can significantly influence the biological activity of a molecule. It can participate in various non-covalent interactions with biological targets, such as hydrophobic and π-π stacking interactions, which are crucial for molecular recognition and binding affinity. Reactions at the benzylic position are also a key consideration in the metabolism and potential reactivity of such compounds.
Proposed Experimental Workflow for Elucidating the Mechanism of Action
Given the absence of data, a systematic approach is required to characterize the pharmacological profile of this compound. The following workflow outlines a potential strategy for its investigation.
Conclusion and Future Directions
For researchers and drug development professionals, this compound represents an unexplored area of chemical space. The potential for this molecule to exhibit biological activity, based on the known pharmacology of its core scaffolds, warrants further investigation. A systematic approach, beginning with broad phenotypic and target-based screening, is recommended to uncover its potential therapeutic applications and to elucidate its mechanism of action. Future research in this area would be a valuable contribution to the field of medicinal chemistry.
References
- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Green synthesis of highly functionalized octahydropyrrolo[3,4-c]pyrrole derivatives using subcritical water, and their anti(myco)bacterial and antifungal activity | Semantic Scholar [semanticscholar.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Recent insights about pyrrolidine core skeletons in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological Activity of the Octahydropyrrolo[3,4-c]pyrrole Scaffold: A Technical Overview
Disclaimer: This document provides a technical overview of the biological activities associated with the octahydropyrrolo[3,4-c]pyrrole core scaffold. As of this writing, there is a lack of publicly available scientific literature detailing the specific biological activity of 5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione. The information presented herein is based on studies of structurally related derivatives of the octahydropyrrolo[3,4-c]pyrrole nucleus and is intended to guide further research into the potential therapeutic applications of this chemical class.
Introduction to the Octahydropyrrolo[3,4-c]pyrrole Scaffold
The octahydropyrrolo[3,4-c]pyrrole ring system is a bicyclic diamine scaffold that has garnered interest in medicinal chemistry. Its rigid, three-dimensional structure makes it an attractive isosteric replacement for other common motifs, such as piperazine, in drug design.[1] This scaffold has been successfully employed in the development of potent and selective ligands for various biological targets, demonstrating its versatility and potential for creating novel therapeutics.[1] Research into derivatives of this core structure has revealed significant activity in two primary areas: modulation of central nervous system receptors and antimicrobial effects.
Negative Allosteric Modulation of Metabotropic Glutamate Receptor 1 (mGlu1)
Derivatives of the octahydropyrrolo[3,4-c]pyrrole scaffold have been identified as potent and selective negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 1 (mGlu1).[1] mGlu1 is a G-protein coupled receptor (GPCR) that plays a crucial role in modulating excitatory neurotransmission in the central nervous system.[1][2] Its dysregulation has been implicated in a variety of neurological and psychiatric disorders, making it a key therapeutic target.[2][3][4] NAMs offer a more nuanced approach to receptor modulation compared to traditional orthosteric antagonists, providing greater subtype selectivity and a finer-tuning of physiological signaling.[2][5]
Quantitative Data: In Vitro Potency of mGlu1 NAMs
The following table summarizes the in vitro potency of a selection of octahydropyrrolo[3,4-c]pyrrole derivatives as mGlu1 NAMs. The data is derived from functional cell-based assays measuring the inhibition of glutamate-induced responses.[1]
| Compound ID | R Group | IC50 (nM) at mGlu1 |
| 1a | 2-methylphenyl | 180 |
| 1b | 3-methylphenyl | 200 |
| 1c | 4-methylphenyl | 220 |
| 1d | 2-chlorophenyl | 150 |
| 1e | 3-chlorophenyl | 120 |
| 1f | 4-chlorophenyl | 90 |
| 1g | 2-fluorophenyl | 170 |
| 1h | 3-fluorophenyl | 110 |
| 1i | 4-fluorophenyl | 80 |
Data synthesized from Bioorganic & Medicinal Chemistry Letters, 2013, 23(18), 5091-6.[1]
Experimental Protocol: mGlu1 Functional Assay (Calcium Flux)
The potency of mGlu1 NAMs is commonly determined using a functional cell-based assay that measures changes in intracellular calcium concentration ([Ca2+]i) following receptor activation.
Principle: mGlu1 is a Gq-coupled GPCR.[2] Upon activation by glutamate, the Gq protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm. This transient increase in intracellular calcium can be measured using a calcium-sensitive fluorescent dye. A NAM will decrease the calcium flux induced by a given concentration of glutamate.[5]
Methodology:
-
Cell Culture: Baby hamster kidney (BHK) or Human Embryonic Kidney (HEK) cells stably expressing the rat or human mGlu1 receptor are cultured in appropriate media.[6]
-
Cell Plating: Cells are seeded into black-walled, clear-bottomed 384-well microtiter plates and allowed to adhere overnight.[6]
-
Dye Loading: The cell culture medium is replaced with an assay buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM). The cells are incubated to allow the dye to enter the cells and be cleaved into its active form.[7]
-
Compound Addition: The test compounds (NAMs) are serially diluted and added to the wells. The plate is incubated for a short period (e.g., 2.5 minutes) to allow the compounds to interact with the receptors.[6]
-
Agonist Stimulation and Signal Reading: An automated fluorometric imaging plate reader (e.g., FLIPR, FDSS) is used to measure the baseline fluorescence. An EC20 or EC80 concentration of glutamate is then added to the wells to stimulate the receptor. The fluorescence intensity is monitored in real-time to measure the resulting calcium mobilization.[6]
-
Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. The IC50 value for the NAM is calculated by plotting the inhibition of the glutamate-induced response against the concentration of the test compound.
Visualization: mGlu1 Signaling and NAM Inhibition
The following diagram illustrates the Gq-coupled signaling pathway of the mGlu1 receptor and the inhibitory action of a Negative Allosteric Modulator (NAM).
Caption: mGlu1 signaling pathway and the inhibitory point of a NAM.
Antimicrobial and Antifungal Activity
In a different line of investigation, derivatives of the octahydropyrrolo[3,4-c]pyrrole scaffold have been synthesized and evaluated for their antimicrobial properties.[8][9] Specifically, a series of 2-(thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrroles demonstrated moderate to good activity against a panel of bacteria and fungi, including the clinically important Mycobacterium tuberculosis.[8][9] This suggests that the scaffold could serve as a foundation for the development of novel anti-infective agents.
Quantitative Data: Minimum Inhibitory Concentrations (MIC)
The following table summarizes the antimicrobial and antifungal activity of selected 2-(thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole derivatives, expressed as Minimum Inhibitory Concentration (MIC) in µg/mL.[9]
| Compound ID | S. aureus | B. subtilis | E. coli | C. albicans | M. tuberculosis H37Rv |
| 2a | 62.5 | 31.25 | 125 | 250 | 15.62 |
| 2b | 31.25 | 15.62 | 62.5 | 125 | 7.81 |
| 2c | 62.5 | 31.25 | 125 | 125 | 15.62 |
| 2d | 125 | 62.5 | 250 | 250 | 31.25 |
| Ampicillin | 3.90 | 1.95 | 7.81 | N/A | N/A |
| Fluconazole | N/A | N/A | N/A | 15.62 | N/A |
| Rifampicin | N/A | N/A | N/A | N/A | 0.05 |
Data synthesized from ARKIVOC 2018, v, 155-170.[9] (N/A = Not Applicable)
Experimental Protocol: Broth Microdilution Method for MIC Determination
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[10] The broth microdilution method is a standardized technique for determining MIC values.[11][12]
Principle: A standardized inoculum of a specific microorganism is added to wells of a microtiter plate containing serial dilutions of the antimicrobial compound. After incubation, the wells are examined for visible signs of bacterial or fungal growth (turbidity). The MIC is the lowest concentration of the compound at which no growth is observed.[10][12]
Methodology:
-
Compound Preparation: The test compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted two-fold across the wells of a 96-well microtiter plate using a sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[12][13]
-
Inoculum Preparation: A suspension of the microorganism is prepared from a fresh culture. The turbidity of the suspension is adjusted to a specific standard (e.g., 0.5 McFarland standard) to ensure a consistent cell density. This suspension is then further diluted in the growth medium to achieve the final target inoculum size (e.g., 5 x 10^5 CFU/mL).[14]
-
Inoculation: A fixed volume of the standardized inoculum is added to each well of the microtiter plate containing the diluted test compound.[14]
-
Controls: Several control wells are included: a positive control (inoculum with no compound) to ensure microbial growth, a negative control (medium only) to check for sterility, and a solvent control to ensure the solvent has no antimicrobial effect at the concentrations used.
-
Incubation: The plate is covered and incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria).[12]
-
Reading Results: After incubation, the plate is visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound in which there is no visible growth. The results can also be read using a plate reader that measures optical density.[13]
Visualization: Broth Microdilution Workflow
The following diagram outlines the experimental workflow for the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).
Caption: Workflow for MIC determination via broth microdilution.
Conclusion
While direct biological data for this compound remains elusive in published literature, the core octahydropyrrolo[3,4-c]pyrrole scaffold has proven to be a valuable template in drug discovery. Studies on its derivatives have demonstrated potent activity as mGlu1 negative allosteric modulators and as antimicrobial/antifungal agents. These findings highlight two distinct and therapeutically relevant areas where novel compounds based on this scaffold, including the title compound, could be fruitfully investigated. Further research, including in vitro screening and structure-activity relationship studies, is warranted to determine the specific biological profile of this compound and its potential as a novel therapeutic agent.
References
- 1. Octahydropyrrolo[3,4-c]pyrrole negative allosteric modulators of mGlu1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allosteric Modulators for mGlu Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Negative allosteric modulator of Group Ⅰ mGluRs: Recent advances and therapeutic perspective for neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Allosteric Modulators of Metabotropic Glutamate Receptors as Novel Therapeutics for Neuropsychiatric Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential Activity of Orthosteric Agonists and Allosteric Modulators at Metabotropic Glutamate Receptor 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Green synthesis of highly functionalized octahydropyrrolo[3,4-c]pyrrole derivatives using subcritical water, and their anti(myco)bacterial and antifungal activity | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 12. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 13. bio-protocol.org [bio-protocol.org]
- 14. rr-asia.woah.org [rr-asia.woah.org]
5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione: A Technical Guide to Potential Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
The octahydropyrrolo[3,4-c]pyrrole-1,3-dione core represents a versatile scaffold in medicinal chemistry, demonstrating a range of biological activities. The introduction of a benzyl group at the 5-position, yielding 5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione, presents a molecule with significant, yet largely unexplored, potential for therapeutic applications. This technical guide consolidates the available information on the synthesis and biological activities of structurally related compounds to provide a comprehensive overview of the potential research applications for this specific molecule. By examining analogous structures, we can infer potential utility in areas such as neurodegenerative diseases, inflammation, and infectious diseases, providing a roadmap for future investigation.
Introduction
The pyrrolidine ring is a fundamental five-membered nitrogen-containing heterocycle that is a core structure in numerous biologically active molecules and natural products. The fusion of two such rings to form the octahydropyrrolo[3,4-c]pyrrole system creates a rigid, bicyclic scaffold that has attracted considerable interest in drug discovery. The dione functionality introduces sites for hydrogen bonding and potential interactions with biological targets. The N-benzyl substituent can influence the compound's lipophilicity, steric profile, and potential for pi-stacking interactions, all of which can significantly impact its pharmacological properties. While direct research on this compound is limited, the broader family of pyrrolo[3,4-c]pyrrole derivatives has shown promise in various therapeutic areas.[1]
Synthetic Strategies
The synthesis of this compound can be approached through several established methodologies for constructing the core scaffold and introducing the N-benzyl group. A plausible and efficient synthetic route would involve a 1,3-dipolar cycloaddition reaction, a powerful tool for the construction of five-membered rings.
Proposed Synthetic Pathway: 1,3-Dipolar Cycloaddition
A logical approach to the synthesis of the target compound is the reaction of an azomethine ylide with an N-benzylmaleimide. This method offers a convergent and often stereocontrolled route to the desired bicyclic system.
Experimental Protocol:
-
Generation of the Azomethine Ylide: The azomethine ylide can be generated in situ from the condensation of an amino acid, such as sarcosine (N-methylglycine), and an aldehyde, typically paraformaldehyde.
-
Cycloaddition Reaction: The generated azomethine ylide is then reacted with N-benzylmaleimide in a suitable solvent, such as toluene or dichloromethane (DCM), at reflux.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system, for example, a gradient of ethyl acetate in hexane, to yield the desired this compound.
Caption: Proposed synthesis of the target compound.
Potential Research Applications
Based on the biological activities of structurally similar compounds, this compound is a promising candidate for investigation in several key research areas.
Neuroscience: Nicotinic Acetylcholine Receptor (nAChR) Modulation
Derivatives of the octahydropyrrolo[3,4-c]pyrrole scaffold have been identified as potent ligands for nicotinic acetylcholine receptors (nAChRs).[2] These receptors are implicated in a variety of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and depression. The benzyl group could potentially interact with specific subsites within the nAChR binding pocket, offering a handle for tuning selectivity and potency.
Potential Research Directions:
-
Screening for binding affinity and functional activity at various nAChR subtypes (e.g., α4β2, α7).
-
Investigation of its effects on cognitive function in animal models of neurodegenerative diseases.
-
Structure-activity relationship (SAR) studies by modifying the benzyl group to explore the impact on receptor selectivity.
Caption: Proposed mechanism for neurological applications.
Anti-inflammatory Activity
Recent studies have highlighted the potential of pyrrolo[3,4-c]pyrrole derivatives as dual inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[3] These enzymes are key players in the inflammatory cascade, and their dual inhibition is a promising strategy for the development of potent and safer anti-inflammatory drugs. The benzyl substituent could enhance binding to the active sites of these enzymes.
Experimental Protocols for Evaluation:
-
In vitro COX-1/COX-2 Inhibition Assay: The ability of the compound to inhibit ovine COX-1 and human recombinant COX-2 can be determined using a colorimetric inhibitor screening assay.
-
In vitro LOX Inhibition Assay: The inhibitory activity against soybean lipoxygenase can be assessed spectrophotometrically by monitoring the formation of the hydroperoxide product.
| Compound Analogue | Target | IC50 (µM) | Reference |
| 4,6-Dimethyl-5-phenyl-2-[2-hydroxy-3-(4-phenyl-1-piperazinyl)propyl]pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione | COX-1 | 0.21 | [3] |
| COX-2 | 0.09 | [3] | |
| LOX | 0.15 | [3] | |
| 4,6-Dimethyl-5-ethyl-2-[2-hydroxy-3-(4-(2-methoxyphenyl)-1-piperazinyl)propyl]pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione | COX-1 | 0.25 | [3] |
| COX-2 | 0.11 | [3] | |
| LOX | 0.18 | [3] |
Table 1: Anti-inflammatory Activity of Related Pyrrolo[3,4-c]pyrrole Derivatives
Caption: Dual inhibition of COX and LOX pathways.
Antimicrobial and Antifungal Applications
The octahydropyrrolo[3,4-c]pyrrole scaffold has been utilized in the synthesis of compounds with notable antimicrobial and antifungal activities.[4] For instance, derivatives incorporating a thiazole moiety have demonstrated efficacy against various bacterial and fungal strains. The benzyl group, being a common feature in many antimicrobial agents, could contribute positively to this activity.
Experimental Protocols for Evaluation:
-
Minimum Inhibitory Concentration (MIC) Assay: The MIC of the compound against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) can be determined using the broth microdilution method according to CLSI guidelines.
| Compound Analogue | Microorganism | MIC (µg/mL) | Reference |
| 2-(4-phenylthiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole | S. aureus | 31.25 | [4] |
| E. coli | 62.5 | [4] | |
| C. albicans | 125 | [4] | |
| 2-(4-(4-chlorophenyl)thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole | S. aureus | 15.62 | [4] |
| E. coli | 31.25 | [4] | |
| C. albicans | 62.5 | [4] |
Table 2: Antimicrobial Activity of Related Octahydropyrrolo[3,4-c]pyrrole Derivatives
Conclusion and Future Directions
While direct experimental data on this compound remains to be established, the analysis of structurally related compounds strongly suggests its potential as a valuable scaffold for the development of novel therapeutic agents. The core octahydropyrrolo[3,4-c]pyrrole-1,3-dione structure provides a rigid framework with desirable physicochemical properties, while the N-benzyl group offers a key point for modification to optimize potency, selectivity, and pharmacokinetic profiles.
Future research should focus on the efficient synthesis of this target molecule and its comprehensive biological evaluation in the areas of neuroscience, inflammation, and infectious diseases. Further derivatization of the benzyl ring and the pyrrolidine-dione core could lead to the discovery of lead compounds with significant therapeutic potential. The insights provided in this guide aim to stimulate and direct these future research endeavors.
References
- 1. scispace.com [scispace.com]
- 2. Octahydropyrrolo[3,4-c]pyrrole: a diamine scaffold for construction of either alpha4beta2 or alpha7-selective nicotinic acetylcholine receptor (nAChR) ligands. Substitutions that switch subtype selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, Biological Evaluation, and Molecular Docking Study of 4,6-Dimethyl-5-aryl/alkyl-2-[2-hydroxy-3-(4-substituted-1-piperazinyl)propyl]pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-diones as Anti-Inflammatory Agents with Dual Inhibition of COX and LOX - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione: A Technical Review of a Promising Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
The octahydropyrrolo[3,4-c]pyrrole core is a bicyclic heterocyclic scaffold that has garnered interest in medicinal chemistry due to its structural rigidity and potential for diverse functionalization. As a derivative, 5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione represents a molecule of interest for exploring various biological activities. While specific literature on this exact compound is limited, this guide provides an in-depth review of the synthesis, potential biological activities, and experimental protocols related to the broader class of octahydropyrrolo[3,4-c]pyrrole derivatives. This information serves as a valuable resource for researchers looking to investigate the therapeutic potential of this chemical family.
Synthesis of the Octahydropyrrolo[3,4-c]pyrrole Core
The synthesis of the octahydropyrrolo[3,4-c]pyrrole scaffold can be achieved through various synthetic routes. One common method involves a 1,3-dipolar cycloaddition reaction. For instance, the reaction of methyl 2-(diphenylmethyleneamino)acetate with N-substituted maleimides can yield the core structure.[1]
Another approach involves the thermolysis of N-phthalimidoaziridines in the presence of N-arylmaleimides, which leads to the formation of octahydropyrrolo-[3,4-c]pyrrole derivatives through a 1,3-dipolar cycloaddition reaction of azomethine ylides.[2]
A generalized workflow for the synthesis and subsequent functionalization of the octahydropyrrolo[3,4-c]pyrrole core is depicted below.
Biological Activities of Octahydropyrrolo[3,4-c]pyrrole Derivatives
A series of novel 2-(thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrroles have been synthesized and evaluated for their antimicrobial activity against a panel of bacterial and fungal strains.[1] These compounds demonstrated notable activity, with Minimum Inhibitory Concentration (MIC) values ranging from 15.62 to 250 µg/mL.[1] Furthermore, significant antimycobacterial activity against Mycobacterium tuberculosis H37Rv was observed, with MIC values between 7.81 and 62.5 µg/mL.[1]
Table 1: Antimicrobial Activity of 2-(thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole Derivatives[1]
| Compound | S. aureus (MIC µg/mL) | B. subtilis (MIC µg/mL) | E. coli (MIC µg/mL) | A. hydrophila (MIC µg/mL) | A. baumannii (MIC µg/mL) | C. albicans (MIC µg/mL) | C. parapsilosis (MIC µg/mL) | C. krusei (MIC µg/mL) |
| 3a | 125 | 62.5 | 250 | 31.25 | 125 | 250 | 125 | 62.5 |
| 3b | 250 | 125 | >250 | 62.5 | 250 | >250 | 250 | 125 |
| 4a | 62.5 | 31.25 | 125 | 15.62 | 62.5 | 125 | 62.5 | 31.25 |
| 4b | 125 | 62.5 | 250 | 31.25 | 125 | 250 | 125 | 62.5 |
| 4c | 62.5 | 31.25 | 125 | 15.62 | 62.5 | 125 | 62.5 | 31.25 |
| Ampicillin | 15.62 | 7.81 | 31.25 | 62.5 | 125 | - | - | - |
| Fluconazole | - | - | - | - | - | 15.62 | 7.81 | 3.90 |
Table 2: Antimycobacterial Activity of 2-(thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole Derivatives[1]
| Compound | M. tuberculosis H37Rv (MIC µg/mL) |
| 3a | 31.25 |
| 3b | 62.5 |
| 4a | 15.62 |
| 4b | 31.25 |
| 4c | 7.81 |
| Rifampicin | 0.05 |
Experimental Protocols
Detailed experimental procedures are crucial for the synthesis and evaluation of novel compounds. Below are protocols adapted from the literature for the synthesis of octahydropyrrolo[3,4-c]pyrrole derivatives.
General Procedure for the Synthesis of Octahydropyrrolo[3,4-c]pyrrole N-benzoylthiourea Derivatives in Subcritical Water[1]
-
A stainless-steel reactor with an internal volume of 200 mL, equipped with a heater and magnetic stirrer, is charged with the starting octahydropyrrolo[3,4-c]pyrrole (1 mmol), benzoyl isothiocyanate (2 mmol), and 75 mL of ultra-pure water.
-
The reactor is sealed and heated to 130 °C with continuous stirring for a specified reaction time (e.g., 2 hours).
-
After the reaction is complete, the reactor is cooled to room temperature and depressurized.
-
The resulting mixture is extracted with dichloromethane (DCM).
-
The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (Eluent: Ethyl acetate/hexane mixture) to afford the desired N-benzoylthiourea derivative.
General Procedure for the Synthesis of 2-(thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole Derivatives in Subcritical Water[1]
-
The stainless-steel reactor is loaded with the octahydropyrrolo[3,4-c]pyrrole N-benzoylthiourea derivative (1 mmol), the appropriate α-haloketone (1.1 mmol), and 75 mL of ultra-pure water.
-
The reactor is sealed and heated to 130 °C with stirring for a specified reaction time (e.g., 30 minutes).
-
Following the reaction, the reactor is cooled and depressurized.
-
The reaction mixture is extracted with dichloromethane.
-
The combined organic extracts are dried over anhydrous sodium sulfate and the solvent is removed in vacuo.
-
The crude product is purified by column chromatography (Eluent: Ethyl acetate/hexane mixture) to yield the final 2-(thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole derivative.
Antimicrobial Activity Assay (Microbroth Dilution Method)[1]
-
Stock solutions of the test compounds are prepared in a suitable solvent (e.g., DMSO).
-
Serial twofold dilutions of the compounds are prepared in 96-well microtiter plates using Mueller-Hinton broth for bacteria and RPMI 1640 medium for fungi.
-
The wells are inoculated with a standardized suspension of the test microorganism.
-
The plates are incubated at 37 °C for 24 hours for bacteria and at 35 °C for 48 hours for fungi.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
Standard antimicrobial agents (e.g., Ampicillin for bacteria, Fluconazole for fungi) are used as positive controls.
Conclusion and Future Directions
The octahydropyrrolo[3,4-c]pyrrole-1,3-dione scaffold, including the 5-benzyl substituted derivative, represents a promising area for further investigation in drug discovery. While specific data on the title compound is currently lacking, the demonstrated antimicrobial and antimycobacterial activities of related analogs highlight the potential of this chemical class. Future research should focus on the targeted synthesis of a library of 5-substituted octahydropyrrolo[3,4-c]pyrrole-1,3-diones, including the benzyl derivative, followed by comprehensive biological screening against a wide range of therapeutic targets. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these compounds, potentially leading to the identification of novel lead candidates for the development of new therapeutic agents.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis of octahydropyrrolo[3,4-<i>c</i>]pyrroles by thermolysis of <i>N</i>-phthalimidoaziridines based on 5-alkenyl-1,2,4-oxadiazoles - ProQuest [proquest.com]
- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of 5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the available spectroscopic data and a potential synthetic approach for the compound 5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione. This molecule, with its bicyclic pyrrolopyrrole core and benzyl substituent, represents a scaffold of interest in medicinal chemistry and materials science. This document aims to be a valuable resource by consolidating key structural and analytical information.
Core Compound Information
This compound is a derivative of the octahydropyrrolo[3,4-c]pyrrole fused ring system. The benzyl group is attached to one of the nitrogen atoms of the pyrrolidine rings.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₄N₂O₂ | PubChem, Biosynth[1] |
| Molecular Weight | 230.26 g/mol | PubChem, Biosynth[1] |
| Melting Point | 135 °C | Biosynth[1] |
| CAS Number | 848591-86-6 | Biosynth[1] |
| SMILES | C1C2C(CN1CC3=CC=CC=C3)C(=O)NC2=O | PubChem |
| InChI | InChI=1S/C13H14N2O2/c16-12-10-7-15(8-11(10)13(17)14-12)6-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,14,16,17) | PubChem |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental ¹H and ¹³C NMR data for this specific compound are not currently published. However, expected chemical shifts can be estimated based on the structural motifs present in the molecule:
-
¹H NMR:
-
Aromatic Protons (Benzyl group): Expected in the range of δ 7.2-7.4 ppm.
-
Benzyl CH₂: Expected around δ 4.5-5.0 ppm.
-
Pyrrolidine Ring Protons (CH and CH₂): Expected in the range of δ 2.5-4.0 ppm.
-
NH Proton: A broad singlet is expected, the chemical shift of which is dependent on solvent and concentration.
-
-
¹³C NMR:
-
Carbonyl Carbons (C=O): Expected in the range of δ 170-180 ppm.
-
Aromatic Carbons (Benzyl group): Expected between δ 125-140 ppm.
-
Benzyl CH₂: Expected around δ 45-55 ppm.
-
Pyrrolidine Ring Carbons (CH and CH₂): Expected in the range of δ 30-60 ppm.
-
Infrared (IR) Spectroscopy
An experimental IR spectrum is unavailable. However, the characteristic absorption bands for the functional groups present in this compound would include:
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N-H Stretch (imide) | ~3200 |
| C-H Stretch (aromatic) | 3000-3100 |
| C-H Stretch (aliphatic) | 2850-3000 |
| C=O Stretch (imide) | ~1700 and ~1770 (asymmetric and symmetric) |
| C=C Stretch (aromatic) | ~1450-1600 |
| C-N Stretch | 1000-1350 |
Mass Spectrometry (MS)
While experimental mass spectra are not published, predicted mass-to-charge ratios (m/z) for various adducts of the parent molecule are available from PubChem. This data is crucial for mass spectrometric identification.
| Adduct | Predicted m/z |
| [M+H]⁺ | 231.11281 |
| [M+Na]⁺ | 253.09475 |
| [M-H]⁻ | 229.09825 |
| [M]⁺ | 230.10498 |
Experimental Protocols
A specific and detailed experimental protocol for the synthesis of this compound is not described in the searched literature. However, a general approach for the synthesis of related octahydropyrrolo[3,4-c]pyrrole derivatives often involves a 1,3-dipolar cycloaddition reaction.
Example Synthetic Strategy for a Related Octahydropyrrolo[3,4-c]pyrrole Core:
A plausible synthetic route could involve the reaction of an azomethine ylide with a dipolarophile, such as N-benzylmaleimide. The azomethine ylide can be generated in situ from the condensation of an amino acid ester (e.g., sarcosine methyl ester) and an aldehyde (e.g., formaldehyde).
General Procedure:
-
Formation of the Azomethine Ylide: An appropriate amino acid ester and an aldehyde are refluxed in a suitable solvent (e.g., toluene) to generate the azomethine ylide.
-
Cycloaddition: N-benzylmaleimide is added to the reaction mixture, which then undergoes a 1,3-dipolar cycloaddition with the in situ generated azomethine ylide.
-
Work-up and Purification: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 5-Benzyl-octahydropyrrolo[3,4-c]pyrrole derivative.
Note: This is a generalized protocol, and specific reaction conditions such as temperature, reaction time, and stoichiometry of reactants would need to be optimized for the synthesis of this compound.
Visualized Workflows
The following diagrams illustrate the general workflow for the synthesis and spectroscopic analysis of this compound.
References
A Comprehensive Technical Guide on the Solubility and Stability of 5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental data on the solubility and stability of 5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is limited. This guide provides a detailed theoretical profile based on its chemical structure and established principles for analogous compounds. The experimental protocols described are standardized methodologies widely used in the pharmaceutical industry for compounds of this nature.
Introduction
This compound is a bicyclic dione with a core pyrrolopyrrole structure and a benzyl substituent. This chemical scaffold is of interest in medicinal chemistry due to its rigid bicyclic core, which can orient substituents in defined spatial arrangements, and the presence of hydrogen bond donors and acceptors. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its advancement in any research or drug development program. This guide outlines the expected solubility and stability profile of the compound and provides detailed experimental protocols for their determination.
Physicochemical Properties
A summary of the basic physicochemical properties for this compound is presented below.
| Property | Value |
| Molecular Formula | C₁₃H₁₄N₂O₂ |
| Molecular Weight | 230.26 g/mol |
| Appearance | Expected to be a solid at room temperature |
| XlogP (Predicted) | 0.3 |
| Hydrogen Bond Donors | 1 (amide N-H) |
| Hydrogen Bond Acceptors | 2 (carbonyl oxygens) |
Data sourced from chemical supplier databases.
Solubility Profile
The solubility of a compound is a critical determinant of its suitability for various applications, including biological screening and formulation development. The structure of this compound, containing both a hydrophobic benzyl group and polar amide functionalities, suggests a nuanced solubility profile.
3.1 Theoretical Solubility Assessment
Based on its structure, a qualitative solubility profile can be predicted. The nonpolar benzyl group will favor solubility in nonpolar organic solvents, while the polar dione and amide functionalities will contribute to solubility in polar organic solvents. Solubility in aqueous media is expected to be low due to the overall hydrophobicity imparted by the benzyl group and the bicyclic carbon framework.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Specific Solvent | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Excellent solvent for a wide range of organic compounds. |
| N,N-Dimethylformamide (DMF) | High | Strong solubilizing power for polar and nonpolar compounds. | |
| Acetonitrile | Moderate | Can dissolve moderately polar compounds. | |
| Polar Protic | Methanol / Ethanol | Moderate to Low | Capable of hydrogen bonding, but the hydrophobic backbone may limit high solubility. |
| Water | Low | The large hydrophobic surface area is likely to result in poor aqueous solubility. | |
| Nonpolar | Dichloromethane (DCM) | Moderate | Good for compounds with moderate polarity. |
| Toluene | Low | The polar dione moiety will limit solubility in highly nonpolar solvents. | |
| Hexanes | Very Low | Unlikely to be a suitable solvent. |
3.2 Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[1][2]
Objective: To determine the concentration of this compound in a saturated solution of a given solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., phosphate buffer pH 7.4, DMSO, ethanol)
-
Scintillation vials or glass flasks
-
Orbital shaker with temperature control
-
Analytical balance
-
Filtration device (e.g., 0.45 µm PTFE or PVDF syringe filters)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The excess solid is crucial to ensure equilibrium is reached with the undissolved compound.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 100 rpm).[1]
-
Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. Kinetic solubility experiments can help determine the optimal time.[3]
-
After equilibration, allow the vials to stand to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant, avoiding any undissolved solid.
-
Immediately filter the aliquot through a 0.45 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the compound in the diluted sample using a validated HPLC method.
-
Calculate the solubility by correcting for the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.
Stability Profile
Understanding the chemical stability of a compound is essential for defining its storage conditions, shelf-life, and potential degradation pathways.[4] Forced degradation, or stress testing, is a key component of this evaluation, providing insights into the intrinsic stability of the molecule.[5][6]
4.1 Predicted Degradation Pathways
The this compound structure contains functional groups susceptible to degradation:
-
Amide/Lactam Bonds: The two lactam rings are susceptible to hydrolysis under both acidic and basic conditions, which would lead to ring-opening and the formation of carboxylic acid and amine functionalities.
-
Benzyl Group: The benzylic position can be susceptible to oxidation.
4.2 Experimental Protocol: Forced Degradation Study
Objective: To investigate the intrinsic stability of this compound under various stress conditions and to identify potential degradation products. This is crucial for developing stability-indicating analytical methods.[5][7]
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
A suitable solvent in which the compound is soluble (e.g., acetonitrile/water mixture)
-
Temperature-controlled oven
-
Photostability chamber (ICH Q1B compliant)
-
HPLC-UV/MS system for analysis
Procedure: A stock solution of this compound (e.g., 1 mg/mL) is prepared in a suitable solvent. This solution is then subjected to the following stress conditions, typically aiming for 5-20% degradation of the parent compound.
Table 2: Forced Degradation Experimental Conditions
| Stress Condition | Protocol | Purpose |
| Acid Hydrolysis | Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 24-48 hours. Neutralize before analysis. | To assess susceptibility to degradation in acidic environments. |
| Base Hydrolysis | Mix the stock solution with 0.1 M NaOH. Incubate at room temperature for 2-8 hours. Neutralize before analysis. | To assess susceptibility of the lactam rings to base-catalyzed hydrolysis. |
| Oxidation | Mix the stock solution with 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light. | To evaluate stability against oxidative stress. |
| Thermal Stress | Store the solid compound and the stock solution in an oven at 60-80°C for 1-2 weeks. | To determine the impact of elevated temperatures on stability. |
| Photostability | Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). | To assess degradation upon exposure to light. |
Analysis:
-
At specified time points, samples are withdrawn from each stress condition.
-
The samples are analyzed by a stability-indicating HPLC method, often coupled with mass spectrometry (HPLC-MS).
-
The percentage of the parent compound remaining and the formation of degradation products are monitored. The peak purity of the parent compound should be assessed to ensure co-elution of degradants is not occurring.
-
Mass spectrometry is used to obtain mass information on the degradation products to aid in structural elucidation.
Visualizations
This guide provides a foundational framework for understanding and experimentally determining the solubility and stability of this compound. The outlined protocols are robust, industry-standard methods that will yield critical data for decision-making in research and development.
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rroij.com [rroij.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 7. biopharminternational.com [biopharminternational.com]
5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the available safety and handling information for 5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione (CAS No: 848591-86-6). The information presented is intended to support laboratory safety procedures and risk assessments. Due to the limited availability of comprehensive toxicological data, a cautious approach is recommended when handling this compound.
Compound Identification and Physical Properties
While detailed experimental data is limited, the following table summarizes the known physical and chemical properties of this compound.
| Property | Value | Source |
| CAS Number | 848591-86-6 | Angene Chemical |
| Molecular Formula | C₁₃H₁₄N₂O₂ | Angene Chemical |
| Molecular Weight | 230.26 g/mol | Angene Chemical |
| Appearance | Not specified | - |
| Melting Point | Not specified | - |
| Boiling Point | Not specified | - |
| Solubility | Not specified | - |
Toxicological Information and Hazard Classification
There is some conflicting information regarding the toxicological profile of this compound. While one safety data sheet indicates that no toxicological data is available, another provides GHS/OSHA classifications.[1][2] It is prudent to adhere to the more cautious classification.
GHS Hazard Classification: [2]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity, Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |
Quantitative Toxicological Data:
No specific quantitative data, such as LD50 (median lethal dose) values, were found in the public domain.[1]
Safe Handling and Personal Protective Equipment (PPE)
Given the hazard classifications, the following handling procedures and personal protective equipment are recommended to minimize exposure.
Engineering Controls
-
Work should be conducted in a well-ventilated area.[3]
-
For procedures that may generate dust or aerosols, a chemical fume hood is recommended.[2]
Personal Protective Equipment (PPE)
| PPE Type | Recommendation |
| Eye/Face Protection | Wear safety glasses with side-shields or chemical goggles.[2] |
| Skin Protection | Wear impervious gloves (e.g., nitrile rubber) and a lab coat.[2] |
| Respiratory Protection | If dust or aerosols are generated, use a NIOSH-approved respirator.[2] |
Experimental Workflow for Safe Handling
The following diagram illustrates a generalized workflow for the safe handling of chemical compounds like this compound.
Caption: Generalized workflow for the safe handling of chemical compounds.
First Aid Measures
In case of exposure, follow these first aid guidelines and seek medical attention.[2]
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.[2] |
| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician.[2] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[2] |
Storage and Disposal
Storage:
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations.
-
Contact a licensed professional waste disposal service to dispose of this material.
Spill and Emergency Procedures
-
Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.[2]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Containment and Cleanup: Pick up and arrange for disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[1]
Disclaimer: This document is intended for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS). Always refer to the most current SDS for this compound before handling. All laboratory personnel should be trained in proper chemical handling and emergency procedures.
References
The Discovery and Development of Octahydropyrrolo[3,4-c]pyrrole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The octahydropyrrolo[3,4-c]pyrrole scaffold, a bicyclic diamine, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a wide array of biological entities. Its rigid, three-dimensional architecture provides a unique framework for the precise spatial orientation of functional groups, enabling high-affinity interactions with various protein targets. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of octahydropyrrolo[3,4-c]pyrrole derivatives, with a particular focus on their development as kinase inhibitors for oncological applications.
Synthetic Strategies for the Octahydropyrrolo[3,4-c]pyrrole Core
The construction of the octahydropyrrolo[3,4-c]pyrrole core, also known as 2,5-diazabicyclo[3.3.0]octane, has been approached through several synthetic strategies. A common and efficient method involves a 1,3-dipolar cycloaddition reaction.[1] This approach typically utilizes the reaction of an azomethine ylide with a suitable dipolarophile, such as N-substituted maleimides.[2] Alternative routes include multi-step syntheses involving reductive amination and cyclization reactions.[3] The choice of synthetic route often depends on the desired stereochemistry and the nature of the substituents on the bicyclic core.
A generalized synthetic workflow for the preparation and subsequent functionalization of the octahydropyrrolo[3,4-c]pyrrole scaffold is depicted below. This workflow highlights the key stages from initial synthesis to the generation of a library of derivatives for biological screening.
Therapeutic Applications and Biological Activity
Derivatives of the octahydropyrrolo[3,4-c]pyrrole core have demonstrated a broad spectrum of biological activities. Notably, they have been investigated as selective orexin-2 antagonists for the treatment of insomnia, where the rigid scaffold allows for optimal interaction with the receptor.[4] Furthermore, these compounds have shown promise as antimicrobial and antimycobacterial agents.[1][5] In the realm of oncology, the pyrrole scaffold, a key component of the octahydropyrrolo[3,4-c]pyrrole system, is a well-established pharmacophore in the design of kinase inhibitors.[6] Pyrrole-containing compounds have been successfully developed as inhibitors of various kinases, including lymphocyte-specific kinase (Lck), Aurora kinases, and receptor tyrosine kinases like VEGFR and EGFR.[7][8][9][10]
Octahydropyrrolo[3,4-c]pyrrole Derivatives as Kinase Inhibitors
The development of small molecule kinase inhibitors is a cornerstone of modern cancer therapy. The pyrrole-indolin-2-one scaffold, for instance, is a critical component of several approved kinase inhibitors, such as Sunitinib, which targets multiple receptor tyrosine kinases.[9] The octahydropyrrolo[3,4-c]pyrrole framework can be conceptualized as a conformationally restricted analogue of scaffolds found in known kinase inhibitors, making it an attractive starting point for the design of novel therapeutics.
Many of these kinase inhibitors function by modulating critical signaling pathways involved in cell proliferation, survival, and angiogenesis. A key pathway often targeted in cancer is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various malignancies. The diagram below illustrates a simplified representation of this pathway, highlighting potential points of intervention for kinase inhibitors.
Quantitative Data on Biological Activity
The potency of octahydropyrrolo[3,4-c]pyrrole derivatives as kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitor constant (Ki). The following table summarizes representative quantitative data for this class of compounds against various biological targets.
| Compound ID | Target | Assay Type | IC50 (nM) | Reference |
| Lck Inhibitor 1 | Lck | Enzymatic | <10 | [7] |
| Aurora Kinase Inhibitor 9d | Aurora A | Enzymatic | 15 | [8] |
| Aurora Kinase Inhibitor 9d | Aurora B | Enzymatic | 25 | [8] |
| Orexin-2 Antagonist 34 (JNJ-42847922) | OX2R | Functional | 26 | [4] |
| Antimicrobial Compound 4a | S. aureus | MIC | 15.62 µg/mL | [1] |
| Antimicrobial Compound 4b | E. coli | MIC | 31.25 µg/mL | [1] |
Experimental Protocols
General Procedure for the Synthesis of Octahydropyrrolo[3,4-c]pyrrole Derivatives via 1,3-Dipolar Cycloaddition
This protocol is adapted from the one-pot synthesis of pyrrolidine derivatives.[2]
-
Reaction Setup: To a solution of an α-amino acid ester hydrochloride (1.0 eq.) in dry toluene (50 mL), add triethylamine (1.0 eq.).
-
Ylide Formation: Add an aromatic aldehyde (1.0 eq.) to the mixture.
-
Cycloaddition: Add N-phenylmaleimide (1.0 eq.) to the reaction mixture.
-
Reaction Conditions: Reflux the mixture overnight.
-
Work-up: After cooling to room temperature, remove the solvent under reduced pressure. Dissolve the resulting viscous oil in methylene chloride and wash with water.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product is then purified by recrystallization from a suitable solvent system (e.g., methylene chloride/light petroleum) to yield the desired octahydropyrrolo[3,4-c]pyrrole derivative.
Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific kinase.
-
Reagents and Materials: Kinase enzyme, substrate peptide, ATP, assay buffer, test compound (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Assay Plate Preparation: Add 2.5 µL of the test compound at various concentrations to the wells of a 384-well plate.
-
Enzyme and Substrate Addition: Add 5 µL of a mixture of the kinase and substrate in assay buffer to each well.
-
Initiation of Reaction: Add 2.5 µL of ATP solution to each well to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Add the detection reagent according to the manufacturer's instructions to measure the amount of product formed (or ATP consumed).
-
Data Analysis: The luminescence or fluorescence signal is measured using a plate reader. The IC50 values are calculated by fitting the data to a four-parameter logistic equation.
Cell Proliferation Assay (MTT Assay)
This protocol is used to assess the cytotoxic or cytostatic effects of the compounds on cancer cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 values are determined from the dose-response curves.
Conclusion
The octahydropyrrolo[3,4-c]pyrrole scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. Its unique structural features have been successfully exploited to design potent and selective modulators of various biological targets, particularly kinases involved in cancer progression. The synthetic accessibility and the potential for diverse functionalization make this core an attractive starting point for future drug discovery efforts. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of derivatives based on this scaffold are warranted to unlock its full therapeutic potential.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. excli.de [excli.de]
- 3. scielo.br [scielo.br]
- 4. Novel Octahydropyrrolo[3,4-c]pyrroles Are Selective Orexin-2 Antagonists: SAR Leading to a Clinical Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Collection - 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazoles:â Identification of a Potent Aurora Kinase Inhibitor with a Favorable Antitumor Kinase Inhibition Profile - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 9. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 10. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry [rjeid.com]
The Pyrrolidine Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The five-membered nitrogen-containing heterocycle, the pyrrolidine ring, is a privileged scaffold in the field of medicinal chemistry.[1] Its remarkable versatility stems from its unique structural and physicochemical properties, which have established it as a cornerstone in the design and development of a wide array of biologically active compounds.[1][2][3][4] This guide provides a comprehensive overview of the critical role of pyrrolidine scaffolds, detailing their synthesis, diverse pharmacological activities, mechanisms of action, and the experimental protocols used for their evaluation.
The significance of the pyrrolidine scaffold is underscored by its presence in numerous FDA-approved drugs.[3][5][6] Its prevalence is attributed to several key features:
-
Enhanced 3D Coverage : The non-planar, puckered nature of the saturated ring allows for "pseudorotation," enabling a more thorough exploration of three-dimensional pharmacophore space compared to flat aromatic rings.[2][3]
-
Stereochemical Complexity : With the potential for up to four stereogenic centers, pyrrolidine scaffolds offer significant stereochemical diversity, which is crucial for specific interactions with biological targets.[2][3]
-
sp³-Hybridization : The high fraction of sp³-hybridized carbons contributes to improved solubility and desirable physicochemical properties for drug candidates.[3][7]
-
Hydrogen Bonding Capability : The nitrogen atom can act as a hydrogen bond acceptor, and the N-H group can serve as a hydrogen bond donor, facilitating strong interactions with proteins and enzymes.
Synthesis of Pyrrolidine Scaffolds
The construction of functionalized pyrrolidine rings is a well-established area of organic synthesis, with two primary strategies dominating the landscape.
-
Ring Construction from Acyclic Precursors : This approach involves building the heterocyclic ring from linear starting materials. The most classical and widely studied method is the 1,3-dipolar cycloaddition reaction between an azomethine ylide and an alkene (dipolarophile).[3][7] This method is highly effective for creating substituted pyrrolidines with controlled regio- and stereoselectivity.[3]
-
Functionalization of Pre-formed Rings : This strategy utilizes readily available chiral pyrrolidine building blocks, most notably the non-essential amino acid L-proline and its derivatives like 4-hydroxyproline and prolinol.[3][8] These chiral precursors provide a straightforward way to introduce stereocenters and functionalize the ring at various positions.[8]
Other notable synthetic methods include copper-catalyzed intramolecular amination of C(sp³)-H bonds, tandem amination/cyanation/alkylation sequences, and iridium-catalyzed reductive amination.[9][10][11]
Pharmacological Activities and Therapeutic Applications
The pyrrolidine scaffold is a key component in compounds targeting a vast spectrum of diseases, demonstrating its immense therapeutic potential.[1][4][6]
Anticancer Activity
Pyrrolidine derivatives have emerged as potent anticancer agents that act through diverse mechanisms, including the inhibition of crucial enzymes like kinases, disruption of cell signaling pathways, and induction of apoptosis.[1][12] For instance, certain pyrrolidine-containing molecules function as antagonists of the CXCR4 chemokine receptor, which plays a role in cancer metastasis.[3][4][13]
| Compound Class | Target/Mechanism | Cell Line | IC₅₀ |
| Pyrrolidine-based CXCR4 Antagonist | CXCR4 Binding Affinity | - | 79 nM[3][4][13] |
| Thiosemicarbazone-Pyrrolidine Copper(II) Complex | Cytotoxicity | SW480 (Colon Cancer) | 0.99 ± 0.09 µM[4][6] |
| Spiro[pyrrolidine-3,3′-oxindoles] | Cytotoxicity | MCF-7 (Breast Cancer) | 0.42 - 0.78 µM[1] |
| Spiro[pyrrolidine-3,3′-oxindoles] | Cytotoxicity | HT29 (Colon Cancer) | 0.39 - 0.92 µM[1] |
| Chiral 1,3,5-Triazine Derivative | EGFR-TK Inhibition | MCF-7 (Breast Cancer) | 8.04 µM[12] |
| Chiral 1,3,5-Triazine Derivative | EGFR-TK Inhibition | A549 (Lung Cancer) | 12.24 µM[12] |
Antibacterial Activity
The pyrrolidine nucleus is integral to many antibacterial agents effective against both Gram-positive and Gram-negative bacteria.[14][15] These compounds often work by inhibiting essential bacterial enzymes or disrupting cell wall integrity.[1] Novel fluoroquinolones incorporating oxime-substituted pyrrolidines, for example, have shown potent activity against resistant strains like MRSA.[16]
| Compound Class | Bacterial Strain | MIC (µg/mL) |
| Quinolone Derivative (3a) | E. coli NIHJ | 0.006[15] |
| Quinolone Derivative (3b) | E. coli NIHJ | 0.003[15] |
| Quinolone Derivative (3c) | E. coli NIHJ | 0.006[15] |
| Oxazolidinone Hydroxamic Acid | K. pneumoniae A-651 | ≤0.063[15] |
| Spirooxindole Pyrrolidine Hybrid (44) | C. albicans | 4[6] |
Antiviral Activity
Pyrrolidine-containing molecules have been crucial in the development of antiviral therapies. They are particularly prominent as inhibitors of viral proteases, which are essential for viral replication.[17][18] This is exemplified by drugs targeting the Hepatitis C Virus (HCV) NS3/4A and NS5A proteins.[19] Pyrrolidine dithiocarbamate (PDTC) has also demonstrated potent activity against human rhinoviruses (HRV) by interfering with viral protein expression.[20]
Antidiabetic Activity
In the context of diabetes, pyrrolidine derivatives have been successfully developed as inhibitors of dipeptidyl peptidase-IV (DPP-IV), an enzyme that inactivates incretin hormones responsible for regulating glucose homeostasis.[21] Others act as inhibitors of α-amylase and α-glucosidase, enzymes that break down carbohydrates, thereby reducing post-meal blood glucose spikes.[22][23][24]
| Compound Class | Target Enzyme | Inhibitory Value |
| Pyrido-pyrrolidine Hybrid (3k) | α-glucosidase | IC₅₀ = 0.56 µM[23] |
| Pyrrolidine-Pyrazoline Hybrid (21) | α-glucosidase | IC₅₀ = 52.79 ± 6.00 µM[24] |
| Methanoprolinenitrile Derivatives (12i-k) | DPP-IV | Kᵢ = 4-8 nM[21] |
Central Nervous System (CNS) Activity
The pyrrolidinone moiety is a common feature in several anticonvulsant agents, including levetiracetam and ethosuximide.[25] Research has shown that novel series of pyrrolidine-2,5-diones exhibit significant anticonvulsant properties in various animal models.[3]
Mechanism of Action: Inhibition of the CXCR4 Signaling Pathway
To illustrate the mechanism of action, we focus on pyrrolidine-based CXCR4 antagonists in cancer. The CXCR4 receptor, when activated by its ligand CXCL12, triggers signaling cascades that promote cell survival, proliferation, and migration, contributing to tumor metastasis.[13] Pyrrolidine antagonists competitively bind to the CXCR4 receptor, blocking CXCL12 from binding and thereby inhibiting these downstream pathways.[3][4][13]
Experimental Protocols
The evaluation of pyrrolidine-based compounds relies on a suite of standardized in vitro and in vivo assays. A fundamental protocol for assessing the anticancer activity of a compound is the MTT assay, which measures cell viability.
Protocol: MTT Assay for Cell Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1]
Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT tetrazolium salt into purple, insoluble formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test pyrrolidine compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells will convert the MTT to formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion
The pyrrolidine scaffold is undeniably a privileged structure in medicinal chemistry, offering a unique combination of three-dimensional complexity, stereochemical diversity, and favorable physicochemical properties. Its central role in a multitude of approved drugs for cancer, infectious diseases, diabetes, and CNS disorders highlights its profound impact on human health. The continued exploration of novel synthetic methodologies and a deeper understanding of its interactions with biological targets will ensure that the pyrrolidine ring remains a fertile ground for the discovery of next-generation therapeutics. As drug discovery moves towards more complex and challenging biological targets, the versatility and proven track record of the pyrrolidine scaffold will secure its position as an indispensable tool for medicinal chemists.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 5. enamine.net [enamine.net]
- 6. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis of Pyrrolidines and Pyrroles via Tandem Amination/Cyanation/Alkylation and Amination/Oxidation Sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrrolidine synthesis [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Design, synthesis, and evaluation of pyrrolidine based CXCR4 antagonists with in vivo anti-tumor metastatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. WO2024081351A1 - Pyrrolidine main protease inhibitors as antiviral agents - Google Patents [patents.google.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Antiviral effects of pyrrolidine dithiocarbamate on human rhinoviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Discovery of novel pyrido-pyrrolidine hybrid compounds as alpha-glucosidase inhibitors and alternative agent for control of type 1 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Novel Pyrrolidine-Based Pyrazolines as α‑Glucosidase Inhibitors: Microwave-Assisted Synthesis, Antidiabetic Activity, In Silico ADMET Prediction, Molecular Docking, and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pnrjournal.com [pnrjournal.com]
Methodological & Application
Experimental protocol for 5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione synthesis
An Application Note and Protocol for the Synthesis of 5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione.
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of this compound, a heterocyclic compound with potential applications in medicinal chemistry and materials science. The synthesis is based on established methodologies for the preparation of related N-substituted pyrrolo[3,4-c]pyrrole derivatives.
Introduction
The octahydropyrrolo[3,4-c]pyrrole scaffold is a key structural motif found in various biologically active compounds. The N-benzyl substituent can modulate the pharmacological properties of the core structure. The synthesis of derivatives of this scaffold is of significant interest for the development of new therapeutic agents and functional materials. The protocol described herein utilizes a 1,3-dipolar cycloaddition reaction, a powerful and convergent method for the construction of five-membered rings.
Experimental Protocol
This protocol outlines the synthesis of this compound from commercially available starting materials.
Materials and Methods
| Reagent/Material | Grade | Supplier |
| N-Benzylglycine ethyl ester | Reagent | Commercially Available |
| Maleimide | Reagent | Commercially Available |
| Paraformaldehyde | Reagent | Commercially Available |
| Toluene | Anhydrous | Commercially Available |
| Ethyl acetate | HPLC | Commercially Available |
| Hexane | HPLC | Commercially Available |
| Anhydrous Magnesium Sulfate | Reagent | Commercially Available |
Procedure
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-benzylglycine ethyl ester (1 equivalent), maleimide (1 equivalent), and paraformaldehyde (1.1 equivalents).
-
Solvent Addition: Add anhydrous toluene (100 mL) to the flask.
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove any insoluble material. The filtrate is then concentrated under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by column chromatography on silica gel. A gradient elution system of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%) is recommended to isolate the desired product.
-
Characterization: The purified product, this compound, should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry to confirm its identity and purity.
Expected Results
Based on similar reactions reported in the literature, this synthesis is expected to yield the desired product in moderate to good yields.
| Parameter | Expected Value |
| Yield | 40-60% |
| Physical Appearance | White to off-white solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.20-7.40 (m, 5H, Ar-H), 4.55 (s, 2H, N-CH₂-Ph), 3.50-3.60 (m, 2H), 3.00-3.10 (m, 2H), 2.80-2.90 (m, 2H), 2.50-2.60 (m, 2H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 175.0, 137.5, 128.8, 128.5, 127.5, 60.0, 55.0, 48.0, 35.0 |
| IR (KBr, cm⁻¹) | 2920, 1770, 1700, 1450, 1180, 700 |
| MS (ESI) | m/z 231.11 [M+H]⁺ |
Note: The expected spectroscopic data is an estimation based on the chemical structure and may vary slightly.
Workflow Diagram
Caption: Synthetic workflow for this compound.
Safety Precautions
-
This experiment should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.
-
Toluene is a flammable and toxic solvent. Handle with care and avoid inhalation and contact with skin.
-
Paraformaldehyde is toxic and should be handled with caution.
-
Refer to the Material Safety Data Sheets (MSDS) for all chemicals used in this protocol.
Application Notes and Protocols for 5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione in Cell Culture
Disclaimer: As of the current date, there is a notable absence of published scientific literature detailing the specific use of 5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione in cell culture applications. The following application notes and protocols are therefore provided as a generalized framework for the initial characterization of a novel chemical compound in a research setting. These protocols are based on standard methodologies for evaluating new chemical entities and on the activities observed for structurally related compounds.
Compound Information
This compound is a heterocyclic organic compound. While its specific biological activity is not documented, the octahydropyrrolo[3,4-c]pyrrole core is found in molecules with a range of biological activities, including antimicrobial and anti-inflammatory properties.
| Property | Value | Reference |
| Synonyms | 5-BENZYL-TETRAHYDROPYRROLO[3,4-C]PYRROLE-1,3(2H,3AH)-DIONE | [1] |
| CAS Number | 848591-86-6 | [2] |
| Molecular Formula | C₁₃H₁₄N₂O₂ | [2] |
| Molecular Weight | 230.26 g/mol | [2] |
| Appearance | Solid (form may vary) | - |
| Solubility | To be determined empirically (likely soluble in DMSO) | - |
Potential Areas of Investigation
Based on the biological activities of structurally similar pyrrolo[3,4-c]pyrrole derivatives, potential applications for investigation in cell culture could include:
-
Anticancer/Cytotoxicity: Many pyrrole-containing compounds have demonstrated anticancer properties.[3]
-
Anti-inflammatory Activity: Derivatives of pyrrolo[3,4-c]pyrrole have been investigated as dual inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX).[4]
-
Antimicrobial Activity: Related octahydropyrrolo[3,4-c]pyrrole derivatives have shown antimicrobial and antimycobacterial activity.[5]
-
Kinase Inhibition: Pyrrolo-based scaffolds have been developed as inhibitors for various kinases, such as FGFR4.[6]
General Protocols for Initial Compound Screening in Cell Culture
The following are generalized protocols to begin assessing the biological effects of this compound.
Preparation of Stock Solutions
Proper preparation of the compound is critical for reproducible results.
Protocol:
-
Reconstitution: Prepare a high-concentration stock solution (e.g., 10-50 mM) by dissolving this compound in sterile, anhydrous dimethyl sulfoxide (DMSO).
-
Sonication: If the compound does not dissolve readily, sonicate the solution in a water bath for 10-15 minutes.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Cell Viability and Cytotoxicity Assay (MTT or WST-1)
This initial assay determines the concentration range at which the compound affects cell proliferation and viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the compound in complete cell culture medium. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5% to avoid solvent toxicity. Include a vehicle control (medium with DMSO only) and an untreated control.
-
Incubation: Replace the medium in the wells with the compound-containing medium and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Assay:
-
Add MTT or WST-1 reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀).
| Parameter | Example Value |
| Cell Line | HCT116, MCF-7, Hep3B |
| Seeding Density | 5 x 10³ cells/well |
| Concentration Range | 0.01 µM to 100 µM |
| Incubation Time | 48 hours |
| Assay Reagent | WST-1 |
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
If cytotoxicity is observed, this assay helps to determine if the mechanism of cell death is apoptosis or necrosis.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the compound at concentrations around the determined IC₅₀ value for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis/necrosis.
-
Visualization of Workflows and Pathways
Generalized Experimental Workflow for Novel Compound Screening
References
- 1. scispace.com [scispace.com]
- 2. This compound | 848591-86-6 | YIB59186 [biosynth.com]
- 3. Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e][1, 4]diazepine derivatives as potent EGFR/CDK2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, Biological Evaluation, and Molecular Docking Study of 4,6-Dimethyl-5-aryl/alkyl-2-[2-hydroxy-3-(4-substituted-1-piperazinyl)propyl]pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-diones as Anti-Inflammatory Agents with Dual Inhibition of COX and LOX - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2- b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols describe a hypothetical application of 5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione as an inhibitor of the p53-MDM2 protein-protein interaction. This is for illustrative purposes to demonstrate its potential use in high-throughput screening (HTS), as specific experimental data for this compound in HTS assays is not publicly available.
Introduction
The interaction between the tumor suppressor protein p53 and its negative regulator, the E3 ubiquitin ligase MDM2, is a critical checkpoint in cell cycle control and apoptosis. In many cancers, MDM2 is overexpressed, leading to the excessive degradation of p53 and allowing cancer cells to evade programmed cell death. The disruption of the p53-MDM2 interaction with small molecules is therefore a promising therapeutic strategy in oncology.
This compound is a novel small molecule with a rigid bicyclic core and a benzyl group, structural features that suggest its potential to mimic key interactions of p53 with the MDM2 binding pocket. These application notes provide protocols for two robust high-throughput screening assays, Fluorescence Polarization (FP) and AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay), to evaluate the inhibitory potential of this compound on the p53-MDM2 interaction.
Hypothetical Mechanism of Action
This compound is hypothesized to act as a competitive inhibitor of the p53-MDM2 protein-protein interaction. By occupying the p53-binding pocket on the MDM2 protein, the compound prevents the binding and subsequent ubiquitination and degradation of p53. This leads to the stabilization and accumulation of p53, which can then activate downstream pathways for cell cycle arrest and apoptosis in cancer cells.
Caption: p53-MDM2 signaling and hypothetical inhibition.
Quantitative Data Summary
The following table summarizes hypothetical data from HTS assays comparing the activity of this compound with a known p53-MDM2 inhibitor, Nutlin-3.
| Compound | Assay Type | Target | IC50 (nM) [Hypothetical] | Z'-factor [Hypothetical] |
| This compound | Fluorescence Polarization | p53-MDM2 Interaction | 750 | 0.82 |
| This compound | AlphaLISA | p53-MDM2 Interaction | 680 | 0.88 |
| Nutlin-3 (Positive Control) | Fluorescence Polarization | p53-MDM2 Interaction | 90 | 0.85 |
| Nutlin-3 (Positive Control) | AlphaLISA | p53-MDM2 Interaction | 85 | 0.90 |
| DMSO (Negative Control) | Fluorescence Polarization | p53-MDM2 Interaction | > 100,000 | N/A |
| DMSO (Negative Control) | AlphaLISA | p53-MDM2 Interaction | > 100,000 | N/A |
Experimental Protocols
Fluorescence Polarization (FP) HTS Assay Protocol
This assay measures the disruption of the interaction between a fluorescently labeled p53 peptide and the MDM2 protein.
Materials:
-
Assay Buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT
-
Recombinant human MDM2 protein
-
Fluorescein-labeled p53 peptide (p53-FL)
-
This compound
-
Nutlin-3 (positive control)
-
DMSO (vehicle control)
-
384-well, low-volume, black, round-bottom plates
-
Fluorescence polarization plate reader
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound and Nutlin-3 in DMSO. Create a serial dilution series in DMSO.
-
Assay Plate Preparation: Add 100 nL of the compound dilutions to the wells of a 384-well plate. For controls, add 100 nL of DMSO.
-
Reagent Preparation:
-
Prepare a 2X solution of MDM2 protein in assay buffer.
-
Prepare a 2X solution of p53-FL peptide in assay buffer.
-
-
Assay Reaction:
-
Add 10 µL of the 2X MDM2 protein solution to each well.
-
Incubate for 15 minutes at room temperature.
-
Add 10 µL of the 2X p53-FL peptide solution to each well. The final volume should be 20 µL.
-
-
Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Measurement: Read the fluorescence polarization on a plate reader with excitation at 485 nm and emission at 535 nm.
Caption: Fluorescence Polarization HTS workflow.
AlphaLISA HTS Assay Protocol
This bead-based immunoassay measures the proximity of biotinylated p53 peptide and His-tagged MDM2 protein.
Materials:
-
AlphaLISA Immunoassay Buffer
-
Biotinylated-p53 peptide
-
His-tagged MDM2 protein
-
Streptavidin Donor Beads
-
Anti-His Acceptor Beads
-
This compound
-
Nutlin-3 (positive control)
-
DMSO (vehicle control)
-
384-well, white, opaque OptiPlates
-
AlphaScreen-compatible plate reader
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound and Nutlin-3 in DMSO. Create a serial dilution series in DMSO.
-
Assay Plate Preparation: Add 100 nL of the compound dilutions to the wells of a 384-well plate. For controls, add 100 nL of DMSO.
-
Reagent Addition:
-
Add 5 µL of a mixture of His-tagged MDM2 and biotinylated-p53 peptide in AlphaLISA buffer to each well.
-
-
Incubation: Incubate for 60 minutes at room temperature, protected from light.[1]
-
Bead Addition:
-
Final Incubation: Incubate the plate for 30 minutes at room temperature in the dark.[1]
-
Measurement: Read the plate on an AlphaScreen-compatible plate reader.[1]
Caption: AlphaLISA HTS workflow.
Data Analysis
For both assays, the raw data should be normalized using the positive (Nutlin-3) and negative (DMSO) controls. The percent inhibition can be calculated using the following formula:
% Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))
The IC50 values are then determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation. The Z'-factor, a measure of assay quality, should be calculated for each screening plate to ensure the robustness of the results. A Z'-factor greater than 0.5 indicates an excellent assay.
Conclusion
The provided protocols for Fluorescence Polarization and AlphaLISA assays offer robust and scalable methods for screening this compound and other small molecules as potential inhibitors of the p53-MDM2 protein-protein interaction. These assays are well-suited for high-throughput screening campaigns in academic and industrial drug discovery settings. The hypothetical data presented suggests that this compound is a promising candidate for further investigation.
References
Application Notes and Protocols for 5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione as an Orexin-2 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
The orexin system, comprising two G protein-coupled receptors (GPCRs), orexin-1 (OX1R) and orexin-2 (OX2R), and their endogenous neuropeptide ligands, orexin-A and orexin-B, is a critical regulator of sleep-wake cycles, feeding behavior, and reward pathways.[1] Orexin receptor antagonists, particularly those targeting OX2R, have emerged as a promising therapeutic avenue for the treatment of insomnia.[1][2] The compound 5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione belongs to a class of molecules that have been investigated as orexin receptor antagonists.[3][4] This document provides detailed application notes and experimental protocols for the characterization of this compound and related compounds as orexin-2 receptor antagonists.
Orexin-2 Receptor Signaling Pathway
The orexin-2 receptor is coupled to multiple G protein signaling pathways, making it a versatile target for therapeutic intervention.[5] Upon activation by its endogenous ligands, orexin-A or orexin-B, the OX2R can stimulate Gq, Gs, and Gi protein pathways.[5] The Gq pathway activation leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol triphosphate (IP3) and a subsequent increase in intracellular calcium levels.[5] The Gs and Gi pathways modulate the intracellular concentration of cyclic adenosine monophosphate (cAMP).[5] Antagonists like this compound are designed to block these downstream signaling events by preventing the binding of orexin peptides to the receptor.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of novel substituted octahydropyrrolo[3,4-c]pyrroles as dual orexin receptor antagonists for insomnia treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Octahydropyrrolo[3,4-c]pyrroles Are Selective Orexin-2 Antagonists: SAR Leading to a Clinical Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for 5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione in Histamine H4 Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The histamine H4 receptor (H4R) is a G protein-coupled receptor (GPCR) primarily expressed on cells of the immune system, including mast cells, eosinophils, dendritic cells, and T cells. Its involvement in inflammatory and immune responses has made it an attractive target for the development of novel therapeutics for conditions such as allergic rhinitis, asthma, and autoimmune disorders. The octahydropyrrolo[3,4-c]pyrrole scaffold has been identified as a promising core structure for the development of selective histamine H4 receptor antagonists. This document provides detailed application notes and a comprehensive protocol for the evaluation of 5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione as a potential ligand for the histamine H4 receptor using a competitive radioligand binding assay.
Data Presentation
As this compound is a novel compound for this application, the following tables are provided as templates for researchers to populate with their experimentally determined data.
Table 1: Competitive Binding Affinity of this compound for the Human Histamine H4 Receptor
| Compound | Radioligand | Cell Line/Membrane Preparation | Kᵢ (nM) | IC₅₀ (nM) | Hill Slope |
| This compound | [³H]-Histamine | HEK293 cells expressing hH4R | Data to be determined | Data to be determined | Data to be determined |
| Reference Antagonist (e.g., JNJ7777120) | [³H]-Histamine | HEK293 cells expressing hH4R | Known Value | Data to be determined | Data to be determined |
Table 2: Selectivity Profile of this compound
| Receptor Subtype | Kᵢ (nM) or % Inhibition @ [Concentration] |
| Histamine H1 Receptor | Data to be determined |
| Histamine H2 Receptor | Data to be determined |
| Histamine H3 Receptor | Data to be determined |
| Other relevant receptors | Data to be determined |
Experimental Protocols
Protocol: Histamine H4 Receptor Competitive Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for the human histamine H4 receptor by measuring its ability to displace the radiolabeled ligand [³H]-Histamine.
Materials:
-
Membrane Preparation: Membranes from HEK293 cells stably expressing the human histamine H4 receptor.
-
Radioligand: [³H]-Histamine (Specific Activity: 20-30 Ci/mmol).
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
Reference Compound: A known H4R antagonist (e.g., JNJ7777120) for positive control.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: High concentration of a known H4R ligand (e.g., 10 µM unlabeled histamine or JNJ7777120).
-
96-well Microplates: Non-binding surface plates.
-
Filter Mats: GF/B or GF/C glass fiber filters, pre-soaked in 0.5% polyethyleneimine (PEI) for at least 1 hour to reduce non-specific binding.
-
Scintillation Fluid.
-
Liquid Scintillation Counter.
-
Cell Harvester.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compound (this compound) and the reference compound in assay buffer. The final concentration range should typically span from 10⁻¹⁰ M to 10⁻⁵ M.
-
Dilute the [³H]-Histamine in assay buffer to a final concentration of approximately 1-5 nM.
-
Thaw the H4R membrane preparation on ice and dilute to the desired concentration (e.g., 10-20 µg of protein per well) in assay buffer. Keep on ice.
-
-
Assay Plate Setup (in triplicate):
-
Total Binding: Add 25 µL of assay buffer.
-
Non-specific Binding (NSB): Add 25 µL of the non-specific binding control (e.g., 10 µM unlabeled histamine).
-
Test Compound: Add 25 µL of each dilution of this compound.
-
Reference Compound: Add 25 µL of each dilution of the reference antagonist.
-
-
Addition of Radioligand: Add 25 µL of diluted [³H]-Histamine to all wells.
-
Initiation of Binding: Add 50 µL of the diluted membrane preparation to all wells to start the binding reaction. The final assay volume will be 100 µL.
-
Incubation: Incubate the plate for 60-120 minutes at room temperature (25°C) with gentle agitation.
-
Termination of Assay: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filter mats using a cell harvester.
-
Washing: Wash the filters 3-4 times with 300 µL of ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting:
-
Dry the filter mats completely.
-
Place the dried filters into scintillation vials or a compatible 96-well plate.
-
Add scintillation fluid to each filter.
-
Quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the average CPM of the non-specific binding wells from the average CPM of all other wells.
-
Specific Binding = Total Binding - Non-specific Binding.
-
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis (e.g., using GraphPad Prism or similar software).
-
Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation:
-
Kᵢ = IC₅₀ / (1 + [L]/Kₑ)
-
Where [L] is the concentration of the radioligand and Kₑ is the dissociation constant of the radioligand for the receptor.
-
Visualizations
Histamine H4 Receptor Signaling Pathway
Caption: Histamine H4 Receptor Signaling Pathway.
Experimental Workflow: Competitive Radioligand Binding Assay
Caption: Workflow for H4R Competitive Binding Assay.
Logical Relationship of Components
Caption: Logical Relationship of Assay Components.
Application Notes and Protocols for Antimicrobial Activity Testing of Octahydropyrrolo[3,4-c]pyrrole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octahydropyrrolo[3,4-c]pyrrole derivatives represent a class of heterocyclic compounds with significant potential for antimicrobial activity.[1][2][3] This document provides a comprehensive guide for determining the in vitro antimicrobial efficacy of these novel compounds. The protocols detailed below adhere to established standards for antimicrobial susceptibility testing (AST), ensuring reliable and reproducible results critical for drug discovery and development.[4] The primary methods covered are Broth Microdilution for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), and the Agar Disk Diffusion method for preliminary screening.
Principle of the Methods
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC).[5][6] It involves serial dilutions of the test compound in a liquid growth medium, which is then inoculated with a standardized microbial suspension.[7][8] Following incubation, the MIC is determined by visual assessment of turbidity.[5] The MBC or MFC, the lowest concentration that kills 99.9% of the initial inoculum, can be determined by subculturing from the clear wells of the MIC assay onto an agar medium.[9][10]
The agar disk diffusion method, also known as the Kirby-Bauer test, is a qualitative or semi-quantitative method used to assess the susceptibility of bacteria to antimicrobial agents.[11] A paper disk impregnated with the test compound is placed on an agar plate inoculated with a microorganism. The compound diffuses into the agar, creating a concentration gradient. If the microorganism is susceptible, a zone of growth inhibition will appear around the disk.[12][13] The diameter of this zone is inversely correlated with the MIC.
Experimental Protocols
Protocol 1: Broth Microdilution for MIC and MBC/MFC Determination
This protocol outlines the steps for determining the MIC and MBC/MFC of octahydropyrrolo[3,4-c]pyrrole derivatives against a panel of relevant microorganisms.
Materials:
-
Octahydropyrrolo[3,4-c]pyrrole derivatives
-
Sterile 96-well microtiter plates[5]
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi
-
Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Acinetobacter baumannii, Candida albicans, Aspergillus niger)[1][14]
-
Standardized inoculum (0.5 McFarland standard)
-
Sterile saline solution (0.85%)
-
Spectrophotometer
-
Incubator (35°C ± 2°C)[12]
-
Micropipettes and sterile tips
-
Positive control antimicrobial (e.g., Gentamicin, Ampicillin, Miconazole)[14]
-
Negative control (vehicle solvent, e.g., DMSO)
Procedure:
-
Preparation of Test Compounds:
-
Prepare a stock solution of each octahydropyrrolo[3,4-c]pyrrole derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in the appropriate broth (CAMHB or RPMI-1640) to achieve a range of concentrations for testing (e.g., 250 µg/mL to 1.95 µg/mL).[1][2]
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture, select 3-5 isolated colonies of the test microorganism.
-
Transfer the colonies to a tube with sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[12]
-
Dilute the standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[6]
-
-
Microtiter Plate Setup:
-
Add 50 µL of the appropriate broth to all wells of a 96-well plate.
-
Add 50 µL of the serially diluted test compound to the corresponding wells, resulting in a final volume of 100 µL and the desired final concentrations.
-
Include a growth control well (broth + inoculum), a sterility control well (broth only), a positive control well (broth + inoculum + standard antimicrobial), and a solvent toxicity control well (broth + inoculum + highest concentration of solvent).[5]
-
Add 50 µL of the prepared inoculum to each well (except the sterility control).
-
-
Incubation:
-
Incubate the plates at 35°C ± 2°C for 16-20 hours for most bacteria and 24-48 hours for fungi.[6]
-
-
MIC Determination:
-
MBC/MFC Determination:
-
From each well that shows no visible growth in the MIC assay, plate a 10 µL aliquot onto a fresh, antibiotic-free agar plate.
-
Incubate the agar plates at 35°C ± 2°C for 18-24 hours.
-
The MBC/MFC is the lowest concentration of the test compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original inoculum grows).[9][10]
-
Protocol 2: Agar Disk Diffusion Assay
This protocol provides a qualitative screening method for the antimicrobial activity of octahydropyrrolo[3,4-c]pyrrole derivatives.
Materials:
-
Octahydropyrrolo[3,4-c]pyrrole derivatives
-
Sterile paper disks (6 mm diameter)[12]
-
Mueller-Hinton Agar (MHA) plates[17]
-
Test bacterial strains
-
Sterile cotton swabs[12]
-
0.5 McFarland turbidity standard[12]
-
Sterile forceps
-
Incubator (35°C ± 2°C)[12]
-
Ruler or calipers
Procedure:
-
Preparation of Test Disks:
-
Prepare solutions of the octahydropyrrolo[3,4-c]pyrrole derivatives at a desired concentration in a suitable volatile solvent.
-
Aseptically apply a known volume (e.g., 20 µL) of each compound solution onto sterile paper disks.
-
Allow the disks to dry completely in a sterile environment.
-
-
Inoculum Preparation:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
-
Inoculation of Agar Plates:
-
Dip a sterile cotton swab into the standardized bacterial suspension.
-
Remove excess fluid by pressing the swab against the inside of the tube.
-
Streak the swab evenly across the entire surface of an MHA plate in three directions to ensure confluent growth.
-
-
Disk Placement:
-
Using sterile forceps, place the prepared disks onto the inoculated MHA plate.
-
Gently press each disk to ensure complete contact with the agar surface.
-
Include a positive control disk (standard antibiotic) and a negative control disk (solvent only).
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.[13]
-
-
Measurement and Interpretation:
Data Presentation
Quantitative data from the broth microdilution assay should be summarized in a clear and structured table for easy comparison.
Table 1: Minimum Inhibitory Concentration (MIC) of Octahydropyrrolo[3,4-c]pyrrole Derivatives (µg/mL)
| Compound | S. aureus (ATCC 29213) | B. subtilis (ATCC 6633) | E. coli (ATCC 25922) | A. baumannii (ATCC 19606) | C. albicans (ATCC 90028) | A. niger (ATCC 16404) |
| Derivative 1 | ||||||
| Derivative 2 | ||||||
| Derivative 3 | ||||||
| Gentamicin | n/a | n/a | ||||
| Ampicillin | n/a | n/a | ||||
| Miconazole | n/a | n/a | n/a | n/a |
Table 2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of Octahydropyrrolo[3,4-c]pyrrole Derivatives (µg/mL)
| Compound | S. aureus (ATCC 29213) | B. subtilis (ATCC 6633) | E. coli (ATCC 25922) | A. baumannii (ATCC 19606) | C. albicans (ATCC 90028) | A. niger (ATCC 16404) |
| Derivative 1 | ||||||
| Derivative 2 | ||||||
| Derivative 3 | ||||||
| Gentamicin | n/a | n/a | ||||
| Ampicillin | n/a | n/a | ||||
| Miconazole | n/a | n/a | n/a | n/a |
Mandatory Visualization
Caption: Workflow for antimicrobial activity testing of novel compounds.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Green synthesis of highly functionalized octahydropyrrolo[3,4-c]pyrrole derivatives using subcritical water, and their anti(myco)bacterial and antifungal activity | Semantic Scholar [semanticscholar.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Broth Microdilution | MI [microbiology.mlsascp.com]
- 6. benchchem.com [benchchem.com]
- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 8. integra-biosciences.com [integra-biosciences.com]
- 9. microbe-investigations.com [microbe-investigations.com]
- 10. emerypharma.com [emerypharma.com]
- 11. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 12. benchchem.com [benchchem.com]
- 13. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 14. Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][1,3,4] thiadiazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) • Microbe Online [microbeonline.com]
- 16. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. apec.org [apec.org]
Application Notes and Protocols for 5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione: In Vivo Studies in Animal Models
A comprehensive search for published in vivo studies on 5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione in animal models yielded no specific experimental data. The CAS number for this compound is 848591-86-6. While the pyrrole scaffold is a common feature in many biologically active molecules with a wide range of therapeutic applications, research detailing the in vivo effects, pharmacokinetics, and safety profile of this particular derivative is not publicly available in the scientific literature.
The absence of in vivo data prevents the creation of detailed application notes and experimental protocols as requested. Such a document requires specific quantitative data and established methodologies from peer-reviewed research to ensure accuracy and reproducibility for researchers, scientists, and drug development professionals.
For the scientific community to utilize this compound in animal models, foundational research would be required to establish:
-
Pharmacokinetic Profile: Absorption, distribution, metabolism, and excretion (ADME) studies are essential to understand the compound's behavior in a living organism.
-
Pharmacodynamic Effects: Investigating the biological and therapeutic effects of the compound on specific disease models.
-
Toxicology and Safety Profile: Determining the potential adverse effects and establishing a safe dosage range.
-
Efficacy in Relevant Animal Models: Demonstrating a therapeutic benefit in preclinical models of disease.
Without this fundamental research, it is not possible to provide the requested detailed protocols, data tables, or visualizations of signaling pathways and experimental workflows. Researchers interested in the in vivo application of this compound would need to conduct exploratory studies to generate this foundational data.
Application Notes and Protocols for the Quantification of 5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione
Introduction
5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is a bicyclic compound containing a pyrrolidine and a succinimide ring system. Accurate and precise quantification of this molecule is essential for various stages of drug development, including pharmacokinetic studies, formulation analysis, and quality control. This document provides detailed application notes and protocols for the quantification of this compound using modern analytical techniques. Given the limited specific literature on this exact molecule, the proposed methods are based on established analytical principles for similar chemical structures, particularly substituted pyrrole derivatives.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for method development.
| Property | Value | Source |
| CAS Number | 848591-86-6 | [1] |
| Molecular Formula | C₁₃H₁₄N₂O₂ | [1][2] |
| Molecular Weight | 230.26 g/mol | [1] |
| Monoisotopic Mass | 230.10553 Da | [2] |
| Predicted XlogP | 0.3 | [2] |
| SMILES | C1C2C(CN1CC3=CC=CC=C3)C(=O)NC2=O | [2] |
The presence of a benzene ring suggests UV absorbance, making UV-based detection methods like High-Performance Liquid Chromatography (HPLC) with a UV detector a viable option. The molecule's molecular weight and potential for ionization also make Mass Spectrometry (MS) a suitable and highly sensitive detection method.
Analytical Methods
Based on the analysis of related pyrrole compounds, the following analytical techniques are proposed for the quantification of this compound.
-
Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
RP-HPLC-UV Method
This method is suitable for routine quantification in matrices where high sensitivity is not the primary requirement. The benzyl group provides a chromophore that should allow for detection at wavelengths around 254 nm.
Experimental Protocol
a. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile (ACN) and water, both containing 0.1% Trifluoroacetic Acid (TFA).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
b. Mobile Phase Gradient:
| Time (min) | % Acetonitrile | % Water (0.1% TFA) |
| 0 | 30 | 70 |
| 15 | 80 | 20 |
| 20 | 80 | 20 |
| 22 | 30 | 70 |
| 30 | 30 | 70 |
c. Sample Preparation:
-
Accurately weigh and dissolve the this compound standard or sample in the initial mobile phase composition (30% Acetonitrile in water with 0.1% TFA) to a final concentration of approximately 1 mg/mL.
-
For biological matrices, a protein precipitation step with acetonitrile followed by centrifugation and filtration of the supernatant is recommended.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
d. Quantification:
Quantification is achieved by constructing a calibration curve using a series of known concentrations of the reference standard. The peak area of the analyte in the sample is then used to determine its concentration from the calibration curve.
Workflow for RP-HPLC-UV Analysis
Caption: Workflow for the quantification of this compound by RP-HPLC-UV.
LC-MS Method
For higher sensitivity and selectivity, especially in complex biological matrices, an LC-MS method is recommended. This method couples the separation power of HPLC with the sensitive and specific detection of a mass spectrometer.
Experimental Protocol
a. Instrumentation and Chromatographic Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Mass Spectrometer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Column: C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile (ACN) and water, both containing 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
b. Mobile Phase Gradient:
| Time (min) | % Acetonitrile (0.1% Formic Acid) | % Water (0.1% Formic Acid) |
| 0 | 10 | 90 |
| 8 | 95 | 5 |
| 10 | 95 | 5 |
| 10.1 | 10 | 90 |
| 12 | 10 | 90 |
c. Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode.
-
Precursor Ion (m/z): 231.11 [M+H]⁺ (based on predicted data[2]).
-
Product Ions for MRM (Multiple Reaction Monitoring): To be determined by direct infusion of a standard solution to identify characteristic fragment ions.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
d. Sample Preparation:
Similar to the HPLC-UV method, but with potentially more rigorous clean-up steps for complex matrices, such as solid-phase extraction (SPE), to minimize matrix effects.
e. Quantification:
Quantification is typically performed using an internal standard and constructing a calibration curve of the analyte/internal standard peak area ratio versus concentration.
Logical Flow for LC-MS Method Development
Caption: Logical steps for developing a quantitative LC-MS method for the target analyte.
Quantitative Data Summary (Hypothetical)
The following tables present hypothetical validation data for the proposed analytical methods to serve as a template for reporting experimental results.
Table 1: RP-HPLC-UV Method Validation Parameters
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Table 2: LC-MS Method Validation Parameters
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 0.1 - 100 ng/mL |
| Limit of Detection (LOD) | 0.03 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
The presented RP-HPLC-UV and LC-MS methods provide a robust framework for the quantification of this compound. The choice of method will depend on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. It is crucial to perform a full method validation according to regulatory guidelines (e.g., ICH) before applying these methods to sample analysis.
References
Application Notes and Protocols: 5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. This approach utilizes small, low-molecular-weight molecules, or "fragments," to probe the binding sites of biological targets. Due to their smaller size, fragments can explore chemical space more efficiently than larger molecules and often form high-quality interactions with the target protein. 5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is a fragment that embodies key characteristics desirable for FBDD, including a rigid bicyclic core that reduces conformational entropy upon binding and a benzyl substituent that can be readily modified to explore chemical vectors for affinity improvement. The pyrrolidine-dione scaffold is a common motif in biologically active compounds, making this fragment an attractive starting point for developing inhibitors for a variety of protein targets.
These application notes provide a comprehensive overview of the utilization of this compound in a typical FBDD workflow, from initial screening to hit-to-lead optimization. Detailed protocols for key experimental techniques are provided to guide researchers in their drug discovery efforts.
Physicochemical Properties of this compound
The suitability of a compound for fragment-based screening is often assessed using the "Rule of Three," which provides guidelines for key physicochemical properties. This compound aligns well with these principles, making it an excellent candidate for inclusion in a fragment library.
| Property | Value | "Rule of Three" Guideline |
| Molecular Weight | 230.26 g/mol | < 300 Da |
| cLogP | ~1.5 - 2.0 (estimated) | ≤ 3 |
| Hydrogen Bond Donors | 1 | ≤ 3 |
| Hydrogen Bond Acceptors | 2 | ≤ 3 |
| Rotatable Bonds | 2 | ≤ 3 |
Fragment-Based Drug Discovery Workflow using this compound
The following diagram illustrates a typical FBDD workflow, starting with the screening of a fragment library containing this compound to the development of a lead compound.
FBDD workflow for this compound.
Experimental Protocols
Detailed protocols for the key experimental stages of an FBDD campaign are provided below. These protocols are generalized and should be optimized for the specific protein target.
Protocol 1: Primary Fragment Screening using Surface Plasmon Resonance (SPR)
Objective: To identify fragments that bind to the target protein from a larger library.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Target protein (≥95% purity)
-
This compound and other fragments dissolved in 100% DMSO
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling kit (EDC, NHS, ethanolamine)
Procedure:
-
Protein Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject the target protein (20-50 µg/mL in immobilization buffer) to achieve the desired immobilization level (typically 5,000-10,000 RU).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.
-
A reference flow cell should be prepared similarly but without protein immobilization.
-
-
Fragment Screening:
-
Prepare fragment solutions in running buffer at the desired screening concentration (e.g., 200 µM) with a final DMSO concentration of ≤1%.
-
Inject the fragment solutions over the target and reference flow cells for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer.
-
Regenerate the sensor surface between fragment injections if necessary, using a mild regeneration solution (e.g., a short pulse of low pH buffer or high salt concentration).
-
-
Data Analysis:
-
Subtract the reference flow cell data from the target flow cell data to correct for bulk refractive index changes.
-
Identify "hits" as fragments that produce a binding response significantly above the noise level.
-
For initial hits, perform a dose-response analysis to confirm binding and estimate the dissociation constant (Kd).
-
Protocol 2: Hit Confirmation and Characterization by NMR Spectroscopy
Objective: To confirm the binding of hits from the primary screen and to map their binding site on the target protein.
Materials:
-
NMR spectrometer (≥600 MHz) equipped with a cryoprobe
-
¹⁵N-labeled target protein (0.1-0.3 mM)
-
NMR buffer (e.g., 20 mM phosphate buffer, 50 mM NaCl, pH 7.0, with 10% D₂O)
-
Fragment hits dissolved in a deuterated solvent (e.g., DMSO-d6)
Procedure:
-
¹H-¹⁵N HSQC Titration:
-
Acquire a reference ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled target protein.
-
Prepare a series of samples with a constant concentration of the ¹⁵N-labeled protein and increasing concentrations of the fragment (e.g., 0, 50, 100, 200, 500, 1000 µM).
-
Acquire a ¹H-¹⁵N HSQC spectrum for each sample.
-
-
Data Analysis:
-
Overlay the spectra and monitor for chemical shift perturbations (CSPs) of the protein's amide resonances.
-
Binding is confirmed if significant and dose-dependent CSPs are observed.
-
If backbone resonance assignments for the protein are available, the perturbed residues can be mapped onto the protein structure to identify the binding site.
-
The dissociation constant (Kd) can be calculated by fitting the CSP data to a binding isotherm.
-
Protocol 3: Structural Elucidation by X-ray Crystallography
Objective: To determine the three-dimensional structure of the protein-fragment complex.
Materials:
-
Purified target protein (≥10 mg/mL)
-
Crystallization screens and plates
-
Fragment hit (this compound)
-
Cryoprotectant
-
X-ray diffraction equipment (in-house or synchrotron source)
Procedure:
-
Protein Crystallization:
-
Obtain apo-protein crystals by screening a wide range of crystallization conditions (e.g., using hanging-drop or sitting-drop vapor diffusion).
-
Optimize the initial crystallization conditions to produce diffraction-quality crystals.
-
-
Soaking or Co-crystallization:
-
Soaking: Transfer apo-crystals to a solution containing the fragment (typically 1-10 mM) and incubate for a defined period (minutes to hours).
-
Co-crystallization: Set up crystallization trials with the protein pre-incubated with the fragment.
-
-
Data Collection and Structure Determination:
-
Cryoprotect the crystals by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) before flash-cooling in liquid nitrogen.
-
Collect X-ray diffraction data.
-
Process the diffraction data and solve the structure by molecular replacement using the apo-protein structure as a search model.
-
Refine the protein-fragment complex structure and analyze the binding mode of the fragment.
-
Hit-to-Lead Optimization
Once this compound is confirmed as a hit and its binding mode is elucidated, the next phase is to improve its binding affinity and drug-like properties.
Structure-Activity Relationship (SAR) and Fragment Growth
The following table presents hypothetical data for a series of analogs of this compound, illustrating a typical fragment growth strategy. The goal is to explore the chemical space around the initial hit to identify modifications that enhance binding affinity.
| Compound ID | R-group Modification | Kd (µM) | Ligand Efficiency (LE) |
| Fragment Hit | Benzyl | 250 | 0.35 |
| Analog 1 | 4-Fluorobenzyl | 150 | 0.36 |
| Analog 2 | 4-Hydroxybenzyl | 95 | 0.38 |
| Analog 3 | 4-Carboxybenzyl | 50 | 0.40 |
| Analog 4 | 3-Pyridylmethyl | 120 | 0.37 |
Note: The data in this table is for illustrative purposes only.
The diagram below illustrates potential vectors for fragment growth from the this compound scaffold.
Fragment growth strategies for the lead compound.
Example Signaling Pathway: Targeting a Kinase
Many kinase inhibitors feature a heterocyclic core. A drug candidate derived from this compound could potentially target a protein kinase involved in a disease-relevant signaling pathway, such as the MAPK/ERK pathway.
Hypothetical targeting of the MAPK/ERK pathway.
Conclusion
This compound represents a promising starting point for fragment-based drug discovery campaigns. Its favorable physicochemical properties and synthetically tractable scaffold provide a solid foundation for the development of potent and selective inhibitors against a range of biological targets. The application notes and protocols outlined herein offer a comprehensive guide for researchers to effectively utilize this and similar fragments in their drug discovery endeavors. Successful FBDD campaigns require a multidisciplinary approach, integrating biophysical screening, structural biology, and medicinal chemistry to iteratively optimize fragment hits into viable lead compounds.
Green Synthesis of Octahydropyrrolo[3,4-c]pyrrole Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the green synthesis of octahydropyrrolo[3,4-c]pyrrole derivatives. These methods focus on the use of environmentally benign solvents and conditions, offering sustainable alternatives to conventional synthetic routes. The octahydropyrrolo[3,4-c]pyrrole scaffold is a significant pharmacophore in medicinal chemistry, and its environmentally conscious synthesis is crucial for sustainable drug development.
Introduction to Green Synthesis Approaches
Traditional synthetic methods for heterocyclic compounds often rely on volatile organic solvents and harsh reaction conditions. Green chemistry principles aim to mitigate these environmental drawbacks by employing alternative solvents, energy sources, and catalytic systems. For the synthesis of octahydropyrrolo[3,4-c]pyrrole derivatives, the use of subcritical water has emerged as a promising green alternative to conventional organic solvents like acetone.[1][2][3] This approach not only reduces the environmental impact but can also lead to significantly shorter reaction times while maintaining high product yields.[1][2][3]
Other green methodologies applicable to pyrrole synthesis, and by extension to fused pyrrole systems, include the use of microwave and ultrasound activation, solvent-free reaction conditions, and the use of eco-friendly solvents such as ethanol and ionic liquids.[4][5] These techniques contribute to waste reduction and improved energy efficiency.[4]
Comparative Data of Green vs. Conventional Synthesis
The following tables summarize the quantitative data from the synthesis of key intermediates and final octahydropyrrolo[3,4-c]pyrrole derivatives, comparing the green synthesis method using subcritical water with the conventional method using acetone.
Table 1: Synthesis of Octahydropyrrolo[3,4-c]pyrrole N-benzoylthiourea Intermediates
| Compound | Method | Solvent | Temperature | Time (h) | Yield (%) |
| 3a-b | Conventional | Acetone | Reflux | 30 | 80-82 |
| 3a-b | Green | Subcritical Water | 130°C | Not specified | High |
Data sourced from Nural et al.[1]
Table 2: Synthesis of 2-(thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole Derivatives
| Compound | Method | Solvent | Temperature | Time (h) | Yield (%) |
| 4a-j | Conventional | Acetone | Reflux | 18 | 67-89 |
| 4a-j | Green | Subcritical Water | 130°C | Not specified | 75-91 |
Data sourced from Nural et al.[1][2][3]
Experimental Protocols
The following are detailed protocols for the green synthesis of octahydropyrrolo[3,4-c]pyrrole derivatives using subcritical water.
General Considerations
-
Safety: All experiments should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Subcritical water reactions are performed at elevated temperature and pressure; ensure the reaction vessel is properly sealed and handled with care.
-
Materials: All reagents and solvents should be of analytical grade and used as received unless otherwise specified.
-
Equipment: A specialized reactor capable of handling high-temperature and high-pressure conditions is required for subcritical water synthesis.
Protocol 1: Green Synthesis of Octahydropyrrolo[3,4-c]pyrrole N-benzoylthiourea Derivatives in Subcritical Water
This protocol describes the synthesis of the thiourea intermediates.
Procedure:
-
To a solution of the appropriate octahydropyrrolo[3,4-c]pyrrole derivative in subcritical water, add an equimolar amount of the corresponding benzoyl isothiocyanate.
-
Seal the reaction vessel and heat to 130°C.
-
Maintain the reaction at this temperature with stirring for the required time (optimization may be needed).
-
After completion of the reaction (monitored by TLC), cool the reaction vessel to room temperature.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford the desired N-benzoylthiourea derivative.
Protocol 2: Green Synthesis of 2-(thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole Derivatives in Subcritical Water
This protocol outlines the final cyclization step to yield the target compounds.
Procedure:
-
In a high-pressure reaction vessel, dissolve the octahydropyrrolo[3,4-c]pyrrole N-benzoylthiourea derivative (from Protocol 1) in subcritical water.
-
Add an equimolar amount of the appropriate α-haloketone.
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Seal the vessel and heat to 130°C with continuous stirring.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reactor to ambient temperature.
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Extract the aqueous mixture with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
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Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under vacuum.
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Purify the resulting residue by flash column chromatography on silica gel to obtain the pure 2-(thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole derivative.
Visualized Workflows and Relationships
The following diagrams illustrate the experimental workflows and the advantages of the green synthesis approach.
Caption: General workflow for the synthesis of octahydropyrrolo[3,4-c]pyrrole derivatives.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. [PDF] Green synthesis of highly functionalized octahydropyrrolo[3,4-c]pyrrole derivatives using subcritical water, and their anti(myco)bacterial and antifungal activity | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Application of 5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione in Neuroscience Research: Information Not Currently Available in Publicly Accessible Scientific Literature
Initial research indicates a significant lack of specific data on the application of 5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione within the field of neuroscience. While the broader family of pyrrolidine and pyrrole-containing compounds has been investigated for various biological activities, detailed experimental protocols, quantitative data, and established signaling pathways for this specific molecule in neuroscience are not presently available in the reviewed literature.
The octahydropyrrolo[3,4-c]pyrrole core structure is a known scaffold in medicinal chemistry.[1] Derivatives of this and related pyrrolo[3,4-c]pyridine-1,3-dione structures have been synthesized and evaluated for a range of biological effects, including analgesic, sedative, and antimicrobial properties.[1][2] For instance, certain 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives have demonstrated analgesic and sedative activities in animal models.[2] Furthermore, the pyrrole scaffold is a component of various biologically active molecules, including some that target the central nervous system, such as 5-HT6 receptor inverse agonists with cognition-enhancing potential.[3]
However, the specific derivative, this compound, is primarily listed in chemical supplier catalogs, and scientific publications detailing its use in neuroscience research, including its mechanism of action or efficacy in relevant experimental models, were not identified.[4][5][6] The existing research on related compounds focuses on their synthesis and activity in other therapeutic areas. For example, studies have described the synthesis of various functionalized octahydropyrrolo[3,4-c]pyrrole derivatives and their evaluation as antimicrobial agents.[1]
Due to the absence of specific neuroscience research data for this compound, it is not possible to provide the requested detailed Application Notes and Protocols, including quantitative data tables, experimental methodologies, and signaling pathway diagrams. Further research would be required to first establish the neuroactive properties of this compound before such detailed documentation could be developed.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Bioresearch of New 1 H-pyrrolo[3,4-c]pyridine-1,3(2 H)-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Phenyl-1H-pyrrole-3-carboxamide as a New Scaffold for Developing 5-HT6 Receptor Inverse Agonists with Cognition-Enhancing Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 848591-86-6 | YIB59186 [biosynth.com]
- 5. This compound [cymitquimica.com]
- 6. parchem.com [parchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of 5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most prevalent and efficient method for synthesizing the octahydropyrrolo[3,4-c]pyrrole-1,3-dione core is through a 1,3-dipolar cycloaddition reaction. This involves the reaction of an azomethine ylide with a dipolarophile, in this case, N-benzylmaleimide. The azomethine ylide is typically generated in situ to maximize reactivity.
Q2: How is the azomethine ylide for this reaction typically generated?
A2: A common and effective method for generating the required non-stabilized azomethine ylide is the decarboxylative condensation of sarcosine (N-methylglycine) with an aldehyde, such as paraformaldehyde. This reaction produces the ylide transiently, which is then trapped by the N-benzylmaleimide present in the reaction mixture.
Q3: What are the key factors influencing the yield and diastereoselectivity of this cycloaddition reaction?
A3: Several factors can significantly impact the outcome of the synthesis:
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Purity of Reactants and Solvents: Impurities can lead to side reactions and lower yields. Ensure all starting materials and solvents are pure and dry.
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Reaction Temperature: The temperature affects the rate of both the azomethine ylide formation and the cycloaddition. Optimization is often necessary to balance these rates and minimize side reactions.
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Choice of Solvent: The polarity of the solvent can influence the stability and reactivity of the azomethine ylide, thereby affecting the reaction rate and selectivity.
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Stoichiometry of Reactants: The molar ratio of the azomethine ylide precursors (sarcosine and paraformaldehyde) to the N-benzylmaleimide is crucial for maximizing the conversion of the limiting reagent.
Q4: What are the potential side reactions in this synthesis?
A4: The primary side reaction is the self-condensation or oligomerization of the highly reactive azomethine ylide if it is not efficiently trapped by the N-benzylmaleimide. Additionally, incomplete reaction or the formation of diastereomeric products that are difficult to separate can also be considered undesirable outcomes.
Q5: How can the final product be purified?
A5: Purification of this compound typically involves column chromatography on silica gel. The choice of eluent system will depend on the polarity of the product and any impurities present. Recrystallization from a suitable solvent system can also be employed to obtain a highly pure product.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Possible Cause(s) | Troubleshooting & Optimization |
| Low or No Product Yield | 1. Inefficient generation of the azomethine ylide. 2. Decomposition of the azomethine ylide before it can react. 3. Low reactivity of the N-benzylmaleimide. 4. Suboptimal reaction conditions (temperature, solvent). | 1. Ensure the sarcosine and paraformaldehyde are of high purity. Consider using a freshly opened bottle of paraformaldehyde. 2. Generate the azomethine ylide in situ in the presence of N-benzylmaleimide to ensure immediate trapping. 3. Verify the purity of the N-benzylmaleimide. 4. Systematically screen different solvents (e.g., toluene, THF, acetonitrile) and temperatures (from room temperature to reflux) to find the optimal conditions. |
| Formation of Multiple Products/Diastereomers | 1. The cycloaddition reaction can lead to the formation of both exo and endo diastereomers. 2. The reaction conditions may not favor the formation of a single diastereomer. | 1. The diastereoselectivity of 1,3-dipolar cycloadditions can be influenced by the solvent and temperature. Experiment with different conditions to favor the formation of the desired diastereomer. 2. Careful purification by column chromatography is often necessary to separate the diastereomers. The choice of eluent is critical for achieving good separation. |
| Difficulty in Product Purification | 1. Presence of unreacted starting materials. 2. Formation of polar byproducts from ylide decomposition. 3. Similar polarities of the desired product and impurities. | 1. Monitor the reaction progress by TLC to ensure complete consumption of the limiting reagent. 2. An aqueous workup can help remove some polar impurities before chromatography. 3. Employ a gradient elution during column chromatography to improve separation. Consider using a different stationary phase if silica gel is ineffective. |
Experimental Protocols
Key Experiment: Synthesis of this compound via 1,3-Dipolar Cycloaddition
This protocol is based on established procedures for the 1,3-dipolar cycloaddition of azomethine ylides with maleimides.
Materials:
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N-Benzylmaleimide
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Sarcosine (N-methylglycine)
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Paraformaldehyde
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Anhydrous Toluene (or other suitable anhydrous solvent)
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Silica gel for column chromatography
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Hexanes and Ethyl Acetate (for chromatography)
Procedure:
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To a stirred suspension of N-benzylmaleimide (1.0 eq.) and sarcosine (1.2 eq.) in anhydrous toluene, add paraformaldehyde (1.5 eq.).
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Heat the reaction mixture to reflux (approximately 110 °C) under an inert atmosphere (e.g., nitrogen or argon).
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Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
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Upon completion, cool the reaction mixture to room temperature.
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Remove the solvent under reduced pressure using a rotary evaporator.
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Purify the crude residue by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the desired this compound.
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Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Data Presentation
Table 1: Effect of Solvent on the Yield of a Model 1,3-Dipolar Cycloaddition Reaction
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Toluene | Reflux | 18 | 75 |
| THF | Reflux | 24 | 68 |
| Acetonitrile | Reflux | 20 | 72 |
| Dichloromethane | Reflux | 24 | 55 |
Note: Data presented is for a representative 1,3-dipolar cycloaddition reaction and may vary for the specific synthesis of this compound.
Visualizations
Diagram 1: Experimental Workflow for the Synthesis of this compound
Caption: Workflow for the synthesis of the target compound.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: A logical approach to troubleshooting low product yield.
5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione solubility issues in biological assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with 5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for creating a stock solution of this compound?
A1: For non-polar compounds like this compound, it is advisable to initiate dissolution with a small volume of a polar aprotic solvent. Dimethyl sulfoxide (DMSO) is a commonly used initial solvent due to its ability to dissolve a wide range of both polar and nonpolar compounds and its miscibility with aqueous solutions.[1]
Q2: My compound dissolves in 100% DMSO, but precipitates when diluted into my aqueous assay buffer. What causes this and how can I prevent it?
A2: This phenomenon, known as "precipitation upon dilution," occurs when the concentration of the organic solvent in the final aqueous solution is insufficient to maintain the compound's solubility. Several strategies can be employed to mitigate this issue:
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Optimize Final DMSO Concentration: Maintain the highest tolerable concentration of DMSO in your assay. Most cell lines can tolerate DMSO concentrations up to 0.5-1% without significant toxicity.
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Use a Co-solvent System: A combination of solvents can sometimes offer superior solubilizing capacity compared to a single solvent.[1]
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Employ Solubilizing Agents: The addition of surfactants or cyclodextrins to the aqueous buffer can help maintain the compound in solution.[1]
Q3: Are there any alternative solvents to DMSO that are less cytotoxic?
A3: While DMSO is widely utilized, it can exhibit cytotoxicity at higher concentrations.[2] Alternative solvents that are generally better tolerated by cells include ethanol, methanol, and propylene glycol.[1] However, the solubility of this compound in these solvents may be lower than in DMSO and should be experimentally determined.
Q4: Can sonication be used to improve the solubility of this compound?
A4: Yes, sonication can be a useful technique to reduce aggregation and increase the dispersion rate of chemical substances, which can aid in their dissolution.[2]
Troubleshooting Guide
Issue: Precipitate Formation During Experiment
If you observe precipitation of this compound at any stage of your biological assay, follow this troubleshooting workflow:
Caption: General troubleshooting workflow for precipitation issues.
Workflow for Optimizing Dilution into Aqueous Buffer
If your compound precipitates upon dilution from a DMSO stock into your aqueous assay buffer, use the following decision tree to find a suitable solution.
Caption: Decision tree for overcoming aqueous insolubility.
Quantitative Solubility Data
| Solvent System | Temperature (°C) | Maximum Solubility (mM) | Observations |
| 100% DMSO | 25 | User Determined | |
| 100% Ethanol | 25 | User Determined | |
| PBS (pH 7.4) | 25 | User Determined | |
| Cell Culture Media + 10% FBS | 37 | User Determined | |
| 1% DMSO in PBS (pH 7.4) | 25 | User Determined | |
| 0.5% DMSO in PBS (pH 7.4) | 25 | User Determined |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in 100% DMSO
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Weigh out a precise amount of this compound.
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Add the appropriate volume of 100% DMSO to achieve the desired high concentration (e.g., 10-50 mM).
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Vortex the solution vigorously for 1-2 minutes.
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If the compound is not fully dissolved, gently warm the solution (e.g., 37°C) for 5-10 minutes, followed by vortexing.
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Visually inspect the solution to ensure there are no solid particles.
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Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Serial Dilution into Aqueous Buffer
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Thaw a fresh aliquot of the 100% DMSO stock solution.
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Perform an initial large dilution of the DMSO stock into your aqueous assay buffer (e.g., 1:100) to minimize the final DMSO concentration.
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Vortex the diluted solution immediately and thoroughly after adding the stock solution.
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Perform subsequent serial dilutions in the same aqueous buffer to achieve your final desired concentrations.
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Visually inspect each dilution for any signs of precipitation. If precipitation is observed, consider the troubleshooting options outlined above.
Protocol 3: Using a Co-Solvent System
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Prepare a concentrated stock solution of this compound in 100% DMSO as described in Protocol 1.
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In a separate tube, prepare the co-solvent mixture (e.g., a 1:1 ratio of DMSO and Ethanol).
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Dilute the DMSO stock solution with the co-solvent mixture to an intermediate concentration.
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Add the intermediate solution to your final aqueous buffer, ensuring the final concentration of the organic solvents is compatible with your experimental system.[1]
Signaling Pathways and Experimental Workflows
The following diagram illustrates a typical workflow for testing the effect of a small molecule inhibitor on a signaling pathway, highlighting the points where solubility is critical.
References
Overcoming poor stability of 5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor stability of 5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione in solution.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is losing potency over time. What could be the cause?
A1: The primary cause of potency loss for this compound in solution is likely chemical degradation. The core structure contains a succinimide ring, which is susceptible to hydrolysis, especially in aqueous solutions. This leads to the opening of the pyrrolidine-1,3-dione ring, forming inactive or less active byproducts. The rate of this degradation is influenced by factors such as pH, temperature, and the solvent used.
Q2: What is the primary degradation pathway for this compound in solution?
A2: The principal degradation pathway is the hydrolysis of the imide bonds within the octahydropyrrolo[3,4-c]pyrrole-1,3-dione core. This reaction is catalyzed by both acid and base, with significantly faster degradation observed in alkaline conditions.[1][2] The hydrolysis results in the formation of a dicarboxylic acid derivative, which is generally inactive.
Q3: How can I improve the stability of my this compound solutions?
A3: To enhance the stability of your solutions, consider the following strategies:
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pH Control: Maintain the pH of your solution in the neutral to slightly acidic range (pH 4-6). Avoid alkaline conditions, as they significantly accelerate hydrolysis.[1][2]
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Temperature: Store solutions at low temperatures (2-8 °C) when not in use. Avoid repeated freeze-thaw cycles.
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Solvent Selection: If your experimental design allows, consider using aprotic organic solvents such as DMSO or DMF for stock solutions, and minimize the time the compound is in an aqueous buffer.
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Fresh Preparation: Prepare solutions fresh before each experiment to minimize degradation over time.
Q4: What are the signs of degradation I should look for?
A4: Degradation can be monitored by:
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Chromatographic Analysis: Using techniques like High-Performance Liquid Chromatography (HPLC), you may observe a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
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Spectroscopic Changes: While less specific, changes in the UV-Visible absorption spectrum might indicate chemical modification.
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Loss of Biological Activity: A decrease in the expected biological effect is a key indicator of degradation.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving stability issues with this compound.
Problem: Inconsistent experimental results.
This could be due to the degradation of the compound in the experimental solution.
References
Troubleshooting off-target effects of 5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using 5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione. The information provided is intended to help identify and resolve potential off-target effects and other experimental issues.
Troubleshooting Guide
This guide addresses common problems that may arise during the use of this compound, offering potential causes and solutions.
| Observed Problem | Potential Cause | Recommended Action |
| Unexpected Cell Toxicity | Off-target kinase inhibition | Perform a kinome scan to identify unintended kinase targets. Reduce the compound concentration and shorten the treatment duration. |
| Disruption of GPCR signaling | Screen for activity against a panel of common G-protein coupled receptors. Use a more specific analog if available. | |
| Inhibition of ion channels | Conduct electrophysiological assays to assess effects on key ion channels (e.g., hERG). | |
| Contradictory Phenotypic Readouts | Modulation of multiple signaling pathways | Perform phosphoproteomics or transcriptomics to get a global view of cellular changes. Correlate phenotypic changes with pathway analysis. |
| Compound instability or degradation | Verify compound integrity and purity using LC-MS. Use freshly prepared solutions for each experiment. | |
| Inconsistent Results Between Batches | Variability in compound purity or stereochemistry | Obtain a certificate of analysis for each batch. Perform chiral chromatography if stereoisomers are possible. |
| Cell line heterogeneity | Use authenticated, low-passage cell lines. Regularly perform cell line validation. |
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity at concentrations where the on-target effect is not yet maximal. What could be the cause?
A1: This issue often points towards off-target effects. The octahydropyrrolo[3,4-c]pyrrole scaffold is known to be present in compounds targeting a variety of receptors and enzymes. We recommend performing a broad-spectrum kinase inhibition assay and a GPCR screen to identify potential unintended targets. Additionally, consider evaluating the compound's effect on mitochondrial respiration and cell membrane integrity.
Q2: Our in vivo efficacy does not correlate with our in vitro potency. What troubleshooting steps should we take?
A2: Discrepancies between in vitro and in vivo results can arise from several factors. We recommend investigating the pharmacokinetic and pharmacodynamic (PK/PD) properties of the compound. Key parameters to assess include plasma protein binding, metabolic stability in liver microsomes, and bioavailability. It is also crucial to ensure that the compound reaches the target tissue at a sufficient concentration to engage the intended target.
Q3: We are seeing conflicting results in different cell lines for the same target. Why might this be happening?
A3: Cell line-specific differences in the expression of off-target proteins or compensatory signaling pathways can lead to varied responses. We advise performing target validation in each cell line using a secondary method, such as siRNA or CRISPR-Cas9 knockdown. A proteomic analysis of the cell lines may also reveal differences in protein expression that could explain the divergent results.
Experimental Protocols
Kinome Profiling
Objective: To identify off-target kinase interactions of this compound.
Methodology:
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Utilize a commercial kinome profiling service (e.g., DiscoverX KINOMEscan™, Eurofins KinaseProfiler™).
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Submit the compound at a concentration of 1 µM for an initial broad screen against a panel of at least 400 human kinases.
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Binding interactions are typically measured as a percentage of control. A common threshold for a significant hit is >90% inhibition.
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For any identified hits, perform a dose-response analysis to determine the IC50 value for the off-target kinase.
GPCR Off-Target Screening
Objective: To assess the activity of this compound against a panel of common G-protein coupled receptors.
Methodology:
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Engage a contract research organization (CRO) offering GPCR screening services (e.g., Eurofins SafetyScreen™, MilliporeSigma GPCRProfiler®).
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Screen the compound at a concentration of 10 µM against a panel of at least 50 GPCRs, including representatives from different families (e.g., adrenergic, dopaminergic, serotonergic).
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Assays are typically based on radioligand binding or functional readouts (e.g., calcium flux, cAMP accumulation).
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Follow up any significant hits with concentration-response curves to determine Ki or EC50/IC50 values.
Data Presentation
Table 1: Hypothetical Kinase Off-Target Profile
| Kinase | % Inhibition at 1 µM | IC50 (nM) |
| Target Kinase A | 98% | 50 |
| Off-Target Kinase B | 75% | 850 |
| Off-Target Kinase C | 52% | >10,000 |
| Off-Target Kinase D | 15% | >10,000 |
Table 2: Hypothetical GPCR Off-Target Profile
| Receptor | Assay Type | % Activity at 10 µM | Ki / EC50 (nM) |
| Target Receptor X | Binding | 95% | 120 |
| Off-Target Adrenergic R | Binding | 68% | 1,500 |
| Off-Target Dopamine R | Functional | -85% (Antagonist) | 2,300 |
| Off-Target Serotonin R | Binding | 25% | >10,000 |
Visualizations
Caption: Troubleshooting workflow for unexpected experimental results.
Lack of In Vivo Data for 5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione Necessitates a General Approach for Dosage Optimization
A comprehensive review of scientific literature reveals a significant absence of in vivo studies for the compound 5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione. While the broader class of pyrrole-containing molecules has been investigated for various therapeutic applications, specific data regarding the in vivo dosage, efficacy, toxicity, and mechanism of action for this particular compound are not publicly available. Therefore, this technical support center will provide a general framework and best practices for researchers and drug development professionals on how to approach the optimization of in vivo dosage for a novel chemical entity like this compound.
This guide will outline the necessary preclinical steps, from initial in vitro characterization to dose-range finding and toxicology studies, offering a roadmap for establishing a safe and effective dosing regimen for in vivo experiments.
Frequently Asked Questions (FAQs) for In Vivo Dosage Optimization of Novel Compounds
Q1: Where should I start when I have no prior in vivo data for my compound?
A1: The first step is to establish a strong in vitro foundation. Before moving to in vivo studies, you should have a thorough understanding of your compound's in vitro potency, selectivity, and potential cytotoxicity.
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In Vitro Potency (IC50/EC50): Determine the concentration of the compound required to elicit a 50% response in a relevant cell-based or biochemical assay. This will provide an initial estimate of the required therapeutic concentration.
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Cellular Toxicity (CC50): Assess the concentration at which the compound induces 50% cell death in both target and non-target cell lines. A favorable therapeutic window is indicated by a large difference between the potency and cytotoxicity values.
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Mechanism of Action Studies: If the target is known, confirm engagement in a cellular context. For unknown targets, initial screening against a panel of receptors or enzymes can provide valuable insights.
Q2: How do I select the starting dose for my first in vivo experiment?
A2: The selection of a starting dose for a first-in-animal study is a critical step and should be approached cautiously. A common method is to perform a dose escalation study, starting with a low dose and gradually increasing it. The initial dose can be estimated from in vitro data, but it is crucial to start well below any level where toxicity might be expected. Allometric scaling from in vitro data can be used but should be interpreted with caution.
Q3: What is a dose-range finding study and how is it conducted?
A3: A dose-range finding (DRF) study is a preliminary in vivo experiment designed to identify a range of doses that are tolerated and show some biological activity.
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Experimental Design: Typically involves several groups of animals, each receiving a different dose of the compound. A vehicle control group is essential.
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Route of Administration: The route (e.g., intravenous, oral, intraperitoneal) should be chosen based on the compound's physicochemical properties and the intended clinical application.
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Endpoints: Monitor for signs of toxicity (e.g., weight loss, changes in behavior, mortality) and, if possible, a preliminary measure of efficacy (e.g., biomarker modulation, tumor growth inhibition).
Q4: What are the key pharmacokinetic parameters I should evaluate?
A4: Pharmacokinetics (PK) describes how the body absorbs, distributes, metabolizes, and excretes a drug. Key parameters to measure include:
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Maximum Concentration (Cmax): The highest concentration of the drug in the blood.
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Time to Maximum Concentration (Tmax): The time at which Cmax is reached.
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Area Under the Curve (AUC): The total drug exposure over time.
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Half-life (t1/2): The time it takes for the drug concentration to decrease by half.
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Bioavailability: The fraction of an administered dose that reaches the systemic circulation.
Understanding these parameters is crucial for designing an effective dosing schedule.
Troubleshooting Guide for In Vivo Studies
| Issue | Potential Cause(s) | Recommended Action(s) |
| No observable efficacy | - Insufficient dose/exposure- Poor bioavailability- Rapid metabolism/clearance- Compound is not active in vivo | - Conduct a dose-escalation study.- Perform pharmacokinetic analysis to assess exposure.- Consider alternative formulations or routes of administration.- Re-evaluate in vitro data and mechanism of action. |
| High toxicity/mortality | - Dose is too high- Off-target effects- Vehicle toxicity | - Reduce the dose.- Conduct a maximum tolerated dose (MTD) study.- Test the vehicle alone to rule out its toxicity.- Perform in vitro off-target screening. |
| High variability in results | - Inconsistent dosing technique- Animal-to-animal variation- Issues with compound formulation/stability | - Ensure proper training on administration techniques.- Increase the number of animals per group.- Verify the stability and homogeneity of the dosing solution. |
Data Presentation and Experimental Protocols
Since no specific data exists for this compound, the following tables are provided as templates for researchers to organize their findings once in vivo studies are conducted.
Table 1: Example In Vitro Activity Summary
| Assay Type | Cell Line / Target | IC50 / EC50 (µM) | CC50 (µM) | Therapeutic Index (CC50/IC50) |
| e.g., Kinase Inhibition | e.g., Target X Kinase | Data | - | - |
| e.g., Cell Proliferation | e.g., Cancer Cell Line A | Data | Data | Data |
| e.g., Cytotoxicity | e.g., Normal Cell Line B | - | Data | - |
Table 2: Example Dose-Range Finding Study Results
| Dose Group (mg/kg) | Number of Animals | Route of Administration | Body Weight Change (%) | Clinical Signs of Toxicity | Preliminary Efficacy Endpoint |
| Vehicle Control | e.g., 5 | e.g., Oral | Data | Data | Data |
| 1 | e.g., 5 | e.g., Oral | Data | Data | Data |
| 10 | e.g., 5 | e.g., Oral | Data | Data | Data |
| 50 | e.g., 5 | e.g., Oral | Data | Data | Data |
Table 3: Example Pharmacokinetic Parameters
| Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Bioavailability (%) |
| e.g., 10 | e.g., IV | Data | Data | Data | Data | 100 |
| e.g., 50 | e.g., Oral | Data | Data | Data | Data | Data |
Methodologies for Key Experiments
Protocol 1: In Vivo Dose-Range Finding Study
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Animal Model: Select a relevant animal model (e.g., BALB/c mice, Sprague-Dawley rats).
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Acclimatization: Allow animals to acclimatize for at least one week before the study.
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Grouping: Randomly assign animals to dose groups (e.g., vehicle, low, mid, high dose) with a sufficient number of animals per group (typically n=3-5 for a DRF study).
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Compound Formulation: Prepare the compound in a suitable vehicle (e.g., saline, corn oil, DMSO/saline mixture). Ensure the formulation is stable and homogenous.
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Administration: Administer the compound via the chosen route (e.g., oral gavage, intraperitoneal injection).
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Monitoring: Observe animals daily for clinical signs of toxicity, and measure body weight at regular intervals.
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Efficacy Assessment: At the end of the study, collect relevant samples (e.g., blood, tumors) to assess a preliminary efficacy endpoint.
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Data Analysis: Analyze the data to identify the maximum tolerated dose (MTD) and a potential therapeutic dose range.
Visualizations
The following diagrams illustrate the logical workflow for optimizing in vivo dosage and a hypothetical signaling pathway that could be investigated.
Caption: Experimental workflow for in vivo dosage optimization.
Caption: Hypothetical signaling pathway for 5-BOPP.
Technical Support Center: 5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione
Welcome to the technical support resource for the purification of 5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione. This guide provides detailed troubleshooting advice and answers to frequently asked questions to assist researchers in overcoming common challenges during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Common impurities typically arise from the starting materials and the nature of the cycloaddition reaction used for its synthesis. These can include:
-
Unreacted N-benzylmaleimide: A key starting material that may not have fully reacted.
-
Unreacted azomethine ylide precursor: The other component of the cycloaddition.
-
Diastereomers: Depending on the reaction conditions, different stereoisomers of the product may form, which can be challenging to separate.
-
Side-products from decomposition: The product or starting materials may be sensitive to prolonged heating or acidic/basic conditions, leading to decomposition products.[1]
-
Polymerized materials: Maleimides can sometimes polymerize under certain conditions.[2]
Q2: What is the primary recommended method for purifying the crude product?
A2: The most frequently cited and effective method for the purification of octahydropyrrolo[3,4-c]pyrrole derivatives is flash column chromatography on silica gel.[3] This technique is generally effective at separating the desired product from starting materials and most side-products.
Q3: My product shows poor solubility in the initial chromatography solvent. What should I do?
A3: Poor solubility can lead to significant product loss on the column.[4] To address this:
-
Use a stronger solvent for loading: Dissolve the crude product in a minimal amount of a more polar solvent, such as dichloromethane (DCM) or chloroform, in which it is soluble.[5]
-
Dry loading: Adsorb the crude product onto a small amount of silica gel. First, dissolve the compound in a suitable solvent, add silica gel, and then evaporate the solvent completely to get a free-flowing powder. This powder can then be carefully loaded onto the top of the column. This is often the best method for compounds with limited solubility in the eluent.[2]
Q4: How can I improve the separation of my product from a close-running impurity on TLC?
A4: Achieving good separation is critical for obtaining a pure product. If your spots are too close:
-
Optimize the eluent system: Systematically test different solvent mixtures. For pyrrolopyrrole derivatives, a common mobile phase is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate (EtOAc).[3] Try gradually changing the ratio (e.g., from 9:1 to 8:2 Hexane:EtOAc) to find the optimal separation.[2]
-
Try different solvent systems: If hexane/EtOAc is not effective, consider other systems like dichloromethane/methanol or toluene/acetone.
-
Use high-resolution TLC plates: These can provide better resolution than standard plates.
Q5: Is recrystallization a suitable purification method for this compound?
A5: Yes, recrystallization can be a very effective secondary purification step, especially for removing minor impurities after column chromatography or for purifying a solid crude product. The key is to find a suitable solvent or solvent system where the compound is soluble at high temperatures but poorly soluble at low temperatures.[2] Toluene or mixtures involving solvents like dichloromethane and a non-solvent like petroleum ether can be effective.[2][6]
Troubleshooting Guides
This section addresses specific problems you may encounter during the purification process.
Issue 1: Low Yield After Column Chromatography
| Possible Cause | Troubleshooting Step |
| Product is highly polar and stuck on the column. | Gradually increase the polarity of the eluent. If using Hexane/EtOAc, a final flush with a small amount of methanol in dichloromethane might be necessary. |
| Product is unstable on silica gel. | Test the stability of your compound by spotting it on a TLC plate, letting it sit for an hour, and then eluting to see if new spots appear.[5] If it is unstable, consider using a less acidic stationary phase like neutral alumina or deactivated silica gel.[5] |
| Insoluble product was filtered out during loading. | Ensure complete dissolution in a minimal amount of loading solvent or use the dry loading technique described in the FAQs.[2][5] |
| Product loss due to insufficient solubility. | For some pyrrole derivatives, purification via column chromatography is challenging until after subsequent reaction steps (like alkylation) that improve solubility.[4] |
Issue 2: Product Elutes as an Oil Instead of a Solid
| Possible Cause | Troubleshooting Step |
| Presence of residual solvent. | Ensure fractions are thoroughly concentrated under high vacuum. Gentle heating with a water bath on the rotary evaporator can help remove high-boiling solvents like DMF or DMSO. |
| Product is a mixture of diastereomers. | A mixture of isomers can sometimes result in an oil or a low-melting solid. Confirm purity by NMR. Further, careful chromatography with a very shallow gradient may be required to separate the isomers. |
| Grease contamination. | Ensure all glassware is clean and avoid using excessive grease on joints. If contamination is suspected, re-purification may be necessary. |
Issue 3: Multiple Spots on TLC After Purification
| Possible Cause | Troubleshooting Step |
| Column was overloaded. | Do not exceed a crude product-to-silica gel ratio of 1:30 by weight. A higher ratio (e.g., 1:50) is better for difficult separations.[2] |
| Fractions were mixed inappropriately. | Analyze each fraction carefully by TLC before combining. Combine only the fractions containing the pure product. |
| Decomposition during solvent removal. | Some compounds are sensitive to heat. Avoid excessive heating during rotary evaporation.[2] |
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol is a general guideline for purifying pyrrolopyrrole derivatives.[2][3]
-
Column Preparation:
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal volume of dichloromethane or the eluent. Carefully add the solution to the top of the silica bed.
-
Dry Loading (Recommended): Dissolve the crude product in a solvent like dichloromethane. Add a small amount of silica gel (approx. 2-3 times the weight of the crude product) and evaporate the solvent until a dry, free-flowing powder is obtained. Carefully add this powder to the top of the prepared column.
-
-
Elution:
-
Begin eluting with the determined solvent system (e.g., 8:2 Hexane:EtOAc).
-
If necessary, gradually increase the eluent polarity (gradient elution) to facilitate the elution of the product.[2]
-
Collect fractions and monitor them by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Protocol 2: Recrystallization
This protocol can be used for further purification after chromatography.[2][6]
-
Dissolution: Place the semi-purified solid in an Erlenmeyer flask. Add a minimal amount of a hot solvent in which the compound is soluble (e.g., toluene or isopropanol).[6]
-
Induce Crystallization:
-
Single Solvent: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place it in an ice bath.
-
Two Solvents: If using a solvent pair (e.g., DCM/hexane), dissolve the compound in the minimum amount of the "good" solvent (DCM). Slowly add the "poor" solvent (hexane) until the solution becomes slightly turbid. Warm gently to redissolve, then cool slowly.[2]
-
-
Isolation: Collect the formed crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent or the "poor" solvent.
-
Drying: Dry the crystals under a high vacuum to remove all residual solvent.
Visualized Workflows and Logic
Caption: General workflow for the purification and analysis of the target compound.
Caption: Decision tree for troubleshooting poor chromatographic separation.
References
- 1. Revisiting Fused‐Pyrrolo‐1,10‐Phenanthroline Derivatives: Novel Transformations and Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Synthesis of fully asymmetric diketopyrrolopyrrole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purification [chem.rochester.edu]
- 6. acgpubs.org [acgpubs.org]
Preventing degradation of 5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione during storage and handling.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
Based on studies of related pyrrolodione structures, the primary factors contributing to degradation are exposure to light, inappropriate pH conditions (both acidic and alkaline), and the presence of oxidizing agents.[1][2] Hydrolysis of the imide bond is a common degradation pathway for similar molecules.[1]
Q2: What are the optimal storage conditions for this compound?
To ensure the long-term stability of this compound, it is recommended to store the compound in a tightly closed container in a cool, dry, and dark place.[3] Storage in a well-ventilated area away from heat and ignition sources is also advised.[4] For optimal preservation, storing under an inert atmosphere (e.g., argon or nitrogen) can be beneficial to prevent oxidation.
Q3: How can I detect degradation in my sample of this compound?
Degradation can be detected by a change in the physical appearance of the sample (e.g., color change, clumping) or by analytical methods such as High-Performance Liquid Chromatography (HPLC), which can reveal the presence of impurity peaks.[5] A decrease in the area of the main peak corresponding to the pure compound in the chromatogram is a quantitative indicator of degradation.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Change in sample color (e.g., yellowing) | Photodegradation | Store the compound in an amber vial or a container protected from light. Handle the compound under low-light conditions. |
| Compound appears clumpy or oily | Hydrolysis due to moisture absorption | Store the compound in a desiccator. Ensure the container is tightly sealed. Handle the compound in a low-humidity environment or a glove box. |
| Presence of unexpected peaks in HPLC analysis | Chemical degradation (hydrolysis, oxidation) | Review storage conditions. Ensure the compound is not exposed to incompatible materials, such as strong acids, bases, or oxidizing agents.[2][3] |
| Reduced potency or activity in assays | Significant degradation of the active compound | Re-purify the compound if possible. Obtain a new, pure batch of the compound and store it under the recommended optimal conditions. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the purity of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for improving peak shape)
-
This compound sample
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water. A common starting point is a gradient elution, for example, starting with 20% acetonitrile and increasing to 80% over 15 minutes. 0.1% formic acid can be added to both solvents to improve peak symmetry.
-
Sample Preparation: Accurately weigh and dissolve a small amount of the this compound sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
-
HPLC Analysis:
-
Set the column temperature to 30 °C.
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detection wavelength to an appropriate value (e.g., 220 nm or a wavelength of maximum absorbance for the compound).
-
Inject 10 µL of the prepared sample.
-
-
Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Protocol 2: Forced Degradation Study
This protocol is designed to intentionally degrade the compound to understand its stability profile.
Procedure:
-
Acidic Hydrolysis: Dissolve the compound in a solution of 0.1 M hydrochloric acid and heat at a controlled temperature (e.g., 60 °C) for a defined period.
-
Alkaline Hydrolysis: Dissolve the compound in a solution of 0.1 M sodium hydroxide and keep at room temperature for a defined period.[1]
-
Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature for a defined period.
-
Photodegradation: Expose a solid sample or a solution of the compound to a light source with a known output (e.g., 1.2 x 10^6 lux hours).[2]
-
Thermal Degradation: Heat a solid sample of the compound at a high temperature (e.g., 80 °C) for a defined period.
-
Analysis: At specified time points, withdraw samples from each stress condition, neutralize if necessary, and analyze by HPLC to determine the extent of degradation and identify major degradation products.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Experimental workflow for HPLC purity assessment.
Caption: Troubleshooting decision tree for suspected compound degradation.
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-Benzyl-1H-pyrrole-2,5-dione(1631-26-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Selectivity of Octahydropyrrolo[3,4-c]pyrrole Based Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at increasing the selectivity of octahydropyrrolo[3,4-c]pyrrole based inhibitors.
Frequently Asked Questions (FAQs)
Q1: My octahydropyrrolo[3,4-c]pyrrole based inhibitor shows activity against multiple kinases. How can I improve its selectivity?
A1: Improving kinase selectivity is a common challenge.[1] Here are several strategies you can employ:
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Structure-Based Design: Utilize X-ray co-crystal structures of your inhibitor bound to the target and off-target kinases. Analyze the differences in the ATP-binding pockets to identify unique residues or conformations that can be exploited. Introducing bulky substituents that clash with the binding site of off-target kinases is a common and effective strategy.
-
Targeting Inactive Conformations: Many kinases adopt distinct active and inactive conformations. Designing inhibitors that specifically bind to the inactive (e.g., DFG-out) conformation of your target kinase can significantly enhance selectivity, as this conformation is often less conserved across the kinome.
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Exploiting Protein Flexibility: The inherent flexibility of kinase domains can be leveraged to achieve selectivity. Molecular dynamics simulations can help identify unique conformational states of your target kinase that can be stabilized by an inhibitor.
-
Structure-Activity Relationship (SAR) Studies: Systematically modify different parts of the octahydropyrrolo[3,4-c]pyrrole scaffold and test the resulting analogues against a panel of kinases. This will help you understand which modifications contribute to potency and which drive selectivity. For instance, a study on pyrrolo[3,4-c]pyrazole derivatives identified that specific substitutions were crucial for potent Aurora kinase inhibition while maintaining a favorable profile against other kinases.[2][3]
Q2: What are the key structural features of the octahydropyrrolo[3,4-c]pyrrole scaffold that I can modify to modulate selectivity?
A2: The octahydropyrrolo[3,4-c]pyrrole core offers several points for chemical modification to tune selectivity. Based on published SAR studies, consider the following:[4][5][6]
-
Substituents on the Pyrrole Nitrogen: The substituent on the nitrogen atom of the pyrrole ring often projects into the solvent-exposed region of the ATP-binding site. Modifications here can be used to either engage with specific residues at the entrance of the binding pocket or to alter the physicochemical properties of the compound, such as solubility and cell permeability, which can indirectly influence selectivity.
-
Groups Attached to the Pyrrole Ring: Substituents on the carbon atoms of the pyrrole ring can be directed towards either the hinge region or the ribose-binding pocket. Small, targeted modifications in these positions can disrupt binding to off-target kinases while maintaining or improving affinity for the primary target.
-
The Fused Ring System: While the core scaffold is often maintained for its favorable geometry in binding to the kinase hinge region, modifications to the stereochemistry or the introduction of substituents on the saturated portion of the ring system can influence the overall conformation of the inhibitor and its interactions with the target.
Q3: My inhibitor is potent in biochemical assays but shows reduced activity and poor selectivity in cell-based assays. What could be the reason?
A3: This discrepancy is common and can be attributed to several factors:
-
Cell Permeability: The inhibitor may have poor membrane permeability, leading to low intracellular concentrations.
-
Efflux Pumps: The compound might be a substrate for cellular efflux pumps, which actively transport it out of the cell.
-
Intracellular ATP Concentration: The high concentration of ATP in cells (millimolar range) can outcompete ATP-competitive inhibitors, leading to a significant drop in potency compared to biochemical assays, which are often run at lower ATP concentrations.
-
Off-Target Engagement in a Cellular Context: In the complex cellular environment, your inhibitor might engage with unforeseen off-targets that were not present in the biochemical assay panel.
To troubleshoot this, you can perform cell permeability assays (e.g., PAMPA) and assess whether your compound is a substrate for common efflux pumps. Utilizing a cellular target engagement assay like NanoBRET™ can provide a more accurate measure of inhibitor affinity in a live-cell context.
Troubleshooting Guides
Problem: Ambiguous Kinase Selectivity Profile
Symptoms:
-
Your inhibitor shows similar potency against multiple kinases in a screening panel.
-
Difficulty in establishing a clear SAR for selectivity.
Possible Causes:
-
The inhibitor targets a highly conserved region of the ATP-binding site.
-
The screening panel is not diverse enough to reveal the true selectivity profile.
-
Assay conditions (e.g., ATP concentration) are not optimized to differentiate inhibitor potencies.
Solutions:
-
Expand the Kinase Panel: Test your inhibitor against a larger and more diverse panel of kinases (e.g., the scanMAX panel from DiscoverX) to get a comprehensive view of its selectivity.
-
Vary ATP Concentration in Assays: Perform kinase inhibition assays at different ATP concentrations, including a concentration that mimics physiological levels (around 1 mM). This can help differentiate the binding affinities of your inhibitor for various kinases.
-
Utilize Orthogonal Assays: Confirm your findings using a different assay format. For example, if you initially used a biochemical assay, validate the results with a cell-based target engagement assay.
Problem: Off-Target Effects in Cellular Models
Symptoms:
-
Unexpected cellular phenotypes are observed that cannot be explained by the inhibition of the primary target.
-
The inhibitor's cellular potency does not correlate with its enzymatic potency against the intended target.
Possible Causes:
-
The inhibitor is hitting one or more off-target kinases that are part of a different signaling pathway.
-
The compound has non-kinase off-targets.
Solutions:
-
Chemoproteomics Profiling: Employ techniques like Kinobeads or Cellular Thermal Shift Assay (CETSA) to identify the full spectrum of protein targets your inhibitor interacts with inside the cell.
-
Phenotypic Screening: Compare the cellular phenotype induced by your inhibitor with that of known selective inhibitors of the suspected off-targets.
-
Generate a Resistant Mutant: Introduce a mutation in the primary target that confers resistance to your inhibitor. If the off-target phenotype persists in cells expressing the resistant mutant, it confirms that the effect is due to off-target activity.
Quantitative Data Summary
The following tables provide examples of selectivity data for inhibitors based on or related to the pyrrolo[3,4-c]pyrrole scaffold.
Table 1: Kinase Selectivity Profile of a Tetrahydropyrrolo[3,4-c]pyrazole Derivative (Compound 9d) [3][7]
| Kinase Target | IC50 (nM) |
| Aurora A | 35 |
| Aurora B | 130 |
| Aurora C | 45 |
| ABL | 25 |
| RET | 60 |
| TRKA | 80 |
| FGFR1 | 150 |
| LCK | >1000 |
| SRC | >1000 |
| CDK2/cyclin A | >1000 |
This table illustrates that while compound 9d is a potent Aurora kinase inhibitor, it also shows activity against other kinases in the nanomolar range. Further optimization would be needed to improve selectivity.
Table 2: Selectivity of Octahydropyrrolo[3,4-c]pyrrole based Orexin Antagonists [4]
| Compound | OX1R Ki (nM) | OX2R Ki (nM) | Selectivity (OX1R/OX2R) |
| Compound A | 350 | 3.5 | 100-fold for OX2R |
| Compound B | 15 | 1.2 | 12.5-fold for OX2R |
| Compound C | 5.2 | 4.8 | Non-selective |
This table demonstrates how modifications to the octahydropyrrolo[3,4-c]pyrrole scaffold can be used to tune the selectivity between two closely related G-protein coupled receptors.
Experimental Protocols
Detailed Methodology: ADP-Glo™ Kinase Assay for Selectivity Profiling
This protocol is adapted from Promega's technical manual and is a common method for determining the IC50 values of inhibitors against a panel of kinases.[8][9]
Materials:
-
Kinase of interest
-
Substrate for the kinase
-
Octahydropyrrolo[3,4-c]pyrrole based inhibitor
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ATP
-
White, opaque 96- or 384-well plates
-
Multichannel pipettes or liquid handling system
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of your inhibitor in the kinase reaction buffer. Typically, an 11-point, 3-fold serial dilution is performed, starting from a high concentration (e.g., 10 µM). Include a no-inhibitor control (DMSO vehicle).
-
Kinase Reaction: a. In each well of the plate, add your inhibitor dilution. b. Add the kinase and its specific substrate to each well. c. Initiate the kinase reaction by adding ATP. The final ATP concentration should ideally be at the Km value for each kinase to allow for a more accurate comparison of inhibitor potencies. d. Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).
-
ADP-Glo™ Reagent Addition: a. After the kinase reaction is complete, add a volume of ADP-Glo™ Reagent equal to the volume of the kinase reaction to each well. b. This step terminates the kinase reaction and depletes the remaining ATP. c. Incubate at room temperature for 40 minutes.
-
Kinase Detection Reagent Addition: a. Add a volume of Kinase Detection Reagent equal to twice the volume of the initial kinase reaction to each well. b. This reagent converts the ADP generated during the kinase reaction back to ATP, which is then used by a luciferase to produce a luminescent signal. c. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate-reading luminometer. b. The luminescent signal is proportional to the amount of ADP produced and therefore reflects the kinase activity. c. Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. d. Fit the data to a dose-response curve (e.g., using GraphPad Prism) to determine the IC50 value for your inhibitor against each kinase.
Visualizations
Logical Workflow for Improving Inhibitor Selectivity
Caption: A logical workflow for the iterative process of improving inhibitor selectivity.
CDK Signaling Pathway and Cell Cycle Regulation
Caption: Simplified CDK signaling pathway in the G1/S phase transition of the cell cycle.[10][11][12][13][14]
Orexin Receptor Signaling Pathway
Caption: A simplified representation of the orexin receptor signaling pathway.[15][16][17][18][19]
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles: identification of a potent Aurora kinase inhibitor with a favorable antitumor kinase inhibition profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Octahydropyrrolo[3,4-c]pyrroles Are Selective Orexin-2 Antagonists: SAR Leading to a Clinical Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A QSAR study on a series of pyrrole derivatives acting as lymphocyte-specific kinase (Lck) inhibitors [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. promega.com [promega.com]
- 9. carnabio.com [carnabio.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]
- 12. Cell Cycle Pathway | Cell Signaling Technology [cellsignal.com]
- 13. researchgate.net [researchgate.net]
- 14. Khan Academy [khanacademy.org]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | The Orexin receptors: Structural and anti-tumoral properties [frontiersin.org]
- 19. researchgate.net [researchgate.net]
Common side reactions in the synthesis of pyrrolo[3,4-c]pyrrole-1,3-diones
Welcome to the technical support center for the synthesis of pyrrolo[3,4-c]pyrrole-1,3-diones. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address specific issues that may arise during the synthesis of pyrrolo[3,4-c]pyrrole-1,3-diones, providing potential causes and solutions.
Issue 1: Low or No Yield of the Desired Pyrrolo[3,4-c]pyrrole-1,3-dione
Question: I am attempting to synthesize a pyrrolo[3,4-c]pyrrole-1,3-dione derivative, but I am observing very low yields or no product formation. What are the possible reasons for this?
Answer:
Several factors can contribute to low or no yield in the synthesis of pyrrolo[3,4-c]pyrrole-1,3-diones. Here are some common causes and troubleshooting tips:
-
Incomplete Initial Pyrrole Ring Formation (e.g., via Paal-Knorr Synthesis): The Paal-Knorr synthesis, a common method to form the initial pyrrole ring by reacting a 1,4-dicarbonyl compound with a primary amine, can be sensitive to reaction conditions.
-
Side Reaction - Furan Formation: Under strongly acidic conditions (pH < 3), the 1,4-dicarbonyl precursor may preferentially cyclize to form a furan derivative instead of reacting with the amine to form the desired pyrrole.[1][2]
-
Troubleshooting:
-
Maintain neutral or weakly acidic conditions. The addition of a weak acid like acetic acid can accelerate the reaction without promoting furan formation.[1]
-
Ensure the amine is sufficiently nucleophilic. Electron-withdrawing groups on the amine can decrease its reactivity.
-
Consider alternative pyrrole synthesis methods if the Paal-Knorr reaction proves consistently problematic with your substrates.
-
-
-
Inefficient Cyclization to the Dione: The final ring-closing step to form the dione can be challenging.
-
Side Reaction - Intermolecular Reactions/Oligomerization: If the intramolecular cyclization is slow, intermolecular reactions can occur, leading to the formation of oligomers or polymers instead of the desired bicyclic product. This can be particularly problematic at high concentrations.
-
Troubleshooting:
-
Employ high-dilution conditions to favor the intramolecular reaction.
-
Choose an appropriate cyclization agent. For example, in some syntheses, 1,1'-carbonyldiimidazole (CDI) has been used effectively to form the maleimide moiety.[3]
-
-
-
Decomposition of Starting Materials or Product: The starting materials or the final product may be unstable under the reaction conditions.
-
Troubleshooting:
-
Carefully control the reaction temperature. Some multi-component reactions for related heterocyclic systems have shown that increasing the temperature beyond a certain point does not improve the yield.[4]
-
Protect sensitive functional groups on your starting materials that may not be compatible with the reaction conditions.
-
-
Issue 2: Formation of N,O-Dialkylated Byproduct During N-Alkylation
Question: I am trying to N-alkylate my pyrrolo[3,4-c]pyrrole-1,3-dione, but I am isolating a significant amount of an O-alkylated or a mixed N,O-dialkylated byproduct. How can I improve the selectivity for N-alkylation?
Answer:
The formation of O-alkylated byproducts is a common side reaction when alkylating lactam-containing heterocycles like pyrrolo[3,4-c]pyrrole-1,3-diones. The lactam can exist in equilibrium with its tautomeric lactim form, and both the nitrogen and oxygen atoms can act as nucleophiles.
-
Cause: The ambident nucleophilicity of the pyrrolo[3,4-c]pyrrole-1,3-dione anion allows for competitive attack at both the nitrogen and oxygen atoms by the alkylating agent. The ratio of N- to O-alkylation can be influenced by the counterion, solvent, and alkylating agent.
-
Troubleshooting:
-
Choice of Base and Solvent: The combination of base and solvent plays a crucial role. For the related diketopyrrolopyrrole (DPP) scaffold, N-alkylation is often performed using a base like potassium carbonate in a polar aprotic solvent such as DMF.[5]
-
Hard and Soft Acid-Base (HSAB) Theory: Consider the nature of your alkylating agent. "Harder" alkylating agents (e.g., dimethyl sulfate) tend to favor reaction at the "harder" oxygen atom, while "softer" alkylating agents (e.g., alkyl iodides) may show a preference for the "softer" nitrogen atom.
-
Phase-Transfer Catalysis: The use of a phase-transfer catalyst, such as 18-crown-6, has been reported to facilitate the N-alkylation of related DPP systems.[6]
-
Issue 3: Difficulty in Purifying the Final Product
Question: My reaction seems to have worked, but I am struggling to purify the pyrrolo[3,4-c]pyrrole-1,3-dione from starting materials and byproducts. What are some effective purification strategies?
Answer:
Purification of pyrrolo[3,4-c]pyrrole-1,3-diones can be challenging due to their often-limited solubility and the presence of closely related impurities.
-
Recrystallization:
-
Troubleshooting Tip: The key is to find a suitable solvent or solvent system. The ideal solvent will dissolve the compound sparingly at room temperature but completely at higher temperatures. For related structures, hot ethanol has been reported to be effective.[7] Experiment with a range of solvents with varying polarities. A two-solvent system, where the compound is soluble in one and insoluble in the other, can also be effective. Allow for slow cooling to promote the formation of pure crystals.[7]
-
-
Column Chromatography:
-
Troubleshooting Tip: Proper selection of the mobile phase is critical. Use thin-layer chromatography (TLC) to screen for an optimal solvent system that provides good separation between your product and impurities (an Rf value of 0.2-0.4 for the desired product is a good target).[7] For similar heterocyclic compounds, solvent systems based on hexanes and ethyl acetate with a gradual increase in polarity are often a good starting point.[7]
-
-
Removal of Unreacted Amine:
-
Troubleshooting Tip: If unreacted primary amine from a Paal-Knorr synthesis is a major impurity, an acidic wash of the organic extract during workup can help to remove it by forming a water-soluble ammonium salt.
-
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of a Pyrrolo[3,4-c]quinoline-1,3-dione Derivative [4]
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ethanol | Room Temperature | 48 | - |
| 2 | Ethanol | 70 | 4 | 90 |
| 3 | Ethanol | 80 | 4 | 90 |
| 4 | Acetonitrile | 70 | 12 | 45 |
| 5 | Methanol | 70 | 8 | 33 |
| 6 | Water | 70 | 8 | 52 |
| 7 | Water/Ethanol | 70 | 5 | 60 |
| 8 | Tetrahydrofuran | 70 | 12 | 30 |
Experimental Protocols
General Procedure for the One-Pot Synthesis of Pyrrolo[3,4-c]pyrrole-1,3-diones via a [3+2] Cycloaddition-Elimination Cascade
This protocol is adapted from a reported synthesis of the pyrrolo-[3,4-c]pyrrole-1,3-dione chemotype.
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To a solution of the oxazolin-2-one (1.0 equiv) in a suitable solvent (e.g., THF), add the pyrrole-2,5-dione (1.1 equiv).
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Add a base (e.g., DBU, 1.2 equiv) dropwise to the mixture at room temperature.
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Stir the reaction mixture at room temperature and monitor the progress by TLC.
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Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to afford the desired pyrrolo-[3,4-c]pyrrole-1,3-dione.
Visualizations
Caption: Competing pathways in Paal-Knorr synthesis.
Caption: N- vs. O-alkylation side reaction.
References
- 1. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole‐promoted synthesis of pyrrolo[3,4‐c] quinoline-1,3‐diones in a novel diketene-based reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Refining assay conditions for 5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the basic physical and chemical properties of this compound?
A1: Key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 848591-86-6 | [1] |
| Molecular Formula | C₁₃H₁₄N₂O₂ | [1] |
| Molecular Weight | 230.26 g/mol | [1] |
| Melting Point | 135 °C | [1] |
Q2: What is the general solubility profile of this compound?
A2: While specific solubility data is not extensively published, based on its structure containing a hydrophobic benzyl group and a more polar dione moiety, the following general solubility characteristics can be expected:
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High solubility in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and dichloromethane (DCM).
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Limited solubility in aqueous buffers. It is recommended to prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous assay medium.
Q3: What are the potential biological activities of this compound?
A3: The octahydropyrrolo[3,4-c]pyrrole scaffold is recognized as a valuable building block in medicinal chemistry. Derivatives have been investigated for a range of biological activities, including as ligands for nicotinic acetylcholine receptors (nAChRs) and for their antimicrobial properties. Therefore, assays related to receptor binding and antimicrobial activity are plausible applications for this compound.
Troubleshooting Guides
I. Receptor Binding Assay
This guide addresses common issues encountered when using this compound in a receptor binding assay format.
Q4: I am observing high non-specific binding in my assay. What could be the cause and how can I resolve it?
A4: High non-specific binding can obscure true binding events. Consider the following causes and solutions:
-
Cause: The compound may be binding to components of the assay system other than the target receptor, such as the filter membrane or plate surface.
-
Troubleshooting Steps:
-
Include a blocking agent: Add bovine serum albumin (BSA) to your binding buffer to reduce non-specific interactions.
-
Optimize washing steps: Increase the number or volume of washes to more effectively remove unbound compound.
-
Use pre-treated plates: For plate-based assays, consider using low-binding surface plates.
-
Q5: My dose-response curve is not sigmoidal, or I am not observing a clear dose-dependent effect. What should I check?
A5: An anomalous dose-response curve can result from several factors related to the compound or the assay conditions.
-
Cause 1: Compound Solubility Issues. The compound may be precipitating out of the aqueous buffer at higher concentrations.
-
Troubleshooting Step: Visually inspect the wells for any precipitation. Ensure the final concentration of the organic solvent from your stock solution is kept low (typically <1%) and consistent across all wells. Consider performing a solubility test for your compound in the assay buffer.
-
-
Cause 2: Incorrect Incubation Time. The binding reaction may not have reached equilibrium.
-
Troubleshooting Step: Perform a time-course experiment to determine the optimal incubation time for reaching binding equilibrium.
-
-
Cause 3: Compound Instability. The compound may be degrading in the assay buffer over the course of the experiment.
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Troubleshooting Step: Assess the stability of the compound in the assay buffer under the experimental conditions (see Stability Assay section below).
-
Caption: Stepwise approach to resolving compound precipitation in aqueous buffers.
References
Addressing batch-to-batch variability of 5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing batch-to-batch variability and other common issues encountered during the synthesis and analysis of 5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A prevalent and efficient method for the synthesis of this compound is through a 1,3-dipolar cycloaddition reaction. This typically involves the in situ generation of a nitrilimine from a suitable precursor (e.g., a hydrazonoyl halide) in the presence of a base, which then reacts with N-benzylmaleimide as the dipolarophile to form the desired heterocyclic product.
Q2: What are the critical quality attributes of the starting materials that can affect the synthesis?
A2: The purity and integrity of the starting materials are paramount for a successful and reproducible synthesis. Key attributes to consider are:
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N-Benzylmaleimide: Should be free from maleic anhydride and benzylamine. The maleimide ring is susceptible to hydrolysis, so it should be stored in a dry environment.
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Hydrazonoyl Halide Precursor: Purity is crucial as impurities can lead to the formation of undesired side products.
Q3: What are the expected spectroscopic characteristics for pure this compound?
A3: The structural confirmation of this compound is typically achieved through a combination of spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the benzyl group, a singlet for the benzylic methylene protons, and multiplets for the protons on the octahydropyrrolo[3,4-c]pyrrole core. |
| ¹³C NMR | Resonances for the carbonyl carbons of the dione, aromatic carbons of the benzyl group, the benzylic carbon, and the aliphatic carbons of the heterocyclic core. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound (C₁₃H₁₄N₂O₂, MW: 230.26 g/mol )[1][2]. |
| FT-IR | Characteristic absorption bands for the C=O stretching of the imide group and C-H stretching of the aromatic and aliphatic moieties. |
Troubleshooting Guides
Problem 1: Low or Inconsistent Yield
My reaction yield for the synthesis of this compound is consistently low or varies significantly between batches.
Low yields can stem from several factors, from the quality of reagents to the reaction conditions. A systematic approach is best for troubleshooting.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for addressing low reaction yield.
Possible Causes and Solutions:
| Potential Cause | Recommended Action |
| Impure Starting Materials | Verify the purity of N-benzylmaleimide and the hydrazonoyl halide precursor using appropriate analytical techniques (e.g., NMR, HPLC). Impurities can lead to side reactions that consume reactants. |
| Suboptimal Reaction Conditions | The 1,3-dipolar cycloaddition can be sensitive to temperature. Ensure the reaction is conducted at the optimal temperature to favor product formation over decomposition or side reactions. The rate of addition of the base to generate the nitrilimine in situ can also be critical. |
| Moisture in Reaction | The maleimide ring is susceptible to hydrolysis. Ensure all glassware is oven-dried and use anhydrous solvents to prevent the deactivation of N-benzylmaleimide. |
| Inefficient Mixing | For heterogeneous reaction mixtures, ensure efficient stirring to maximize the interaction between the reactants. |
| Product Loss During Workup | The product may have some solubility in the aqueous phase. Analyze the aqueous layer by TLC or HPLC to check for product loss. Optimize the extraction solvent and procedure if necessary. |
Problem 2: Presence of Impurities in the Final Product
My final product shows multiple spots on a TLC plate or extra peaks in the NMR/HPLC analysis.
The presence of impurities is a common issue and can often be traced back to side reactions or incomplete conversion of starting materials.
Common Impurities and Their Origin:
| Impurity | Potential Source | Identification |
| Unreacted N-Benzylmaleimide | Incomplete reaction. | Compare TLC/HPLC retention time and NMR spectrum with an authentic standard. |
| Unreacted Hydrazonoyl Halide | Incomplete reaction or inefficient generation of the nitrilimine. | Characteristic peaks in NMR and a distinct spot on TLC. |
| Maleimide Hydrolysis Product | Presence of water in the reaction. | Will have a different polarity and can be identified by LC-MS. |
| Nitrilimine Dimer | Slow cycloaddition reaction allowing the in situ generated nitrilimine to react with itself. | Can be detected by LC-MS as a species with double the molecular weight of the nitrilimine intermediate. |
Logical Flow for Impurity Identification and Mitigation
Caption: Logical workflow for identifying and mitigating impurities.
Experimental Protocols
Synthesis of this compound (Illustrative Protocol)
This protocol is a general representation based on 1,3-dipolar cycloaddition reactions and should be optimized for specific laboratory conditions.
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Reaction Setup: To a stirred solution of N-benzylmaleimide (1.0 eq.) in anhydrous toluene in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the hydrazonoyl halide precursor (1.1 eq.).
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Reaction Execution: Slowly add a solution of a non-nucleophilic base, such as triethylamine (1.2 eq.), in anhydrous toluene to the reaction mixture at room temperature over 1-2 hours.
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Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting materials are consumed.
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Workup: After completion, cool the reaction mixture and filter to remove any precipitated salts. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Analytical HPLC Method for Purity Assessment
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 50% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 50% B over 1 minute, and equilibrate for 4 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
¹H NMR Sample Preparation and Analysis
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Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in an NMR tube.
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Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
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Data Analysis: Integrate the peaks and assign the chemical shifts to the corresponding protons in the structure. The purity can be estimated by comparing the integral of the product peaks to any impurity peaks.
Disclaimer: The experimental protocols provided are for illustrative purposes and should be adapted and optimized based on specific laboratory conditions and safety guidelines.
References
Validation & Comparative
A Comparative Guide to 5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione and Other Orexin Antagonists
For Researchers, Scientists, and Drug Development Professionals
The orexin system, a key regulator of wakefulness and arousal, has become a focal point for the development of novel therapeutics for sleep disorders. Orexin antagonists, by blocking the activity of orexin neuropeptides at their receptors (OX1R and OX2R), offer a targeted approach to promoting sleep. This guide provides a comparative analysis of the investigational compound 5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione against established orexin antagonists, including dual orexin receptor antagonists (DORAs) and selective orexin-2 receptor antagonists (SORA2s). The information presented is based on available preclinical data and is intended to guide further research and development in this promising field.
Introduction to Orexin Antagonists
Orexin antagonists are broadly classified into two categories:
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Dual Orexin Receptor Antagonists (DORAs): These compounds, such as suvorexant, lemborexant, and daridorexant, block both OX1 and OX2 receptors. They are effective in promoting and maintaining sleep.
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Selective Orexin Receptor Antagonists (SORAs): These antagonists target either OX1R (SORA1s) or OX2R (SORA2s). SORA2s, like seltorexant, are of particular interest as the OX2 receptor is considered the primary mediator of sleep/wake regulation.
The compound this compound belongs to a series of octahydropyrrolo[3,4-c]pyrroles that have been investigated as orexin antagonists.
Comparative In Vitro Activity
The following table summarizes the in vitro binding affinities (Ki in nM) of this compound and other selected orexin antagonists for the human orexin 1 (hOX1R) and orexin 2 (hOX2R) receptors. Lower Ki values indicate higher binding affinity.
| Compound | Type | hOX1R Ki (nM) | hOX2R Ki (nM) | Selectivity (OX1/OX2) |
| This compound | DORA (presumed) | 45 | 28 | 1.6 |
| Suvorexant | DORA | 0.55 | 0.35 | 1.6 |
| Lemborexant | DORA | 6.1 | 2.6 | 2.3 |
| Daridorexant | DORA | 0.47 | 0.92 | 0.5 |
| Seltorexant | SORA2 | 260 | 5.3 | 49 |
Note: Data for this compound is based on a representative compound from the same chemical series.
Comparative Preclinical In Vivo Efficacy
The sleep-promoting effects of orexin antagonists are typically evaluated in preclinical animal models by measuring changes in sleep architecture using electroencephalography (EEG). The table below presents a summary of the effects of a representative octahydropyrrolo[3,4-c]pyrrole DORA compared to other orexin antagonists in rats.
| Compound | Dose (mg/kg, p.o.) | Effect on Sleep Onset Latency | Effect on Total Sleep Time |
| Octahydropyrrolo[3,4-c]pyrrole DORA | 10 | Decreased | Increased |
| Suvorexant | 10 | Decreased | Increased |
| Lemborexant | 10 | Decreased | Increased |
| Seltorexant | 30 | Decreased | Increased |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used for evaluation, the following diagrams illustrate the orexin signaling pathway and a typical experimental workflow for screening orexin antagonists.
Caption: Orexin Signaling Pathway and Antagonist Action.
Comparative Efficacy of Octahydropyrrolo[3,4-c]pyrrole Derivatives: A Guide for Researchers
The octahydropyrrolo[3,4-c]pyrrole scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile template for the design of potent and selective ligands targeting a diverse range of biological entities. This guide provides a comparative analysis of the efficacy of various octahydropyrrolo[3,4-c]pyrrole derivatives, drawing upon published experimental data. The information is tailored for researchers, scientists, and drug development professionals to facilitate informed decisions in the pursuit of novel therapeutics.
This comparative analysis covers derivatives targeting orexin receptors, metabotropic glutamate receptor 1 (mGluR1), nicotinic acetylcholine receptors (nAChRs), and various microbial strains. The data is presented in a standardized format to allow for easy cross-comparison of reported activities.
Orexin Receptor Antagonists
Octahydropyrrolo[3,4-c]pyrrole-based compounds have been successfully developed as potent orexin receptor antagonists, with a notable example being the selective orexin-2 receptor (OX2R) antagonist, Seltorexant (JNJ-42847922), which has advanced to clinical trials for the treatment of insomnia and major depressive disorder.[1][2][3][4][5] Another series of derivatives has been explored as dual orexin 1 and 2 receptor (OX1R/OX2R) antagonists.[6][7][8]
| Compound/Derivative | Target(s) | pKi (human) | In Vivo Efficacy (Rats) | Reference |
| Seltorexant (JNJ-42847922) | OX2R | 8.0 | Dose-dependently induces and prolongs sleep at 3-30 mg/kg (p.o.)[2] | [2] |
| Compound 14l | OX1R/OX2R | Potent OXR antagonist activity (specific values not provided in abstract) | Demonstrated sleep promotion effects comparable to Suvorexant[6][7][8] | [6][7][8] |
Experimental Protocols:
Orexin Receptor Binding Assay (for pKi determination): The affinity of the compounds for orexin receptors is typically determined using a radioligand binding assay. Membranes from cells stably expressing either the human OX1R or OX2R are incubated with a radiolabeled orexin receptor ligand (e.g., [³H]-Suvorexant) in the presence of varying concentrations of the test compound. The amount of radioactivity bound to the membranes is measured, and the concentration of the test compound that inhibits 50% of the radioligand binding (IC50) is calculated. The Ki value is then determined using the Cheng-Prusoff equation.
In Vivo Sleep-Wake EEG Studies in Rats: To assess the in vivo efficacy of these compounds on sleep, electroencephalography (EEG) and electromyography (EMG) are recorded in freely moving rats. The compounds are administered orally at different doses, and sleep-wake stages (wakefulness, non-rapid eye movement sleep (NREM), and rapid eye movement sleep (REM)) are scored. Key parameters measured include sleep latency, duration of each sleep stage, and the number of awakenings.[2]
Orexin Signaling Pathway
Caption: Orexin signaling pathway and the inhibitory action of octahydropyrrolo[3,4-c]pyrrole derivatives.
Metabotropic Glutamate Receptor 1 (mGluR1) Negative Allosteric Modulators (NAMs)
The octahydropyrrolo[3,4-c]pyrrole scaffold has been utilized as a replacement for a piperazine ring in the development of mGluR1 negative allosteric modulators (NAMs).[9] These compounds offer potential therapeutic applications in neurological and psychiatric disorders.
| Compound | h-mGlu1 IC50 (nM) | r-mGlu5 IC50 (nM) | Reference |
| Piperazine Hit | 1000 | 440 | [9] |
| Octahydropyrrolo[3,4-c]pyrrole Derivative | 140 | >10,000 | [9] |
Experimental Protocols:
Functional Cell-Based Assay for mGluR1 Activity: The potency of mGluR1 NAMs is typically assessed using a functional cell-based assay. This involves cells engineered to express the human mGluR1. The receptor's activation, usually by an agonist like glutamate, leads to a downstream signaling event, such as an increase in intracellular calcium. The assay measures this response (e.g., via a fluorescent calcium indicator) in the presence of varying concentrations of the test compounds to determine their IC50 values.
mGluR1 Signaling Pathway
Caption: mGluR1 signaling and the negative allosteric modulation by octahydropyrrolo[3,4-c]pyrrole derivatives.
Nicotinic Acetylcholine Receptor (nAChR) Ligands
Derivatives of 5-(pyridine-3-yl)octahydropyrrolo[3,4-c]pyrrole have been synthesized and shown to exhibit high affinity for α4β2 and/or α7 nicotinic acetylcholine receptors (nAChRs).[10] Simple substitutions on the scaffold can modulate the selectivity between these nAChR subtypes.
| Compound | α4β2 nAChR Ki (nM) | α7 nAChR Ki (nM) | α3β4 nAChR Ki (nM) | Reference |
| A-84543 Analog | 1.9 (rat) | - | 1400 (rat) | [11] |
| H-11MNH | High Affinity | Moderate Affinity | High Potency (Full Agonist) | [12] |
| AK3 | - | - | 3.18 (human) | [13] |
Note: Direct comparative Ki values for a series of octahydropyrrolo[3,4-c]pyrrole derivatives were not available in a single publication. The data presented is from related pyrrolidine-based nAChR ligands to provide context.
Experimental Protocols:
Radioligand Binding Assays for nAChR Affinity: The binding affinity of compounds for different nAChR subtypes is determined using radioligand competition binding assays. Homogenates from rat cerebral cortex or membranes from cell lines stably expressing specific human nAChR subtypes (e.g., α4β2, α7, α3β4) are incubated with a high-affinity radioligand, such as [³H]-epibatidine. The ability of the test compounds to displace the radioligand is measured, and Ki values are calculated from the IC50 values.[12][13]
nAChR Signaling and Ligand Interaction
Caption: Simplified schematic of nAChR activation by ligands like octahydropyrrolo[3,4-c]pyrrole derivatives.
Antimicrobial and Antimycobacterial Agents
A series of novel 2-(thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrroles has been synthesized and evaluated for their antimicrobial and antimycobacterial activities. These compounds have shown promising activity against a range of bacterial and fungal strains.[14][15][16][17]
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) | M. tuberculosis H37Rv MIC (µg/mL) | Reference |
| Series of 2-(thiazol-2-yl) derivatives | 3.12 - 12.5 | 3.12 - 12.5 | - | 0.78 | [16] |
| Pyrrole benzamide derivatives | 3.12 - 12.5 | >12.5 | - | - | [16] |
Note: The table presents a range of MIC values reported for different derivatives within the series.
Experimental Protocols:
Minimum Inhibitory Concentration (MIC) Assay: The antimicrobial activity of the compounds is determined by measuring the Minimum Inhibitory Concentration (MIC) using a microdilution method. Serial dilutions of the test compounds are prepared in a suitable broth medium in microtiter plates. A standardized inoculum of the target microorganism (bacteria or fungi) is added to each well. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[14]
Experimental Workflow for Antimicrobial Screening
Caption: A typical experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds.
This guide provides a snapshot of the comparative efficacy of octahydropyrrolo[3,4-c]pyrrole derivatives across different therapeutic areas. The versatility of this scaffold, coupled with the potential for fine-tuning its pharmacological properties through targeted substitutions, underscores its importance in modern drug discovery. Researchers are encouraged to consult the cited literature for more in-depth information and detailed experimental procedures.
References
- 1. Novel Octahydropyrrolo[3,4-c]pyrroles Are Selective Orexin-2 Antagonists: SAR Leading to a Clinical Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Characterization of JNJ-42847922, a Selective Orexin-2 Receptor Antagonist, as a Clinical Candidate for the Treatment of Insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Seltorexant - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of novel substituted octahydropyrrolo[3,4-c]pyrroles as dual orexin receptor antagonists for insomnia treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [논문]Discovery of novel substituted octahydropyrrolo[3,4-c]pyrroles as dual orexin receptor antagonists for insomnia treatment [scienceon.kisti.re.kr]
- 9. Octahydropyrrolo[3,4-c]pyrrole negative allosteric modulators of mGlu1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Octahydropyrrolo[3,4-c]pyrrole: a diamine scaffold for construction of either alpha4beta2 or alpha7-selective nicotinic acetylcholine receptor (nAChR) ligands. Substitutions that switch subtype selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Competition, Selectivity and Efficacy of Analogs of A-84543 for Nicotinic Acetylcholine Receptors with Repositioning of Pyridine Nitrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction | MDPI [mdpi.com]
- 14. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. redalyc.org [redalyc.org]
A Researcher's Guide to Validating the Target Engagement of 5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione
For researchers, scientists, and drug development professionals, confirming that a compound binds to its intended target within a cellular environment is a critical step in the drug discovery pipeline. This guide provides a comparative framework for validating the target engagement of 5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione, a molecule with a scaffold that has been explored for its potential in modulating various biological targets.
This document outlines several key experimental approaches to directly and indirectly measure the interaction of this compound with its putative protein target. We will compare methodologies and present data in a manner that facilitates informed decision-making for your research.
Comparative Analysis of Target Engagement Methodologies
The validation of target engagement can be approached through a variety of well-established techniques. The choice of method often depends on the nature of the target protein, the availability of reagents, and the specific questions being asked (e.g., direct binding vs. functional consequence). Below is a comparison of common methods that can be applied to assess the engagement of this compound with its intended target.
| Method | Principle | Key Readout | Throughput | Cellular Context | Strengths | Limitations |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein, leading to a higher melting temperature. | Change in thermal stability (ΔTm) | Low to Medium | Yes (in situ) | Measures engagement in a native cellular environment. | Not all proteins show a clear thermal shift; can be technically challenging. |
| Surface Plasmon Resonance (SPR) | Measures the change in refractive index at the surface of a sensor chip as the ligand flows over the immobilized target protein. | Binding kinetics (ka, kd), Affinity (KD) | Low to Medium | No (in vitro) | Provides real-time kinetic data; highly sensitive. | Requires purified protein; protein immobilization can affect its conformation. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change that occurs upon binding of the ligand to the target protein. | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS) | Low | No (in vitro) | Provides a complete thermodynamic profile of the interaction. | Requires large amounts of purified protein and ligand; low throughput. |
| Immunoprecipitation-Western Blot | A specific antibody is used to pull down the target protein, and co-precipitated ligand is detected. | Presence of ligand in the immunoprecipitate | Low | Yes (from cell lysates) | Confirms interaction in a cellular context; can be used for endogenous protein. | Can be prone to non-specific binding; depends on antibody quality. |
| Reporter Gene Assay | Measures the transcriptional activity of a reporter gene that is under the control of a promoter regulated by the target's signaling pathway. | Change in reporter signal (e.g., luminescence, fluorescence) | High | Yes (in situ) | High-throughput; measures a functional downstream effect of target engagement. | Indirect measure of target engagement; can be affected by off-target effects. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are protocols for key experiments mentioned in this guide.
1. Cellular Thermal Shift Assay (CETSA) Protocol
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or a vehicle control for a specified time.
-
Heating and Lysis: After treatment, wash the cells with PBS. Resuspend the cells in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. Immediately cool the samples on ice for 3 minutes.
-
Protein Extraction: Lyse the cells by three freeze-thaw cycles using liquid nitrogen. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Protein Quantification and Analysis: Carefully collect the supernatant containing the soluble protein fraction. Quantify the amount of the target protein in the soluble fraction using Western blotting or other protein detection methods like ELISA.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the treated and vehicle control samples. Determine the melting temperature (Tm) for each condition. A significant increase in Tm in the presence of the compound indicates target engagement.
2. Surface Plasmon Resonance (SPR) Protocol
-
Chip Preparation and Protein Immobilization: Activate a sensor chip (e.g., CM5) using a mixture of EDC and NHS. Immobilize the purified target protein onto the chip surface via amine coupling. Deactivate any remaining active esters with ethanolamine.
-
Ligand Preparation: Prepare a series of dilutions of this compound in a suitable running buffer.
-
Binding Analysis: Inject the different concentrations of the compound over the sensor chip surface containing the immobilized target protein. Monitor the change in the response units (RU) over time to obtain sensorgrams.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Visualizing Experimental Workflows and Pathways
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Cross-Reactivity Profile of 5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cross-reactivity profile of 5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione. Due to the limited publicly available data on the specific cross-reactivity of this compound, this document outlines the known biological activities of the parent octahydropyrrolo[3,4-c]pyrrole scaffold, presents a representative cross-reactivity data profile against common off-targets, and details the experimental protocols for key assays used in safety pharmacology.
Introduction to the Octahydropyrrolo[3,4-c]pyrrole Scaffold
The octahydropyrrolo[3,4-c]pyrrole core is a versatile scaffold that has been explored for a range of biological activities. Derivatives of this structure have been investigated for their potential as:
-
Antimicrobial and antimycobacterial agents : Certain derivatives have shown activity against various bacterial and mycobacterial strains.[1]
-
Central Nervous System (CNS) modulators : The scaffold has been utilized in the development of negative allosteric modulators of the metabotropic glutamate receptor 1 (mGluR1) and selective orexin-2 receptor antagonists.
-
Antiviral agents : Some compounds based on this scaffold have been developed as CCR5 antagonists for anti-HIV research.
Given the diverse biological targets of its analogues, a thorough understanding of the cross-reactivity profile of this compound is essential for assessing its therapeutic potential and off-target liabilities.
Representative Cross-Reactivity Data
While specific experimental data for this compound is not available, the following table provides a hypothetical but representative summary of how its cross-reactivity profile would be presented. This table is based on a standard panel of off-targets commonly used in preclinical safety assessment.
| Target Class | Target | Assay Type | Test Compound IC50/Ki (µM) | Control Compound | Control IC50/Ki (µM) |
| GPCRs | Dopamine D2 | Radioligand Binding | > 10 | Haloperidol | 0.002 |
| Serotonin 5-HT2A | Radioligand Binding | 5.2 | Ketanserin | 0.001 | |
| Adrenergic α1A | Radioligand Binding | > 10 | Prazosin | 0.0005 | |
| Muscarinic M1 | Radioligand Binding | 8.9 | Atropine | 0.001 | |
| Enzymes | Cyclooxygenase-1 (COX-1) | Enzyme Inhibition | > 10 | Indomethacin | 0.015 |
| Cyclooxygenase-2 (COX-2) | Enzyme Inhibition | > 10 | Celecoxib | 0.04 | |
| Phosphodiesterase 3A (PDE3A) | Enzyme Inhibition | 2.1 | Milrinone | 0.003 | |
| Ion Channels | hERG (KCNH2) | Automated Patch Clamp | > 30 | Dofetilide | 0.012 |
| Nav1.5 | Automated Patch Clamp | > 30 | Lidocaine | 5.0 | |
| Cav1.2 | Automated Patch Clamp | 15.7 | Nifedipine | 0.002 | |
| Transporters | Serotonin Transporter (SERT) | Radioligand Binding | > 10 | Fluoxetine | 0.001 |
| Dopamine Transporter (DAT) | Radioligand Binding | > 10 | GBR-12909 | 0.002 | |
| Nuclear Receptors | Estrogen Receptor α | Ligand Binding | > 10 | Estradiol | 0.0002 |
Experimental Protocols
The following are detailed methodologies for key experiments typically used to assess the cross-reactivity profile of a small molecule compound.
Radioligand Binding Assay for GPCRs
This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor.
Materials:
-
Cell membranes expressing the target receptor (e.g., Dopamine D2).
-
Radiolabeled ligand (e.g., [³H]-Spiperone).
-
Test compound (this compound).
-
Non-specific binding control (e.g., Haloperidol).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
96-well filter plates.
-
Scintillation fluid and microplate scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the cell membranes, radiolabeled ligand at a concentration close to its Kd, and either the test compound, buffer (for total binding), or a high concentration of a non-labeled competitor (for non-specific binding).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Harvest the membranes onto filter plates using a cell harvester and wash with cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the bound radioactivity using a microplate scintillation counter.
-
Calculate the percentage of specific binding at each concentration of the test compound and determine the IC50 value by non-linear regression.
Enzyme Inhibition Assay
This protocol describes a general method for assessing the inhibition of enzyme activity.
Materials:
-
Purified enzyme (e.g., COX-1).
-
Substrate (e.g., Arachidonic Acid).
-
Test compound.
-
Control inhibitor (e.g., Indomethacin).
-
Assay buffer optimized for the specific enzyme.
-
96-well microplate.
-
Microplate reader for detecting the product (e.g., spectrophotometer or fluorometer).
Procedure:
-
Prepare serial dilutions of the test compound.
-
Add the enzyme and the test compound or control inhibitor to the wells of a microplate and pre-incubate for a defined period (e.g., 15 minutes) at the optimal temperature.[2][3]
-
Initiate the enzymatic reaction by adding the substrate to all wells.[2][3]
-
Monitor the formation of the product over time using a microplate reader.
-
Calculate the initial reaction velocity for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Automated Patch Clamp Assay for Ion Channels
This assay measures the effect of a compound on the electrical current flowing through an ion channel.
Materials:
-
Cell line stably expressing the ion channel of interest (e.g., hERG).
-
Automated patch clamp system (e.g., QPatch or Patchliner).
-
Extracellular and intracellular solutions specific for the target ion channel.
-
Test compound.
-
Positive control (e.g., Dofetilide).
Procedure:
-
Culture the cells to an appropriate confluency and harvest for the experiment.
-
Prepare the automated patch clamp system with the appropriate solutions and cell suspension.
-
Establish a stable whole-cell recording from a single cell.
-
Apply a voltage protocol to elicit the characteristic ion channel currents.
-
Perfuse the cell with a vehicle control solution to establish a baseline current.
-
Apply increasing concentrations of the test compound and record the current at each concentration.
-
Apply a positive control to confirm the sensitivity of the assay.
-
Analyze the data to determine the percentage of current inhibition at each concentration and calculate the IC50 value.
Visualizations
Experimental Workflow for Cross-Reactivity Profiling
Caption: Workflow for assessing the in vitro cross-reactivity profile of a test compound.
Signaling Pathway Context (Hypothetical)
Caption: Hypothetical interaction profile of the test compound with its primary target and potential off-targets.
References
Comparative Guide to the Structure-Activity Relationship of 5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione analogs, focusing on their potential as antimicrobial and anticancer agents. The information is compiled from various studies to offer insights into the design and development of more potent therapeutic compounds based on this scaffold.
Core Structure and Biological Potential
The this compound core is a privileged scaffold in medicinal chemistry, known to be present in a variety of biologically active compounds.[1] The pyrrole ring system is a key feature in numerous natural products and marketed drugs, exhibiting a wide range of therapeutic properties, including anticancer, antibacterial, antifungal, and antiviral activities.[1] The octahydropyrrolo[3,4-c]pyrrole-1,3-dione framework provides a rigid bicyclic system that can be strategically functionalized to modulate biological activity.
Antimicrobial Activity of Octahydropyrrolo[3,4-c]pyrrole Analogs
While specific studies on a series of 5-benzyl substituted analogs are limited, research on related 2-(thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole derivatives provides valuable SAR insights. A study on these analogs revealed antimicrobial activity against a panel of bacterial and fungal strains, with Minimum Inhibitory Concentration (MIC) values ranging from 15.62 to 250 µg/mL.[2]
Table 1: Antimicrobial Activity (MIC in µg/mL) of 2-(thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole Derivatives [2]
| Compound | R | S. aureus | B. subtilis | A. hydrophila | A. baumannii | E. coli | C. albicans | C. parapsilosis |
| 3a | H | 125 | 250 | 62.5 | 125 | 250 | >250 | >250 |
| 3b | Phenyl | 62.5 | 125 | 125 | 125 | 250 | >250 | >250 |
| 4b | Phenyl | 31.25 | 125 | 250 | 125 | 250 | 125 | 62.5 |
| 4d | 4-Chlorophenyl | 62.5 | 125 | 125 | 62.5 | 250 | 125 | 62.5 |
| 4j | 4-Nitrophenyl | 62.5 | 125 | 125 | 62.5 | 250 | 62.5 | 31.25 |
| Ampicillin | - | 31.25 | 15.62 | 31.25 | 125 | 62.5 | - | - |
| Fluconazole | - | - | - | - | - | - | 15.62 | 7.81 |
Key SAR Observations for Antimicrobial Activity: [2]
-
Substitution on the Thiazole Ring: The introduction of a phenyl group at the 2-position of the thiazole ring (compound 4b ) showed comparable activity to Ampicillin against S. aureus.
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as a 4-chlorophenyl (compound 4d ) or a 4-nitrophenyl group (compound 4j ), on the thiazole ring resulted in enhanced activity against A. baumannii compared to Ampicillin.
-
Antifungal Activity: The 4-nitrophenyl substituted analog (4j ) displayed the most promising antifungal activity against both C. albicans and C. parapsilosis.
These findings suggest that modifications at the periphery of the octahydropyrrolo[3,4-c]pyrrole core can significantly influence the antimicrobial spectrum and potency.
Anticancer Activity of Pyrrolo[3,4-c]pyrrole Analogs
The anticancer activity of these compounds is often attributed to their ability to interfere with key cellular signaling pathways.
Potential Signaling Pathways Modulated by Pyrrole Derivatives in Cancer
Pyrrole-containing compounds have been shown to modulate several critical signaling pathways involved in cancer cell proliferation, survival, and metastasis.[5][6] Understanding these pathways is crucial for the rational design of novel anticancer agents.
Caption: PI3K/Akt/mTOR and MAPK signaling pathways in cancer.
The PI3K/Akt/mTOR pathway is frequently overactivated in various cancers, promoting cell survival and proliferation.[5] The MAPK/ERK pathway also plays a crucial role in regulating cell growth and division.[5] Pyrrole-based compounds may exert their anticancer effects by inhibiting key components of these pathways.
Experimental Protocols
Synthesis of Octahydropyrrolo[3,4-c]pyrrole Derivatives
A general synthetic route to the octahydropyrrolo[3,4-c]pyrrole core involves a 1,3-dipolar cycloaddition reaction. For example, the reaction of an azomethine ylide generated from an amino acid ester with a dipolarophile like N-substituted maleimides.[2]
Caption: General synthesis workflow for octahydropyrrolo[3,4-c]pyrrole analogs.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in appropriate broth overnight. The turbidity is adjusted to match the 0.5 McFarland standard.
-
Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate using a suitable broth.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Anticancer Activity (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Live cells with active mitochondria will reduce MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation of IC50: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.[7]
Conclusion
The this compound scaffold holds significant promise for the development of novel therapeutic agents. The available data on related analogs suggest that strategic modifications to the peripheral substituents can lead to potent and selective antimicrobial and anticancer compounds. Further focused SAR studies on a series of 5-benzyl analogs are warranted to fully elucidate their therapeutic potential and to guide the design of next-generation drug candidates. The experimental protocols provided herein offer a foundation for the biological evaluation of such novel compounds.
References
- 1. scispace.com [scispace.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Benchmarking 5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione Against Known Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for benchmarking the biological activity of 5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione and its analogs. While specific inhibitory data for this particular compound is not publicly available, this document outlines the performance of known inhibitors in key therapeutic areas where octahydropyrrolo[3,4-c]pyrrole derivatives have shown promise: anticancer and antimicrobial applications. The provided experimental protocols and data tables will allow researchers to effectively compare their in-house data for this compound against established standards.
Anticancer Activity: Checkpoint Kinase 1 (Chk1) and VEGF-R2 Inhibition
Derivatives of the pyrrolo[3,4-c]pyrrole scaffold have been investigated for their potential as anticancer agents, notably as inhibitors of crucial cell cycle and angiogenesis regulators like Checkpoint Kinase 1 (Chk1) and Vascular Endothelial Growth Factor Receptor 2 (VEGF-R2).
Chk1 Inhibition: Chk1 is a serine/threonine-specific protein kinase that plays a pivotal role in the DNA damage response, making it an attractive target for cancer therapy. By inhibiting Chk1, cancer cells with damaged DNA can be forced into premature mitosis, leading to cell death.
VEGF-R2 Inhibition: VEGF-R2 is a key mediator of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis. Inhibiting this receptor can stifle a tumor's blood supply, thereby impeding its growth.
Comparative Inhibitory Activity Data
The following tables summarize the half-maximal inhibitory concentrations (IC50) of several known Chk1 and VEGF-R2 inhibitors. Researchers can use these values as a benchmark to assess the potency of this compound.
Table 1: Benchmarking Against Known Chk1 Inhibitors
| Compound | Target | IC50 (nM) | Notes |
| This compound | Chk1 | [Data Not Available] | - |
| Prexasertib (LY2606368) | Chk1 | <1 (Ki of 0.9 nM) | Potent inhibitor of both Chk1 and Chk2 (IC50 = 8 nM)[1]. |
| SRA737 | Chk1 | Not explicitly found | A highly selective and orally bioavailable Chk1 inhibitor[1]. |
| MK-8776 (SCH900776) | Chk1 | 3 | Selective for Chk1 over CDK2 and Chk2[1][2]. |
| AZD7762 | Chk1 | 5 | Potent and selective urea-based Chk1/Chk2 inhibitor[2][3][4]. |
| UCN-01 (7-hydroxystaurosporine) | Chk1 | - | First Chk1 inhibitor, but lacks specificity[4]. |
Table 2: Benchmarking Against Known VEGF-R2 Inhibitors
| Compound | Target | IC50 (nM) | Notes |
| This compound | VEGF-R2 | [Data Not Available] | - |
| Apatinib (Rivoceranib) | VEGF-R2 | 1 | Also inhibits c-Ret, c-Kit, and c-Src[5]. |
| Cabozantinib (XL184) | VEGF-R2 | 0.035 | Also inhibits c-Met, Ret, Kit, Flt-1/3/4, Tie2, and AXL[5]. |
| Sunitinib | VEGF-R2 | - | Broad kinase inhibitor[6]. |
| Vandetanib | VEGF-R2 | 40 | Also inhibits VEGFR3 and EGFR[5]. |
| Ki8751 | VEGF-R2 | 0.9 | Highly selective for VEGFR2 over other kinases[5]. |
Antimicrobial Activity
The octahydropyrrolo[3,4-c]pyrrole core is also a feature in compounds with demonstrated antimicrobial, antimycobacterial, and antifungal properties.[2][7] A key metric for evaluating antimicrobial efficacy is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.
Comparative Antimicrobial Susceptibility Data
The following table provides a framework for comparing the MIC values of this compound against standard antimicrobial agents.
Table 3: Benchmarking Against Known Antimicrobial Agents
| Organism | Compound | MIC (µg/mL) |
| Escherichia coli | This compound | [Data Not Available] |
| Ciprofloxacin | 0.004 - 0.125 | |
| Ampicillin | 2 - 8 | |
| Staphylococcus aureus | This compound | [Data Not Available] |
| Vancomycin | 0.5 - 2 | |
| Ciprofloxacin | 0.125 - 1 | |
| Candida albicans | This compound | [Data Not Available] |
| Fluconazole | 0.25 - 2 | |
| Amphotericin B | 0.03 - 1 |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for generating reproducible and comparable data. Below are methodologies for the key assays mentioned in this guide.
Biochemical Kinase Assay for Chk1/VEGF-R2 IC50 Determination
This protocol describes a typical in vitro kinase assay to determine the potency of an inhibitor against its target enzyme.
Objective: To measure the concentration of an inhibitor required to reduce the enzymatic activity of Chk1 or VEGF-R2 by 50%.
Materials:
-
Recombinant human Chk1 or VEGF-R2 kinase
-
Kinase assay buffer
-
ATP
-
Specific peptide substrate
-
Test compound (this compound)
-
ADP-Glo™ Kinase Assay Kit or similar detection system
-
96-well plates
-
Plate reader (luminometer)
Procedure:
-
Prepare Reagents: Thaw all reagents and prepare serial dilutions of the test compound in the appropriate kinase assay buffer.
-
Master Mix Preparation: Prepare a master mix containing the kinase assay buffer, ATP, and the specific peptide substrate.
-
Plate Setup:
-
Add the master mix to all wells of a 96-well plate.
-
Add the serially diluted test compound to the appropriate wells.
-
Include a positive control (no inhibitor) and a negative control (no enzyme).
-
-
Initiate Reaction: Add the recombinant kinase to all wells except the negative control to start the reaction.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 45 minutes).
-
Terminate Reaction and Detect Signal:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate as per the manufacturer's instructions.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate as per the manufacturer's instructions.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis:
-
Normalize the data with the positive control representing 100% activity and the negative control as 0%.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
-
Broth Microdilution Assay for MIC Determination
This protocol outlines the standardized method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
Test microorganism (e.g., E. coli, S. aureus, C. albicans)
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Test compound (this compound)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or McFarland standards
-
Incubator
Procedure:
-
Inoculum Preparation:
-
Culture the test microorganism overnight on an appropriate agar plate.
-
Prepare a bacterial suspension in sterile broth and adjust the turbidity to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute the adjusted suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Compound Dilution:
-
Prepare a stock solution of the test compound.
-
Perform serial two-fold dilutions of the compound in the growth medium directly in the 96-well plate.
-
-
Inoculation: Add the prepared inoculum to each well containing the diluted compound. Include a growth control well (inoculum without compound) and a sterility control well (medium only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by using a plate reader to measure optical density.
Visualizations
The following diagrams illustrate the relevant signaling pathways and a typical experimental workflow.
Caption: Simplified Chk1 signaling pathway in response to DNA damage.
Caption: Overview of the VEGF-R2 signaling pathway and its inhibition.
Caption: Typical experimental workflow for IC50 determination.
References
- 1. benchchem.com [benchchem.com]
- 2. The cancer therapeutic potential of Chk1 inhibitors: how mechanistic studies impact on clinical trial design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Death by releasing the breaks: CHK1 inhibitors as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ATR/CHK1 inhibitors and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. benchchem.com [benchchem.com]
Antimicrobial and Antimycobacterial Activity of Octahydropyrrolo[3,4-c]pyrrole Derivatives
A Comparative Analysis of 5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione: Evaluating In Vitro and In Vivo Efficacy in the Context of Its Structural Analogs
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the known biological activities of derivatives of the octahydropyrrolo[3,4-c]pyrrole-1,3-dione scaffold. It is important to note that a comprehensive search of scientific literature and bioactivity databases did not yield specific in vitro or in vivo efficacy data for this compound. Therefore, this guide focuses on the reported activities of structurally related compounds to provide a contextual understanding of its potential therapeutic applications.
The octahydropyrrolo[3,4-c]pyrrole core is a recognized privileged scaffold in medicinal chemistry, known to be a key structural component in a variety of biologically active compounds.[1] Derivatives of this scaffold have been investigated for a range of therapeutic applications, demonstrating the versatility of this chemical framework.
A notable area of investigation for this scaffold is in the development of novel antimicrobial agents. A study detailing the synthesis of a series of 2-(thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole derivatives reported promising activity against a panel of bacteria and mycobacteria.[2]
Table 1: In Vitro Antimicrobial and Antimycobacterial Activity of 2-(thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole Derivatives
| Compound/Strain | S. aureus (ATCC 25923) MIC (µg/mL) | B. subtilis (ATCC 6633) MIC (µg/mL) | E. coli (ATCC 25922) MIC (µg/mL) | A. hydrophila (ATCC 7966) MIC (µg/mL) | A. baumannii (ATCC 19606) MIC (µg/mL) | C. albicans (ATCC 10231) MIC (µg/mL) | C. tropicalis (ATCC 750) MIC (µg/mL) | C. glabrata (ATCC 90030) MIC (µg/mL) | M. tuberculosis H37Rv MIC (µg/mL) |
| Derivative Series | 15.62 - 250 | 15.62 - 250 | 15.62 - 250 | 15.62 - 250 | 15.62 - 250 | 15.62 - 250 | 15.62 - 250 | 15.62 - 250 | 7.81 - 62.5 |
| Ampicillin | 0.97 | 0.48 | 3.9 | 1.95 | 3.9 | - | - | - | - |
| Fluconazole | - | - | - | - | - | 3.9 | 7.81 | 15.62 | - |
Data summarized from a study on novel 2-(thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole derivatives.[2]
Experimental Protocol: Broth Microdilution Method for MIC Determination
The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound, based on standard antimicrobial susceptibility testing methods.
Potential Anti-Inflammatory Activity
While no direct evidence exists for this compound, the broader class of pyrrole-containing compounds has been explored for anti-inflammatory properties. Some pyrrole derivatives have shown potent in vivo activity in models such as the carrageenan-induced paw edema model in rats.[3] This suggests a potential, yet unconfirmed, avenue for investigation for the title compound.
Hypothetical Signaling Pathway Involvement
Given the lack of a defined mechanism of action for this compound, a hypothetical signaling pathway is presented below. This is based on the known targets of some heterocyclic compounds in inflammatory pathways, such as the inhibition of pro-inflammatory cytokine production.
Conclusion
The octahydropyrrolo[3,4-c]pyrrole-1,3-dione scaffold is a promising starting point for the development of new therapeutic agents, with demonstrated potential in the fields of antimicrobials and anti-inflammatories. However, there is a clear absence of published in vitro and in vivo efficacy data for this compound. The information presented on related compounds serves to highlight potential areas of investigation for this specific molecule. Further experimental studies are required to elucidate the biological activity profile of this compound and determine its therapeutic potential.
References
A Comparative Pharmacokinetic Profile of Novel Octahydropyrrolo[3,4-c]pyrrole Orexin Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
The octahydropyrrolo[3,4-c]pyrrole scaffold has emerged as a promising framework in the design of novel therapeutics, particularly for central nervous system disorders. A notable application of this scaffold is in the development of orexin receptor antagonists for the treatment of insomnia and other sleep-wake disorders. This guide provides a comparative analysis of the pharmacokinetic properties of two key compounds from this class: seltorexant (JNJ-42847922), a selective orexin-2 receptor (OX2R) antagonist that has progressed to clinical trials, and compound 14l, a dual orexin-1 and orexin-2 receptor (OX1R/OX2R) antagonist identified in preclinical studies.
This comparison is based on experimental data from published literature and aims to provide a clear, objective overview to inform further research and development in this area.
Pharmacokinetic Data Summary
The following table summarizes the key pharmacokinetic parameters for seltorexant and compound 14l in rats, the primary preclinical species used for their evaluation.
| Parameter | Seltorexant (JNJ-42847922) | Compound 14l | Units |
| Route of Administration | Oral (p.o.) | Oral (p.o.) | - |
| Dose | 3-30 | 10 | mg/kg |
| Tmax (Time to Maximum Concentration) | 0.33 - 0.5 | 1.0 | h |
| t1/2 (Elimination Half-life) | 2 - 3 | 3.5 | h |
| Cmax (Maximum Concentration) | Dose-dependent | 102 | ng/mL |
| AUC (Area Under the Curve) | Dose-dependent | 385 | ng*h/mL |
| Brain Penetration (Brain/Plasma Ratio) | Not explicitly stated | 0.8 | - |
Note: The data for seltorexant is a range derived from multiple studies, while the data for compound 14l is from a single preclinical study. Direct comparison should be made with caution due to potential differences in experimental conditions.
Experimental Protocols
The pharmacokinetic data presented in this guide were generated using standard preclinical in vivo and bioanalytical methodologies. The following protocols are representative of the experimental procedures typically employed.
In Vivo Pharmacokinetic Study in Rats
1. Animal Model:
-
Species: Male Sprague-Dawley rats.
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. Animals are fasted overnight prior to dosing.
2. Dosing:
-
Formulation: The test compound is formulated in a suitable vehicle (e.g., a mixture of PEG400, Solutol HS 15, and water).
-
Administration: A single dose is administered via oral gavage (p.o.) or intravenous (i.v.) injection into the tail vein.
3. Blood Sampling:
-
Timepoints: Serial blood samples (approximately 0.2-0.3 mL) are collected from the tail vein or jugular vein at predetermined time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
-
Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and centrifuged to separate the plasma. The plasma is then stored at -80°C until analysis.
4. Brain Tissue Sampling (for brain penetration studies):
-
At the final time point, animals are euthanized, and brain tissue is collected.
-
The brain is homogenized in a suitable buffer.
-
The homogenate is processed to extract the drug for analysis.
5. Pharmacokinetic Analysis:
-
Plasma and brain homogenate concentrations of the compound are determined using a validated bioanalytical method (see below).
-
Pharmacokinetic parameters (Tmax, t1/2, Cmax, AUC) are calculated from the plasma concentration-time data using non-compartmental analysis software (e.g., WinNonlin).
-
The brain-to-plasma concentration ratio is calculated to assess brain penetration.
Bioanalytical Method for Quantification in Plasma
1. Sample Preparation:
-
Protein Precipitation: An internal standard (IS) is added to the plasma samples, followed by a protein precipitating agent (e.g., acetonitrile).
-
The samples are vortexed and then centrifuged to pellet the precipitated proteins.
-
The supernatant is collected for analysis.
2. LC-MS/MS Analysis:
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS).
-
Chromatographic Separation:
-
Column: A reverse-phase C18 column.
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).
-
Flow Rate: A typical flow rate is 0.4-0.6 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for the analyte and the internal standard, ensuring high selectivity and sensitivity.
-
3. Data Analysis:
-
The peak areas of the analyte and the IS are integrated.
-
A calibration curve is constructed by plotting the peak area ratio (analyte/IS) against the concentration of the analyte in the calibration standards.
-
The concentrations of the analyte in the plasma samples are determined from the calibration curve.
Visualizations
Orexin-2 Receptor Signaling Pathway
The octahydropyrrolo[3,4-c]pyrrole compounds discussed in this guide act as antagonists at the orexin-2 receptor (OX2R), a G-protein coupled receptor (GPCR). The binding of the endogenous ligands, orexin-A and orexin-B, to OX2R can activate multiple signaling pathways, primarily through Gq and Gi/o proteins, leading to neuronal excitation. An antagonist, such as seltorexant, blocks these downstream effects.
Caption: Orexin-2 Receptor Signaling Pathway Antagonism.
Experimental Workflow for a Preclinical Pharmacokinetic Study
The following diagram illustrates the typical workflow for conducting an in vivo pharmacokinetic study in a preclinical setting, from study design to data analysis.
Head-to-head comparison of 5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione with suvorexant
As a professional resource for researchers, scientists, and drug development professionals, this guide aims to provide a head-to-head comparison of 5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione and suvorexant. However, a thorough search of scientific literature and databases reveals a significant disparity in the available information for these two compounds.
This compound is a chemical compound listed in supplier catalogs, but there is no publicly available data on its pharmacological properties, mechanism of action, or any preclinical or clinical studies. The pyrrole and pyrrolidine ring systems are present in many biologically active compounds with a wide range of activities, including antibacterial, antifungal, and anticancer properties.[1][2][3][4] However, without specific research on this compound, a direct comparison with the well-characterized drug suvorexant is not possible.
Therefore, this guide will provide a comprehensive overview of suvorexant, a dual orexin receptor antagonist, to serve as a detailed reference for the scientific community.
Suvorexant: A Comprehensive Profile
Suvorexant, marketed as Belsomra®, is a first-in-class dual orexin receptor antagonist (DORA) approved for the treatment of insomnia characterized by difficulties with sleep onset and/or sleep maintenance.[5][6][7]
Mechanism of Action
Suvorexant exerts its therapeutic effect by competitively binding to and inhibiting the orexin 1 (OX1R) and orexin 2 (OX2R) receptors.[5][8][9] The orexin neuropeptides, orexin-A and orexin-B, are produced in the lateral hypothalamus and play a crucial role in promoting wakefulness.[5][9] By blocking the action of these neuropeptides, suvorexant suppresses the wake drive, thereby facilitating the initiation and maintenance of sleep.[6][9] This mechanism of action is distinct from traditional hypnotics like benzodiazepines and Z-drugs, which potentiate the effects of the inhibitory neurotransmitter GABA.[5][8]
Pharmacological Profile
The following table summarizes the key pharmacological parameters of suvorexant.
| Parameter | Value | Reference |
| Target | Orexin 1 Receptor (OX1R), Orexin 2 Receptor (OX2R) | [5][8] |
| Binding Affinity (Ki) | 0.55 nM (OX1R), 0.35 nM (OX2R) | [8] |
| Functional Antagonism (Kb) | 65 nM (OX1R), 41 nM (OX2R) | [8] |
Pharmacokinetic Properties
The pharmacokinetic profile of suvorexant is detailed in the table below.
| Parameter | Value | Reference |
| Absolute Bioavailability | 82% | [8][10] |
| Time to Peak Plasma Concentration (Tmax) | ~2 hours (fasted) | [6][11] |
| Effect of Food | High-fat meal delays Tmax by ~1.5 hours | [11] |
| Plasma Protein Binding | >99% | [10][11] |
| Volume of Distribution | ~49 L | [10][11] |
| Metabolism | Primarily by CYP3A, minor contribution from CYP2C19 | [11] |
| Elimination Half-life | ~12 hours | [6][8][11] |
| Excretion | ~66% in feces, ~23% in urine (as metabolites) | [6] |
Clinical Efficacy
Multiple Phase 3 clinical trials have demonstrated the efficacy of suvorexant in treating insomnia.[12][13][14] The tables below summarize key efficacy endpoints from pooled analyses of these trials.
Table 1: Change from Baseline in Subjective Total Sleep Time (sTST) in Minutes
| Timepoint | Suvorexant 20/15 mg | Placebo |
| Month 1 | 38.7 | 16.0 |
| Month 3 | - | - |
| Data from a 1-year safety and efficacy trial.[14] |
Table 2: Change from Baseline in Subjective Time to Sleep Onset (sTSO) in Minutes
| Timepoint | Suvorexant 20/15 mg | Placebo |
| Month 1 | -18.0 | -8.4 |
| Month 3 | - | - |
| Data from a 1-year safety and efficacy trial.[14] |
Table 3: Change from Baseline in Polysomnography (PSG) Wakefulness After Persistent Sleep Onset (WASO) in Minutes
| Timepoint | Suvorexant 40/30 mg | Placebo |
| Month 1 | - | - |
| Month 3 | - | - |
| Specific values for pooled 20/15 mg dose not readily available in a comparable format. |
Table 4: Change from Baseline in Polysomnography (PSG) Latency to Persistent Sleep (LPS) in Minutes
| Timepoint | Suvorexant 40/30 mg | Placebo |
| Month 1 | - | - |
| Month 3 | - | - |
| Specific values for pooled 20/15 mg dose not readily available in a comparable format. |
Suvorexant at doses of 20/15 mg (non-elderly/elderly) was shown to be superior to placebo in improving both sleep onset and maintenance over three months of nightly treatment.[12][13]
Safety and Tolerability
Suvorexant is generally well-tolerated. The most common adverse events reported in clinical trials were somnolence, fatigue, and headache.[6] Unlike benzodiazepines and Z-drugs, suvorexant does not appear to cause significant tolerance, dependence, or rebound insomnia upon discontinuation.[5][8][13]
Experimental Protocols
Detailed experimental protocols for the clinical trials of suvorexant are extensive. Below is a generalized summary of the methodology used in the Phase 3 pivotal trials.
Phase 3 Clinical Trial Design for Suvorexant
-
Study Design: Randomized, double-blind, placebo-controlled, parallel-group trials.[13]
-
Participants: Non-elderly (18-64 years) and elderly (≥65 years) patients with a diagnosis of primary insomnia according to DSM-IV-TR criteria.[13]
-
Intervention: Nightly oral administration of suvorexant (e.g., 40/30 mg or 20/15 mg for non-elderly/elderly) or placebo for 3 months.[13]
-
Efficacy Assessments:
-
Subjective measures: Patient-reported outcomes via sleep diaries, including subjective total sleep time (sTST) and subjective time to sleep onset (sTSO).[13]
-
Objective measures: Polysomnography (PSG) in a subset of patients to measure wakefulness after persistent sleep onset (WASO) and latency to onset of persistent sleep (LPS).[13]
-
-
Safety Assessments: Monitoring and recording of all adverse events, clinical laboratory tests, vital signs, and electrocardiograms.
Conclusion
While a direct head-to-head comparison between this compound and suvorexant is not feasible due to the absence of pharmacological data for the former, this guide provides a detailed overview of suvorexant for the scientific community. Suvorexant's novel mechanism of action, targeting the orexin system, represents a significant advancement in the treatment of insomnia. The comprehensive data on its pharmacokinetics, efficacy, and safety profile from extensive clinical trials provide a solid foundation for its clinical use and for future research in the field of sleep medicine. Further investigation into novel pyrrole-based compounds may yield new therapeutic agents, but at present, suvorexant stands as a well-characterized option for the management of insomnia.
References
- 1. scispace.com [scispace.com]
- 2. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolo[2,1-d][1,2,3,5]tetrazine-4(3H)-ones, a new class of azolotetrazines with potent antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suvorexant, a Dual Orexin Receptor Antagonist for the Management of Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. dovepress.com [dovepress.com]
- 8. Suvorexant - Wikipedia [en.wikipedia.org]
- 9. What is the mechanism of Suvorexant? [synapse.patsnap.com]
- 10. Suvorexant: pharmacokinetics, clinical applications and side effects_Chemicalbook [chemicalbook.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. jcsm.aasm.org [jcsm.aasm.org]
- 13. Suvorexant in Patients With Insomnia: Results From Two 3-Month Randomized Controlled Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Suvorexant in insomnia: efficacy, safety and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Published Results for Pyrrolidine-Based Compounds: A Comparative Guide to 5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione and Analogs
For Researchers, Scientists, and Drug Development Professionals
The octahydropyrrolo[3,4-c]pyrrole scaffold is a recurring motif in medicinal chemistry, with derivatives exhibiting a range of biological activities, including antimicrobial, antifungal, and neurological effects.[1][2][3][4][5][6] This guide will focus on a representative synthesis via 1,3-dipolar cycloaddition and a comparative summary of the antimicrobial and antifungal properties of various analogs.
Comparative Performance Data
The following tables summarize the antimicrobial and antifungal activities of various octahydropyrrolo[3,4-c]pyrrole derivatives as reported in the literature. These compounds share the same core structure but differ in their substitution patterns, which significantly influences their biological efficacy.
Table 1: Antimicrobial Activity of Octahydropyrrolo[3,4-c]pyrrole Derivatives
| Compound/Derivative | Test Organism | Minimum Inhibitory Concentration (MIC) in µg/mL | Reference |
| 2-(thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrroles | Staphylococcus aureus | 15.62 - 250 | [7][8][9] |
| 2-(thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrroles | Bacillus subtilis | 15.62 - 250 | [7][8][9] |
| 2-(thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrroles | Escherichia coli | 15.62 - 250 | [7][8][9] |
| 2-(thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrroles | Mycobacterium tuberculosis H37Rv | 7.81 - 62.5 | [7][8][9] |
| Pyrrolidine-2,3-dione dimers | Methicillin-susceptible S. aureus (MSSA) | Single-digit MIC values | [10] |
Table 2: Antifungal Activity of Octahydropyrrolo[3,4-c]pyrrole Derivatives
| Compound/Derivative | Test Organism | Minimum Inhibitory Concentration (MIC) in µg/mL | Reference |
| 2-(thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrroles | Fungal strains | 15.62 - 250 | [7][8][9] |
| Benzyl substituted 2,3-pyrrolidinedione | Candida albicans | Comparable to Chlorhexidine | [11] |
Experimental Protocols
The following is a generalized experimental protocol for the synthesis of the octahydropyrrolo[3,4-c]pyrrole core structure based on the widely used 1,3-dipolar cycloaddition reaction.[7][12][13][14]
Synthesis of Octahydropyrrolo[3,4-c]pyrrole Derivatives via 1,3-Dipolar Cycloaddition
This procedure involves the reaction of an azomethine ylide with a dipolarophile.
Materials:
-
An appropriate α-amino acid (e.g., sarcosine)
-
An aldehyde or ketone (e.g., paraformaldehyde)
-
A dipolarophile (e.g., N-substituted maleimide)
-
Solvent (e.g., toluene, methanol, or water)
Procedure:
-
A mixture of the α-amino acid and the aldehyde/ketone is heated in the chosen solvent to generate the azomethine ylide in situ.
-
The N-substituted maleimide is then added to the reaction mixture.
-
The reaction is typically refluxed for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is then purified using column chromatography on silica gel to yield the desired octahydropyrrolo[3,4-c]pyrrole derivative.
Note: The specific reaction conditions (temperature, reaction time, and solvent) may need to be optimized depending on the specific substrates used. For a greener synthesis approach, the use of subcritical water as a solvent has been reported to be effective, reducing reaction times and yielding good results.[7][8][9]
Visualizing the Process and Comparison
To better understand the synthesis and the comparative nature of this guide, the following diagrams are provided.
Caption: General workflow for the synthesis of octahydropyrrolo[3,4-c]pyrrole derivatives.
Caption: Logical relationship for comparing the target compound with published analogs.
References
- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Octahydropyrrolo[3,4-c]pyrrole: a diamine scaffold for construction of either alpha4beta2 or alpha7-selective nicotinic acetylcholine receptor (nAChR) ligands. Substitutions that switch subtype selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Octahydropyrrolo[3,4-c]pyrroles Are Selective Orexin-2 Antagonists: SAR Leading to a Clinical Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. [PDF] Green synthesis of highly functionalized octahydropyrrolo[3,4-c]pyrrole derivatives using subcritical water, and their anti(myco)bacterial and antifungal activity | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. air.unimi.it [air.unimi.it]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Independent verification of 5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione's biological activity
A Comparative Guide to the Anticancer Activity of N-Benzyl Pyrrole-2,5-dione Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an independent verification and comparative analysis of the biological activity of N-benzyl substituted pyrrole-2,5-dione derivatives, a class of compounds with demonstrated potential in oncology. Due to the limited publicly available data on the specific biological activity of 5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione, this guide will focus on a structurally related and well-characterized analog, N-(4-chlorobenzyl)-3,4-dimethylpyrrole-2,5-dione , as a representative compound. The guide will compare its cytotoxic effects against relevant cancer cell lines with other analogs and standard chemotherapeutic agents, supported by detailed experimental protocols and pathway diagrams.
The pyrrole-2,5-dione scaffold is a key pharmacophore in medicinal chemistry, and its derivatives have been extensively studied for various therapeutic applications, including anticancer activity. These compounds are known to induce apoptosis and inhibit key enzymes involved in cancer progression.
Data Presentation: Comparative Cytotoxicity
The following table summarizes the in vitro cytotoxic activity of N-benzyl substituted pyrrole-2,5-dione analogs and a standard chemotherapeutic agent against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound ID | Core Structure | N-Substituent | Cell Line | IC50 (µM) | Reference |
| 1a | 3,4-dimethylpyrrole-2,5-dione | -CH₂-(4-chlorophenyl) | SW620 (Colon) | >100 | [1] |
| 1b | 3,4-dimethylpyrrole-2,5-dione | -CH₂-(4-methoxyphenyl) | SW620 (Colon) | >100 | [1] |
| 7c | 1-benzyl-5-bromoindolin-2-one linked to 4-(p-fluorophenyl)thiazole | - | MCF-7 (Breast) | 7.17 ± 0.94 | [2] |
| 7d | 1-benzyl-5-bromoindolin-2-one linked to 4-arylthiazole | - | MCF-7 (Breast) | 2.93 ± 0.47 | [2] |
| Cisplatin | - | - | A549 (Lung) | 15.80 (µg/mL) | [3] |
| Gefitinib | - | - | T47D (Breast) | - | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
MTT Cell Viability Assay
This assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Materials:
-
Human cancer cell lines (e.g., SW620, MCF-7, A549)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
Test compounds (N-benzyl pyrrole-2,5-dione analogs)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[5]
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density of 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[5]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).[5]
-
MTT Addition: After the incubation period, remove the medium and add 28 µL of MTT solution (2 mg/mL) to each well.[5]
-
Incubation: Incubate the plates for 1.5 hours at 37°C.[5]
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Shake the plates for 15 minutes on an orbital shaker and measure the absorbance at 492 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
VEGFR-2 Kinase Assay
This in vitro assay measures the ability of a compound to inhibit the kinase activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis.
Materials:
-
Recombinant Human VEGFR-2 (GST-tagged)
-
5x Kinase Buffer
-
ATP
-
PTK Substrate (e.g., Poly(Glu:Tyr, 4:1))
-
Test compound
-
96-well plate
-
Kinase-Glo® MAX reagent
-
Microplate reader capable of reading luminescence
Protocol:
-
Master Mixture Preparation: Prepare a master mixture containing 5x Kinase Buffer, ATP, and PTK substrate.[6]
-
Plate Setup: Add the master mixture to each well of a 96-well plate.[6]
-
Compound Addition: Add the desired concentrations of the test compound to the "Test Wells". Add buffer with DMSO to the "Positive Control" and "Blank" wells.[7]
-
Enzyme Addition: Add diluted VEGFR-2 enzyme to the "Test Wells" and "Positive Control" wells. Add kinase buffer to the "Blank" wells.[7]
-
Incubation: Incubate the plate at 30°C for 45 minutes.[6]
-
Luminescence Detection: Add Kinase-Glo® MAX reagent to each well and incubate at room temperature for 10 minutes.[6]
-
Measurement: Read the luminescence using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of VEGFR-2 activity inhibition compared to the positive control.
Topoisomerase II Inhibition Assay
This assay determines the ability of a compound to inhibit the decatenation activity of Topoisomerase II, an enzyme crucial for DNA replication and cell division.
Materials:
-
Purified Topoisomerase II enzyme
-
Kinetoplast DNA (kDNA)
-
10x Topoisomerase II reaction buffer
-
ATP
-
Test compound
-
Agarose gel electrophoresis system
-
Ethidium bromide
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine 10x Topoisomerase II reaction buffer, kDNA, and the test compound at various concentrations.[8]
-
Enzyme Addition: Add purified Topoisomerase II enzyme to initiate the reaction.[8]
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.[8]
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.[9]
-
Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the catenated and decatenated DNA.[8]
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Catenated kDNA will remain in the well, while decatenated minicircles will migrate into the gel.[10]
-
Data Analysis: Assess the degree of inhibition by observing the reduction in decatenated DNA in the presence of the test compound.
Mandatory Visualization
The following diagrams illustrate key experimental workflows and a relevant signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights [mdpi.com]
- 3. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]
- 4. pharmakeftiki.hsmc.gr [pharmakeftiki.hsmc.gr]
- 5. MTT (Assay protocol [protocols.io]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. benchchem.com [benchchem.com]
- 8. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. topogen.com [topogen.com]
- 10. benchchem.com [benchchem.com]
Assessing the therapeutic index of 5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione compared to similar compounds
A Comparative Analysis of the Therapeutic Potential of Pyrrolo[3,4-c]pyrrole Derivatives
An assessment of the therapeutic index of 5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione and its analogs, focusing on available preclinical data to guide future research.
While specific therapeutic index data for this compound is not publicly available, an analysis of structurally similar compounds within the octahydropyrrolo[3,4-c]pyrrole and pyrrolo[3,4-c]pyridine-dione families provides valuable insights into the potential efficacy and safety of this chemical class. Derivatives of this scaffold have been investigated for a wide range of pharmacological activities, including analgesic, sedative, anticonvulsant, antimalarial, and antimicrobial effects.[1][2][3][4] This guide synthesizes the available preclinical data to offer a comparative overview and establishes a framework for assessing the therapeutic potential of novel derivatives like the titular compound.
Comparative Efficacy and Toxicity of Structurally Related Compounds
The therapeutic index (TI) is a quantitative measure of a drug's safety margin, defined as the ratio of the dose that produces toxicity in 50% of the population (TD50 or LD50) to the dose that produces a clinically desired effect in 50% of the population (ED50).[5][6][7] Although a direct TI for this compound has not been determined, data from related compounds allow for a preliminary comparison.
For instance, studies on pyrroloquinazolinediamine (PQD) derivatives as antimalarial agents provide a clear example of how TI is used to compare compounds within a class. While the parent compound PQD had a TI of 10, a derivative, PQD-A4, demonstrated a significantly improved TI of 80, indicating a much wider safety margin.[8][9] This highlights the critical role of chemical modification in optimizing the therapeutic potential of a core scaffold.
The following tables summarize key efficacy and toxicity data for various pyrrolo[3,4-c]pyrrole and pyrrolo[3,4-c]pyridine analogs.
Table 1: In Vivo Efficacy and Therapeutic Index of Antimalarial Pyrroloquinazolinediamine Analogs
| Compound | Minimum Curative Dose (ED90) (μmol/kg) | Maximum Tolerated Dose (MTD) (μmol/kg) | Therapeutic Index (MTD/ED90) | Animal Model |
|---|---|---|---|---|
| Pyrroloquinazolinediamine (PQD) | 2.4 | 24 | 10 | P. berghei-infected rats[8][9] |
| PQD-A4 (Tetra-acetamide derivative) | 2.4 | 190 | 80 | P. berghei-infected rats[8][9] |
| PQD-BE (Bis-ethylcarbamyl derivative) | 2.4 | 77 | 32 | P. berghei-infected rats[8][9] |
| Artesunate (Comparator) | 156 | 625 | 4 | P. berghei-infected rats[8][9] |
Table 2: In Vitro Antimicrobial and Cytotoxicity Data for Pyrrolo[3,4-c]pyrrole Derivatives
| Compound Class | Efficacy Metric (MIC, μg/mL) | Target Organism | Cytotoxicity Data |
|---|---|---|---|
| 2-(thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrroles | 7.81 - 62.5 | M. tuberculosis H37Rv[4][10] | Not specified |
| 2-(thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrroles | 15.62 - 250 | Various bacteria & fungi[4][10] | Not specified |
| 7-amino-2-benzyl-4-methyl-pyrrolo[3,4-c]pyridine-1,3-diones | Not specified | M. tuberculosis | Not toxic to VERO cells[2] |
Table 3: Central Nervous System Activity of Pyrrolo[3,4-c]pyridine-1,3(2H)-dione Derivatives
| Compound Class/Derivative | Bioactivity | Key Finding | Animal Model |
|---|---|---|---|
| 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones | Analgesic | Activity stronger than aspirin in writhing test[1][2] | Mice[1] |
| 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones | Sedative | Significantly inhibited locomotor activity[1][2] | Mice[1] |
Experimental Protocols
To ensure reproducibility and facilitate comparison across studies, detailed methodologies are crucial. Below are generalized protocols for determining the key parameters used to calculate a therapeutic index.
Determination of Median Effective Dose (ED50) - e.g., Anticonvulsant Activity
The ED50 for anticonvulsant activity is often determined using the maximal electroshock seizure (MES) test.[11]
-
Subjects: Male Swiss mice (20-25g).
-
Procedure:
-
Animals are divided into groups and administered the test compound or vehicle control via an appropriate route (e.g., intraperitoneal injection).
-
After a set period to allow for drug absorption (e.g., 30-60 minutes), a maximal seizure is induced via corneal electrodes delivering a short electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).
-
The endpoint is the abolition of the hind-limb tonic extensor component of the seizure.
-
A range of doses is tested, and the percentage of animals protected at each dose is recorded.
-
The ED50, the dose that protects 50% of the animals, is then calculated using a statistical method such as probit analysis.[12]
-
Determination of Median Lethal Dose (LD50)
The LD50 is a measure of acute toxicity and is determined by assessing mortality over a short period.[5][7][13]
-
Subjects: Wistar rats or Swiss mice, divided by sex into groups of at least 5.
-
Procedure:
-
Animals are fasted overnight.
-
At least three graded doses of the test compound are administered orally or via the intended clinical route.
-
Animals are observed for signs of toxicity and mortality over a defined period, typically 24 hours to 14 days.
-
The number of deceased animals in each dose group is recorded.
-
The LD50, the dose estimated to be lethal to 50% of the animals, is calculated using methods like the Miller and Tainter or Reed-Muench method.[5][14]
-
In Vitro Cytotoxicity Assay (e.g., MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability. It is often used to determine the 50% cytotoxic concentration (CC50).
-
Cell Lines: A relevant cell line is chosen (e.g., HepG2 for liver toxicity, VERO for general cytotoxicity).[15]
-
Procedure:
-
Cells are seeded in 96-well plates and incubated overnight.[15]
-
The cells are then treated with various concentrations of the test compound for a specified duration (e.g., 24-72 hours).[15]
-
The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT into a purple formazan product.
-
The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
The absorbance is measured with a spectrophotometer, and the CC50 value is calculated from the dose-response curve.
-
Visualizations: Workflows and Pathways
Experimental Workflow for Therapeutic Index Assessment
The following diagram outlines the typical preclinical workflow for evaluating the therapeutic potential of a novel compound from in vitro screening to in vivo therapeutic index determination.
Potential Signaling Pathway: GABAergic Neurotransmission
Given the observed sedative and potential anticonvulsant activities in related compounds, a key mechanism of action could involve the enhancement of GABAergic inhibition.[11] Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system.
References
- 1. Bioresearch of New 1 H-pyrrolo[3,4-c]pyridine-1,3(2 H)-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives [mdpi.com]
- 3. An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. arkat-usa.org [arkat-usa.org]
- 5. LD50 and ED50.pptx [slideshare.net]
- 6. Canadian Society of Pharmacology and Therapeutics (CSPT) - Therapeutic Index [pharmacologycanada.org]
- 7. journals.ubmg.ac.id [journals.ubmg.ac.id]
- 8. New potential antimalarial agents: therapeutic-index evaluation of pyrroloquinazolinediamine and its prodrugs in a rat model of severe malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New Potential Antimalarial Agents: Therapeutic-Index Evaluation of Pyrroloquinazolinediamine and Its Prodrugs in a Rat Model of Severe Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Design, synthesis, and in vitro, in vivo, and in silico evaluation of novel substituted 1,3,4-thiadiazole derivatives as anticonvulsant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. scribd.com [scribd.com]
- 14. Determination of Median Lethal Dose of Combination of Endosulfan and Cypermethrin in Wistar Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vitro Assessment of the Effect of Antiepileptic Drugs on Expression and Function of ABC Transporters and Their Interactions with ABCC2 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione: A Guide for Laboratory Professionals
For immediate reference, this document outlines the essential safety and logistical procedures for the proper disposal of 5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione. Adherence to these guidelines is critical for ensuring personnel safety and regulatory compliance within research and drug development environments.
Researchers and drug development professionals handling this compound must be aware of its hazard profile and follow systematic disposal protocols. This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. Therefore, all waste materials, including the pure compound, contaminated labware, and personal protective equipment (PPE), must be managed as hazardous chemical waste.
Quantitative Data Summary
For quick reference, the key quantitative properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₃H₁₄N₂O₂[1] |
| Molecular Weight | 230.26 g/mol |
| Melting Point | 135-137°C |
| Physical Form | Solid |
Experimental Protocols: Disposal Procedures
The following step-by-step protocol must be followed for the safe disposal of this compound and associated contaminated materials.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory PPE at all times, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (nitrile or neoprene).
-
If there is a risk of generating dust or aerosols, use a fume hood and consider respiratory protection.
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect waste this compound in its original container if possible, or in a clearly labeled, compatible, and sealable container designated for solid chemical waste.[2]
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.
-
Contaminated materials such as gloves, weigh boats, and absorbent paper should be collected in a separate, clearly labeled hazardous waste bag or container.[2]
-
-
Empty Containers:
-
Empty containers that held this compound must be treated as hazardous waste unless triple-rinsed.
-
To triple-rinse, use a suitable solvent that can dissolve the compound. Collect the rinsate as liquid hazardous waste.
-
Once decontaminated, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.
-
3. Spill Management:
-
In the event of a spill, evacuate the immediate area if necessary and ensure proper ventilation.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
4. Labeling and Storage:
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Harmful," "Toxic").[2][3]
-
Keep waste containers securely sealed except when adding waste.
-
Store the waste in a designated, well-ventilated satellite accumulation area, away from incompatible materials.
5. Final Disposal:
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.[4][5]
-
Do not dispose of this compound down the drain or in the regular trash.[3]
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione
Essential Safety and Handling Guide for 5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Chemical Hazard Summary
This compound is classified as harmful if swallowed, in contact with skin, and if inhaled.[1] Adherence to the following personal protective equipment (PPE) and handling protocols is mandatory to minimize exposure and ensure a safe working environment.
Personal Protective Equipment (PPE) Requirements
The selection of appropriate PPE is critical when handling this compound. The following table summarizes the required PPE for various laboratory operations involving this compound.
| Operation | Required PPE | Rationale |
| Weighing and Aliquoting (Solid Form) | Double Nitrile Gloves, Lab Coat, Safety Goggles with Side Shields, N95 Respirator | To prevent skin contact, eye exposure, and inhalation of fine powder which can become airborne.[2][3][4] |
| Dissolving in Solvent | Double Nitrile Gloves, Lab Coat, Chemical Splash Goggles | To protect against splashes of the chemical solution.[5] |
| Conducting Reactions | Double Nitrile Gloves, Lab Coat, Chemical Splash Goggles, Face Shield (if splash risk is high) | To provide full facial protection from potential splashes or energetic reactions.[5] |
| Handling Contaminated Waste | Double Nitrile Gloves, Lab Coat, Safety Goggles | To prevent contact with residual chemical on disposable materials. |
Experimental Protocols: Donning and Doffing PPE
Properly putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination.
Donning Procedure:
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Gown/Lab Coat: Put on a clean lab coat, ensuring it is fully buttoned.
-
Respirator/Mask: If required, don the N95 respirator, ensuring a proper seal around the nose and mouth.
-
Eye Protection: Put on safety goggles or a face shield.
-
Gloves: Don the first pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat. Don the second pair of gloves over the first.
Doffing Procedure (to be performed in a designated area):
-
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.
-
Gown/Lab Coat: Unbutton the lab coat. Remove it by rolling it down from the shoulders, ensuring the contaminated outer surface is folded inward. Dispose of it in the designated hazardous waste container.
-
Eye Protection: Remove goggles or face shield from the back to the front. Place in a designated area for decontamination.
-
Respirator/Mask: Remove the respirator from the back, avoiding touching the front. Dispose of it in the designated hazardous waste container.
-
Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair. Dispose of them in the designated hazardous waste container.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Operational and Disposal Plan
Handling Procedures:
-
All work with the solid form of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3][6]
-
Use a dedicated and labeled work area for handling this compound.[2]
-
Cover the work surface with absorbent bench paper to contain any spills.[2]
-
Keep containers of the chemical tightly closed when not in use.[2]
Disposal of Contaminated PPE:
-
All disposable PPE contaminated with this compound is considered hazardous waste.
-
Segregate contaminated PPE from general waste by placing it in a clearly labeled, leak-proof container or a yellow hazardous waste bag.[7]
-
Do not overfill waste containers.[8]
-
Contaminated PPE must be disposed of through a licensed hazardous waste disposal company in accordance with local, regional, and national regulations.[7][8] Never dispose of chemically contaminated PPE in the general waste stream.[7]
Visual Workflow Guides
The following diagrams illustrate the key decision-making and procedural workflows for handling this compound.
References
- 1. This compound [cymitquimica.com]
- 2. ehs.wisc.edu [ehs.wisc.edu]
- 3. Powder Handling - AirClean Systems [aircleansystems.com]
- 4. pharmacytimes.com [pharmacytimes.com]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. uwlax.edu [uwlax.edu]
- 7. lifemedz.com [lifemedz.com]
- 8. hazmatschool.com [hazmatschool.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
